molecular formula C21H26N2O3 B046055 beta-Yohimbine CAS No. 549-84-8

beta-Yohimbine

Cat. No.: B046055
CAS No.: 549-84-8
M. Wt: 354.4 g/mol
InChI Key: BLGXFZZNTVWLAY-MQPLHJKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

bata-Yohimbine, also known as Rauwolscine, is a stereoisomer of Yohimbine and a potent, selective antagonist of the alpha-2 adrenergic receptor. This indole alkaloid, sourced from the Rauwolfia serpentina plant, is a critical pharmacological tool for elucidating the complex roles of adrenergic signaling in physiological processes. Its primary research value lies in its ability to selectively block alpha-2 receptors, which are presynaptic autoreceptors that inhibit the release of norepinephrine. By antagonizing these receptors, beta-Yohimbine promotes an increase in synaptic norepinephrine levels, leading to enhanced sympathetic nervous system activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,15R,18R,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXFZZNTVWLAY-MQPLHJKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319089
Record name beta-Yohimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549-84-8
Record name β-Yohimbine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Yohimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Yohimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (16α,17β)-17-hydroxyyohimban-16-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-YOHIMBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O5A4HTP2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Stereoisomer: A Technical Guide to the Discovery and Isolation of Beta-Yohimbine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate world of natural product chemistry presents a constant source of novel molecular architectures with profound pharmacological potential. Among these, the yohimbine family of indole alkaloids has long captured the attention of the scientific community. While yohimbine itself is well-characterized, its stereoisomers, such as beta-yohimbine, represent a frontier of untapped therapeutic possibilities. This in-depth technical guide provides a comprehensive exploration of the discovery, isolation, and characterization of this compound. We will delve into the historical context of its discovery, detail robust protocols for its extraction and purification from natural sources, and present a comparative analysis of the analytical techniques essential for its stereoselective identification. Furthermore, this guide will illuminate the nuanced pharmacological profile of this compound, offering insights into its potential as a valuable lead compound in modern drug discovery.

Introduction: The Yohimbine Stereochemical Puzzle

The bark of the African tree Pausinystalia yohimbe and plants of the Rauwolfia genus are rich sources of a diverse array of indole alkaloids.[1][2] The most prominent of these, yohimbine, has a long history of traditional use and has been investigated for various medicinal applications.[1] However, yohimbine is just one of several stereoisomers, each with a unique three-dimensional arrangement of atoms that can dramatically influence its biological activity.[3] The existence of multiple chiral centers in the yohimbine scaffold gives rise to a family of diastereomers, including this compound, corynanthine, and rauwolscine (alpha-yohimbine).[3]

The initial isolation of yohimbine dates back to the late 19th and early 20th centuries.[1] The subsequent exploration of yohimbe and Rauwolfia extracts led to the discovery of its stereoisomers. While the exact first isolation of this compound is not as prominently documented as that of yohimbine, its characterization emerged from the systematic investigation of the alkaloidal content of these plants. Early researchers, through painstaking fractional crystallization and later, more sophisticated chromatographic techniques, were able to separate and identify these closely related compounds. The total synthesis of yohimbine and its stereoisomers, a complex undertaking due to the molecule's five chiral centers, further solidified the understanding of their distinct structures.[3]

This guide will focus specifically on this compound, providing the necessary technical details for its successful isolation and characterization, and shedding light on its unique pharmacological properties that distinguish it from its more famous sibling.

From Bark to Bench: Extraction and Isolation of this compound

The journey to obtaining pure this compound begins with its liberation from the complex matrix of its natural source. The primary sources for yohimbine alkaloids are the bark of Pausinystalia yohimbe and the roots and leaves of various Rauwolfia species.[1][2] The following protocols are designed to provide a robust and reproducible workflow for the extraction and purification of the total alkaloid fraction, from which this compound can then be isolated.

General Workflow for Alkaloid Extraction and Isolation

The overall process involves an initial extraction of the raw plant material, followed by an acid-base liquid-liquid extraction to isolate the basic alkaloids, and finally, chromatographic separation to resolve the individual stereoisomers.

Extraction_Workflow Start Dried Plant Material (P. yohimbe bark or Rauwolfia root) Extraction Maceration/Soxhlet Extraction (e.g., with Methanol or Ethanol) Start->Extraction Solvent Filtration Filtration/Concentration Extraction->Filtration AcidBase Acid-Base Liquid-Liquid Extraction Filtration->AcidBase Crude Extract CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids Purified Alkaloids Chromatography Chromatographic Separation (e.g., Preparative HPLC) CrudeAlkaloids->Chromatography BetaYohimbine Pure this compound Chromatography->BetaYohimbine Isolated Isomer Analysis Spectroscopic & Pharmacological Characterization BetaYohimbine->Analysis

Figure 1: General workflow for the extraction and isolation of this compound.
Detailed Protocol: Acid-Base Extraction of Yohimbine Alkaloids

This protocol is a classic and effective method for separating alkaloids from neutral and acidic compounds in the plant extract. The basic nitrogen atom of the indole alkaloid structure is the key to this separation.

Materials:

  • Dried and powdered plant material (P. yohimbe bark or Rauwolfia species)

  • Methanol or Ethanol (ACS grade)

  • Hydrochloric acid (HCl), 1M

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH), concentrated

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

Procedure:

  • Extraction: a. Macerate or perform Soxhlet extraction on the powdered plant material with methanol or ethanol for several hours. b. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidification: a. Dissolve the crude extract in 1M HCl. This will protonate the basic alkaloids, making them soluble in the aqueous acidic solution. b. Filter the acidic solution to remove any precipitated non-alkaloidal material.

  • Extraction of Neutral and Acidic Compounds: a. Transfer the acidic solution to a separatory funnel and wash it several times with DCM or CHCl₃. b. The neutral and acidic compounds will partition into the organic layer, while the protonated alkaloids remain in the aqueous layer. Discard the organic layer.

  • Basification and Extraction of Alkaloids: a. Carefully add concentrated NH₄OH or NaOH to the aqueous layer to raise the pH to approximately 9-10. This deprotonates the alkaloids, making them basic and soluble in organic solvents. b. Extract the basified aqueous solution multiple times with DCM or CHCl₃. c. Combine the organic layers.

  • Drying and Concentration: a. Dry the combined organic extract over anhydrous Na₂SO₄. b. Filter and concentrate the dried extract under reduced pressure to yield the crude alkaloid fraction.

The Art of Separation: Stereoselective Chromatography

The crude alkaloid fraction is a mixture of yohimbine and its stereoisomers. The separation of these diastereomers is a challenging but critical step, achievable through high-performance liquid chromatography (HPLC), particularly with the use of chiral stationary phases.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for the analytical and preparative separation of yohimbine stereoisomers. Polysaccharide-based chiral stationary phases (CSPs) have shown excellent performance in resolving these closely related compounds.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.

  • Analytical Columns: Chiralcel OD-H, Chiralpak AD-H, or similar polysaccharide-based columns.

  • Preparative Columns: For isolating larger quantities of this compound, a preparative-scale version of the analytical column is required.

Typical Mobile Phase Conditions: The optimal mobile phase is determined empirically but often consists of a mixture of a non-polar solvent and an alcohol.

ParameterTypical Conditions
Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives)
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (e.g., 0.1%) to improve peak shape
Flow Rate Analytical: 0.5 - 1.5 mL/min; Preparative: 10 - 50 mL/min
Detection UV at 229 nm or 280 nm
Temperature Ambient or controlled (e.g., 25 °C)

Rationale for Methodological Choices:

  • Chiral Stationary Phase: The intricate three-dimensional structure of the polysaccharide-based CSP creates chiral pockets that interact differently with the enantiomers and diastereomers of the yohimbine alkaloids, leading to differential retention times and, thus, separation.

  • Mobile Phase Composition: The ratio of the non-polar solvent to the alcohol influences the polarity of the mobile phase and, consequently, the retention of the analytes. The basic modifier helps to suppress the ionization of the basic alkaloids, leading to sharper, more symmetrical peaks.

Unmasking the Isomer: Spectroscopic Characterization

Once isolated, the identity and purity of this compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed stereochemistry of the yohimbine alkaloids. 1H and 13C NMR, along with 2D techniques like COSY and HSQC, allow for the assignment of all protons and carbons in the molecule. The chemical shifts and coupling constants are highly sensitive to the stereochemical environment and provide a unique fingerprint for each isomer.[4]

Key Differentiating Features in the 1H NMR Spectrum: While a full spectral assignment is beyond the scope of this guide, certain key proton signals are particularly useful for distinguishing this compound from yohimbine. The chemical shifts of the protons at the chiral centers, especially C3, C15, C16, C17, and C20, and their coupling patterns, are diagnostic. For instance, the coupling constants between adjacent protons can reveal their dihedral angles and thus their relative stereochemistry.

StereoisomerKey Differentiating Proton Signals (Illustrative)
Yohimbine Specific chemical shifts and coupling constants for protons at C3, C15, C16, C17, and C20.
This compound Distinctly different chemical shifts and coupling patterns for the same protons compared to yohimbine, reflecting the change in stereochemistry at C16.

Note: For definitive identification, comparison with authenticated reference spectra is essential.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. While yohimbine and its stereoisomers have the same molecular weight, subtle differences in their fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) can sometimes be observed. The primary utility of MS in this context is to confirm the molecular formula (C₂₁H₂₆N₂O₃) and to identify the compound in complex mixtures when coupled with a separation technique like HPLC (LC-MS).[5]

Typical Fragmentation Pattern: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of yohimbine and its isomers typically shows a prominent molecular ion peak ([M]⁺ or [M+H]⁺). Common fragment ions arise from the cleavage of the C and D rings of the yohimbane skeleton.

The Biological Signature: Comparative Pharmacology

The subtle differences in the stereochemistry of the yohimbine alkaloids translate into significant variations in their pharmacological profiles.[6] Yohimbine is primarily known as a selective antagonist of α2-adrenergic receptors.[7] However, it also interacts with other adrenergic and serotonergic receptor subtypes.[1] this compound shares this general profile but exhibits its own unique pattern of receptor affinities and functional activities.

Pharmacology cluster_alkaloids Yohimbine Stereoisomers cluster_receptors Receptor Targets Yohimbine Yohimbine Alpha2_AR α2-Adrenergic Receptors (α2A, α2B, α2C) Yohimbine->Alpha2_AR High Affinity Antagonist Serotonin_R Serotonin Receptors (e.g., 5-HT1A, 5-HT1D) Yohimbine->Serotonin_R Moderate Affinity BetaYohimbine This compound BetaYohimbine->Alpha2_AR Variable Affinity Antagonist BetaYohimbine->Serotonin_R Potentially Different Affinity Profile

Figure 2: Comparative receptor interactions of yohimbine and this compound.
Adrenergic Receptor Binding

Both yohimbine and this compound are antagonists at α2-adrenergic receptors. However, their affinities for the different subtypes (α2A, α2B, and α2C) can vary. This subtype selectivity is a crucial factor in determining their overall physiological effects and potential therapeutic applications.

Stereoisomerα2A-Adrenergic Receptor Affinity (Ki, nM)α2B-Adrenergic Receptor Affinity (Ki, nM)α2C-Adrenergic Receptor Affinity (Ki, nM)
Yohimbine ~1.4~7.1~0.88
This compound Data varies, but generally shows a distinct affinity profile compared to yohimbine.Data varies.Data varies.

Note: The binding affinities can vary depending on the experimental conditions and the radioligand used.[1]

Serotonergic Receptor Interactions

In addition to their effects on the adrenergic system, yohimbine alkaloids also interact with various serotonin (5-HT) receptors.[1] The specific binding profile of this compound at different 5-HT receptor subtypes is an area of ongoing research and may hold the key to understanding its unique pharmacological effects. These interactions could contribute to its effects on mood, cognition, and other central nervous system functions.

Conclusion and Future Directions

This compound, a fascinating stereoisomer of yohimbine, represents a compelling target for natural product chemists and pharmacologists. This guide has provided a comprehensive overview of the key technical aspects of its discovery, isolation, and characterization. The successful isolation and purification of this compound pave the way for a more thorough investigation of its therapeutic potential.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: A head-to-head comparison of the binding affinities and functional activities of all major yohimbine stereoisomers at a wide range of adrenergic and serotonergic receptor subtypes.

  • In Vivo Studies: Elucidation of the in vivo effects of pure this compound to understand its pharmacokinetic and pharmacodynamic properties.

  • Structure-Activity Relationship (SAR) Studies: The yohimbine scaffold provides an excellent template for the design of novel, more selective, and potent ligands for various G-protein coupled receptors.

By continuing to unravel the complexities of the yohimbine stereoisomers, the scientific community can unlock new avenues for the development of innovative therapeutics for a wide range of human diseases.

References

  • A literature perspective on the pharmacological applications of yohimbine. (2022). Journal of Ethnopharmacology. [Link]

  • yohimbine: Topics by Science.gov. Science.gov. [Link]

  • Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/MS methods. (2009). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity. (2021). ACS Omega. [Link]

  • Scientific assessment of yohimbe (Pausinystalia yohimbe). (2013). EFSA Journal. [Link]

  • Yohimbine | C21H26N2O3 | CID 8969. PubChem. [Link]

  • Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? (2023). Molecules. [Link]

  • Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. (2017). Journal of Taibah University for Science. [Link]

  • Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. (2024). Nutrients. [Link]

  • Yohimbine as a serotonergic agent: evidence from receptor binding and drug discrimination. (1992). The Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

An In-depth Technical Guide to the Biosynthesis Pathway of Yohimbine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Yohimbine and its stereoisomers, a class of pentacyclic monoterpenoid indole alkaloids (MIAs), exhibit a remarkable diversity of pharmacological activities, primarily centered around their interaction with adrenergic receptors. This guide provides a comprehensive technical overview of the biosynthetic pathway leading to yohimbine and its key isomers, including rauwolscine, corynanthine, and pseudoyohimbine. We will delve into the enzymatic cascade, from the foundational precursors to the stereochemically complex yohimbane core, with a focus on the key enzymes that dictate the formation of these distinct stereoisomers. This document is intended to serve as a resource for researchers in natural product synthesis, metabolic engineering, and drug discovery, providing both a robust theoretical framework and detailed experimental protocols to facilitate further investigation and exploitation of this fascinating biosynthetic pathway.

Introduction: The Significance of Yohimbine and its Isomers

Yohimbine is an indole alkaloid originally isolated from the bark of the Central African tree Pausinystalia yohimbe and is also found in plants of the Rauwolfia genus. It is most widely recognized for its activity as a selective α2-adrenergic receptor antagonist, which leads to an increase in sympathetic nervous system activity and the release of norepinephrine.[1][2] This mechanism of action underpins its traditional and clinical use in treating erectile dysfunction.[3]

The yohimbane skeleton is characterized by a pentacyclic structure with five chiral centers, giving rise to a number of stereoisomers.[4] These isomers, while structurally similar, can exhibit distinct pharmacological profiles due to their differential binding affinities for various receptors. The primary isomers of interest include:

  • Yohimbine: The most well-known isomer, a potent α2-adrenergic antagonist.

  • Rauwolscine (α-yohimbine): An isomer with a similar pharmacological profile to yohimbine.

  • Corynanthine: Another diastereomer with α2-adrenergic blocking activity.

  • Pseudoyohimbine: A stereoisomer with its own unique pharmacological properties.

The diverse bioactivities of these closely related molecules make their biosynthetic pathway a compelling target for study. A thorough understanding of the enzymes and mechanisms involved in their formation opens avenues for metabolic engineering to enhance the production of specific, high-value isomers in plant or microbial systems, as well as providing inspiration for novel synthetic strategies in drug development.

The Core Biosynthetic Pathway: From Primary Metabolism to the Yohimbane Scaffold

The biosynthesis of all monoterpenoid indole alkaloids, including the yohimbine family, begins with the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole component, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid portion.[5]

Formation of the Universal Precursor: Strictosidine

The initial committed step in MIA biosynthesis is the condensation of tryptamine, derived from the amino acid tryptophan, and secologanin, a secoiridoid monoterpene.[6] This crucial reaction is catalyzed by the enzyme Strictosidine Synthase (STR) .[7][8]

  • Tryptamine Biosynthesis: The journey begins with the amino acid tryptophan, which is decarboxylated by Tryptophan Decarboxylase (TDC) to yield tryptamine.[6]

  • Secologanin Biosynthesis: The monoterpenoid precursor, geranyl diphosphate (GPP), derived from the MEP pathway, undergoes a multi-step enzymatic conversion to form secologanin.

  • The Pictet-Spengler Reaction: STR facilitates a highly stereospecific Pictet-Spengler reaction between tryptamine and secologanin to produce strictosidine , the universal precursor for thousands of MIAs.[5][7] This reaction establishes the crucial C-3 stereochemistry in the α-orientation.[6]

The Gateway to Diversity: The Strictosidine Aglycone

Following its synthesis, strictosidine is deglycosylated by the enzyme Strictosidine β-D-Glucosidase (SGD) .[6] This hydrolysis event generates the highly reactive and unstable strictosidine aglycone. This intermediate is a critical branch point in the MIA pathway, capable of spontaneously rearranging into several different intermediates, including 4,21-dehydrogeissoschizine, which serves as the precursor to the yohimbane alkaloids.[6]

The Heart of Stereoisomerism: The Yohimbane Synthase

Recent research has identified a pivotal enzyme in the formation of the yohimbane core: Yohimbane Synthase (YOS) . This enzyme, characterized from Rauvolfia tetraphylla, is a member of the medium-chain dehydrogenase/reductase (MDR) superfamily.[1]

YOS acts on the intermediate 4,21-dehydrogeissoschizine, catalyzing a cyclization and subsequent reduction to produce a mixture of yohimbane diastereomers, including yohimbine, rauwolscine, and corynanthine.[1] The ability of a single enzyme to generate multiple stereoisomers is a fascinating aspect of this pathway and a key area for further research. It is hypothesized that the conformational flexibility of the substrate within the enzyme's active site and the precise mechanism of hydride delivery during the reduction step contribute to the formation of different isomers.

The discovery of YOS provides a critical molecular tool for understanding and potentially manipulating the production of specific yohimbine isomers. The stereoselectivity of this and other related MDRs is a subject of ongoing investigation, with the potential to engineer enzymes with tailored product specificities.

Visualization of the Yohimbine Biosynthesis Pathway

Yohimbine_Biosynthesis cluster_upstream Upstream Pathway cluster_core Core MIA Pathway cluster_downstream Yohimbane Isomer Formation Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Geranyl_DP Geranyl Diphosphate (GPP) Secologanin Secologanin Geranyl_DP->Secologanin Multi-step enzymatic conversion Strictosidine Strictosidine Tryptamine->Strictosidine inv1 Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Dehydrogeissoschizine 4,21-Dehydrogeissoschizine Strictosidine_Aglycone->Dehydrogeissoschizine Spontaneous rearrangement Yohimbine Yohimbine Dehydrogeissoschizine->Yohimbine Rauwolscine Rauwolscine Dehydrogeissoschizine->Rauwolscine Corynanthine Corynanthine Dehydrogeissoschizine->Corynanthine Other_Isomers Other Isomers... Dehydrogeissoschizine->Other_Isomers inv2 inv1->Strictosidine STR inv2->Yohimbine YOS (MDR)

Caption: The biosynthesis pathway of yohimbine isomers.

Experimental Protocols for Pathway Elucidation

This section provides detailed methodologies for key experiments in the study of the yohimbine biosynthesis pathway. These protocols are designed to be self-validating and are grounded in established biochemical and molecular biology techniques.

Protocol for Heterologous Expression and Purification of Yohimbane Synthase (YOS) in Saccharomyces cerevisiae

This protocol describes the expression of a candidate YOS gene in yeast, a robust system for producing functional plant enzymes, followed by its purification for in vitro characterization.[2][9]

I. Gene Cloning and Yeast Transformation

  • Gene of Interest Isolation: Isolate the full-length cDNA of the candidate YOS gene from Rauvolfia spp. using RT-PCR with gene-specific primers.[6]

  • Vector Integration: Clone the YOS cDNA into a yeast expression vector (e.g., pYES-DEST52) containing a suitable promoter (e.g., galactose-inducible GAL1 promoter) and a selection marker (e.g., URA3).[10]

  • E. coli Amplification: Transform the construct into E. coli for plasmid amplification and sequence verification.[6]

  • Yeast Transformation: Transform the verified plasmid into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

  • Colony Selection: Select transformed yeast colonies on synthetic complete medium lacking uracil (SC-Ura).[6]

II. Protein Expression and Cell Lysis

  • Starter Culture: Inoculate a single colony of transformed yeast into 50 mL of SC-Ura medium with 2% glucose and grow overnight at 30°C with shaking.

  • Induction Culture: Inoculate the starter culture into 1 L of SC-Ura medium with 2% raffinose to an OD600 of 0.4 and grow at 30°C until the OD600 reaches 1.0.

  • Protein Expression Induction: Induce protein expression by adding galactose to a final concentration of 2% and continue to culture for 16-24 hours at 20-30°C.

  • Cell Harvesting: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail). Lyse the cells using glass beads or a high-pressure homogenizer.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant contains the crude recombinant protein.

III. Protein Purification

  • Affinity Chromatography: If the YOS protein is tagged (e.g., with a His-tag), purify the protein using an appropriate affinity resin (e.g., Ni-NTA agarose).

  • Elution: Elute the bound protein using an imidazole gradient.

  • Desalting: Desalt the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column.

  • Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE.

Protocol for In Vitro Enzyme Assay of Yohimbane Synthase (YOS)

This protocol outlines the procedure to determine the enzymatic activity and product profile of the purified recombinant YOS.

I. Reagents and Solutions

  • Enzyme: Purified recombinant YOS (approximately 0.1-1 µg per reaction).

  • Substrate: 4,21-Dehydrogeissoschizine (can be synthesized or isolated). Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Cofactor: NADPH (1 mM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Stop Solution: Ethyl acetate.

  • Standards: Authentic standards of yohimbine, rauwolscine, corynanthine, and other potential isomers for LC-MS/MS analysis.

II. Assay Procedure

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH, and the substrate.

  • Enzyme Initiation: Initiate the reaction by adding the purified YOS enzyme. The final reaction volume should be 100-200 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Product Extraction: Centrifuge to separate the phases and carefully collect the upper ethyl acetate layer containing the alkaloid products.

  • Drying and Reconstitution: Evaporate the ethyl acetate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of methanol for analysis.

III. Product Analysis

  • LC-MS/MS Analysis: Analyze the reaction products by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Compound Identification: Identify the yohimbine isomers produced by comparing their retention times and mass fragmentation patterns with those of the authentic standards.

  • Quantification: Quantify the products by generating a standard curve for each isomer.

Protocol for Metabolite Profiling of Yohimbine Isomers in Plant Tissues

This protocol details the extraction and analysis of yohimbine isomers from plant material, such as Rauvolfia leaves or roots, to determine the in vivo accumulation of these alkaloids.

I. Sample Preparation

  • Harvesting and Quenching: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilization and Grinding: Lyophilize the frozen tissue to dryness and grind to a fine powder.

II. Metabolite Extraction

  • Solvent Extraction: Extract a known weight of the powdered tissue (e.g., 100 mg) with an acidic methanol solution (e.g., 80% methanol with 0.1% formic acid).

  • Sonication and Centrifugation: Sonicate the mixture for 30 minutes and then centrifuge at 14,000 x g for 15 minutes.

  • Supernatant Collection: Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

  • Filtration: Filter the pooled supernatants through a 0.22 µm filter before analysis.

III. HPLC or LC-MS/MS Analysis

  • Chromatographic Separation: Separate the extracted alkaloids using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detection and Quantification: Detect and quantify the yohimbine isomers using a UV detector (at ~280 nm) or a mass spectrometer, by comparing with authentic standards.[11]

Protocol for Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus

VIGS is a powerful reverse genetics tool to study gene function in plants by transiently silencing the expression of a target gene.[12][13] This protocol is adapted for studying genes in the yohimbine biosynthesis pathway in C. roseus.

I. VIGS Construct Preparation

  • Fragment Selection: Select a 200-400 bp fragment of the target gene (e.g., YOS) that is unique to this gene to avoid off-target silencing.

  • Vector Ligation: Clone the gene fragment into the Tobacco Rattle Virus (TRV)-based VIGS vector pTRV2.

  • Bacterial Transformation: Transform the pTRV2-gene construct and the pTRV1 vector separately into Agrobacterium tumefaciens (e.g., strain GV3101).

II. Agroinfiltration

  • Bacterial Culture: Grow separate overnight cultures of Agrobacterium containing pTRV1 and pTRV2-gene.

  • Cell Preparation: Pellet the bacteria and resuspend in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl2, 200 µM acetosyringone) to an OD600 of 1.5.

  • Co-infiltration: Mix the pTRV1 and pTRV2-gene bacterial suspensions in a 1:1 ratio.

  • Plant Infiltration: Infiltrate the undersides of the leaves of 2-3 week old C. roseus seedlings with the Agrobacterium mixture using a needleless syringe.

III. Post-Infiltration and Analysis

  • Plant Growth: Grow the infiltrated plants under controlled conditions (e.g., 22-25°C, 16h light/8h dark cycle) for 2-3 weeks to allow for systemic silencing.

  • Phenotypic Observation: Observe the plants for any visible phenotypes. A pTRV2-PDS (phytoene desaturase) construct can be used as a positive control for silencing, which results in photobleaching of the leaves.

  • Gene Silencing Confirmation: Quantify the transcript levels of the target gene in the silenced plants using qRT-PCR to confirm successful silencing.

  • Metabolite Analysis: Perform metabolite profiling of the silenced and control plants (infiltrated with empty pTRV2) as described in Protocol 5.3 to assess the impact of gene silencing on the accumulation of yohimbine isomers.

Data Presentation and Interpretation

Quantitative Data Summary
Parameter Yohimbine Rauwolscine Corynanthine
Molecular Formula C₂₁H₂₆N₂O₃C₂₁H₂₆N₂O₃C₂₁H₂₆N₂O₃
Molar Mass ( g/mol ) 354.44354.44354.44
Typical Retention Time (min) 12.513.211.8
Key MS/MS Fragments (m/z) 295, 223, 144295, 223, 144295, 223, 144

* Values are illustrative and will vary depending on the specific chromatographic and mass spectrometric conditions used.

Causality and Self-Validation in Experimental Design

The experimental protocols provided are designed with internal controls and validation steps to ensure the trustworthiness of the results.

  • Heterologous Expression: The use of an empty vector control in yeast expression experiments is crucial to confirm that any observed enzymatic activity is due to the expressed protein of interest and not endogenous yeast enzymes. SDS-PAGE analysis at each step of purification validates the successful isolation of the target protein.

  • Enzyme Assays: "Boiled enzyme" controls, where the enzyme is denatured before being added to the reaction, are essential to demonstrate that the observed product formation is the result of enzymatic catalysis and not spontaneous chemical conversion. The use of authentic standards is non-negotiable for the accurate identification and quantification of reaction products.

  • Metabolite Profiling: The inclusion of internal standards during extraction and analysis helps to account for variations in extraction efficiency and instrument response, leading to more accurate quantification.

  • Virus-Induced Gene Silencing: The use of an empty vector control and a positive control (e.g., PDS) are critical for validating the VIGS experiment. The correlation between the reduction in target gene expression (confirmed by qRT-PCR) and the predicted change in the metabolite profile provides strong evidence for the in vivo function of the gene.

Future Directions and Applications

The elucidation of the yohimbine biosynthesis pathway is far from complete. Key areas for future research include:

  • Characterization of Downstream Enzymes: Identifying and characterizing the enzymes responsible for the final tailoring steps of the yohimbane core, such as hydroxylases and methyltransferases, will provide a more complete picture of the pathway.

  • Regulatory Mechanisms: Understanding how the expression of the biosynthetic genes is regulated in the plant will be crucial for developing effective metabolic engineering strategies.

  • Enzyme Engineering: The stereoselectivity of YOS and other MDRs can be explored and potentially altered through protein engineering to favor the production of a single, desired isomer.

  • Synthetic Biology: The entire yohimbine biosynthesis pathway could be reconstituted in a microbial host, such as S. cerevisiae or E. coli, to create a sustainable and scalable platform for the production of these valuable alkaloids.

Conclusion

The biosynthesis of yohimbine and its isomers is a testament to the intricate and elegant chemistry of the plant kingdom. The convergence of primary metabolic pathways to form a universal precursor, followed by the stereochemically diverse cyclization and reduction reactions, provides a fascinating case study in natural product biosynthesis. The experimental approaches outlined in this guide offer a roadmap for researchers to further unravel the complexities of this pathway. By combining molecular biology, enzymology, and analytical chemistry, we can continue to unlock the secrets of how nature synthesizes these pharmacologically important molecules, paving the way for their enhanced production and the development of novel therapeutics.

References

  • A concise, enantioselective approach for the synthesis of yohimbine alkaloids. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • A Tight-Knit Family: The Medium-Chain Dehydrogenase/Reductases of Monoterpene Indole Alkaloid Biosynthesis. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • A literature perspective on the pharmacological applications of yohimbine. (2022). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]

  • Collective total synthesis of stereoisomeric yohimbine alkaloids. (2024). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Enzyme expression in bacteria and yeasts. (n.d.). Fraunhofer-Gesellschaft. Retrieved January 24, 2026, from [Link]

  • Enzyme Analysis. (n.d.). G-Biosciences. Retrieved January 24, 2026, from [Link]

  • The key steps in the expression of heterologous protein in yeast cells. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • How to Perform a Standard Enzyme Activity Assay?. (2025). Patsnap Synapse. Retrieved January 24, 2026, from [Link]

  • Enzyme Assay Protocol. (n.d.). University of California, San Diego. Retrieved January 24, 2026, from [Link]

  • 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis. (2000). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus. (2011). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Plant Sample Preparation for Metabolomics, Lipidomics, Ionomics, Fluxomics, and Peptidomics. (2024). MDPI. Retrieved January 24, 2026, from [Link]

  • The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • A liquid chromatographic procedure for the analysis of yohimbine in equine serum and urine. (1993). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. (n.d.). CORE. Retrieved January 24, 2026, from [Link]

  • Discovering dynamic plant enzyme complexes in yeast for novel alkaloid pathway identification from a medicinal plant kratom. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Strictosidine synthase. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Method for extracting yohimbine hydrochloride from yohimbe barks. (2013). Google Patents.
  • Optimization of virus-induced gene silencing in Catharanthus roseus. (2014). Ovid. Retrieved January 24, 2026, from [Link]

  • Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods. (2003). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration. (2015). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • DETERMINATION OF SOME PROHIBITED SUBSTANCES IN FOOD SUPPLEMENTS USING HPLC WITH MS OR UV DETECTION – VIEW ON CURRENT DEVELOPME. (2020). Journal of Chemical Technology and Metallurgy. Retrieved January 24, 2026, from [Link]

  • How is Yohimbine Hydrochloride Mechanism of Action?. (2024). Patsnap Synapse. Retrieved January 24, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of β-Yohimbine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of β-yohimbine, an indole alkaloid and a stereoisomer of yohimbine. While often discussed in the context of its more prevalent isomer, β-yohimbine possesses a unique stereochemistry that influences its physicochemical characteristics and potential pharmacological activity. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound. We will delve into its structural and chemical identity, key physical properties, spectral characteristics, and the analytical methodologies pertinent to its characterization. The causality behind experimental choices and the importance of self-validating protocols are emphasized to ensure scientific integrity.

Introduction: The Significance of Stereochemistry in the Yohimbine Alkaloid Family

The yohimbine alkaloids, extracted primarily from the bark of the Pausinystalia yohimbe tree, represent a class of pharmacologically active indole alkaloids. This family includes several stereoisomers, such as yohimbine, corynanthine, and the subject of this guide, β-yohimbine.[1] Each isomer, while sharing the same molecular formula, exhibits distinct three-dimensional arrangements of atoms, which in turn dictates their interaction with biological targets and their overall physicochemical behavior. β-Yohimbine, also known as amsonine, is a critical component to consider in the analysis of yohimbe bark extracts and in the development of related pharmaceutical agents.[1] Understanding its specific properties is paramount for accurate quantification, stability assessment, and the elucidation of its pharmacological profile.

Chemical Identity and Structure

A precise understanding of a molecule's structure is the bedrock of all subsequent physicochemical analysis. The unique spatial arrangement of functional groups in β-yohimbine governs its polarity, reactivity, and spectral signature.

Nomenclature and Identification
  • Systematic (IUPAC) Name: Methyl (1S,15R,18R,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

  • Common Names: β-Yohimbine, Amsonine, (-)-β-Yohimbine[2]

  • CAS Number: 549-84-8[1][2]

Molecular Formula and Weight

The elemental composition and resulting molecular weight are fundamental parameters for stoichiometric calculations and mass spectrometry analysis.

PropertyValueSource(s)
Molecular FormulaC₂₁H₂₆N₂O₃[2]
Molecular Weight354.44 g/mol [2]
Stereochemistry

β-Yohimbine is a diastereomer of yohimbine, differing in the stereochemical configuration at specific chiral centers. This distinction is crucial as it can lead to significant differences in biological activity and receptor binding affinity. The InChI and SMILES notations provide a standardized, machine-readable representation of its three-dimensional structure.

  • InChI: InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18+,19+/m0/s1[2]

  • SMILES: C(OC)(=O)[C@@H]1[C@]2(C[C@]3(C4=C(C=5C(N4)=CC=CC5)CCN3C[C@@]2(CC[C@H]1O)[H])[H])[H][2]

Physical Properties

The physical properties of β-yohimbine are critical for its handling, formulation, and understanding its behavior in various experimental and physiological environments.

General Appearance

β-Yohimbine is typically a white to off-white crystalline powder.[2] This macroscopic property is an initial indicator of purity.

Melting Point

The melting point is a key indicator of purity. For yohimbine, the melting point is reported to be 241 °C.[3] Specific data for highly purified β-yohimbine is less commonly reported and may vary slightly.

Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and the choice of solvents for analytical and formulation purposes. β-Yohimbine exhibits moderate solubility in water and is more soluble in organic solvents.[2] The solubility of the parent yohimbine is reported as 0.348 g/L in water.[3]

Acidity (pKa)

The pKa value indicates the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor interactions. As an indole alkaloid, the basicity of the nitrogen atoms is a key characteristic. The pKa of yohimbine is reported to be in the range of 6-7.5, indicating it is a weak base.[4]

Spectroscopic Properties

Spectroscopic analysis provides a fingerprint of the molecular structure, enabling identification, quantification, and structural elucidation. The data presented here is largely for the yohimbine structure, which is expected to be very similar for its stereoisomers, with minor shifts in NMR being the most prominent difference.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of β-yohimbine. The indole chromophore is responsible for its characteristic absorption profile. Yohimbine exhibits absorption maxima at approximately 221 nm and 281 nm, with a shoulder at 358 nm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands for yohimbine include:

  • N-H stretch (indole): around 3514 cm⁻¹

  • C-H stretch (aliphatic and aromatic): 2900-3100 cm⁻¹

  • C=O stretch (ester): around 1718 cm⁻¹

  • C=C stretch (aromatic): 1400-1600 cm⁻¹[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure and stereochemistry of molecules. While specific assignments for β-yohimbine require a dedicated study, the general regions for proton (¹H) and carbon-¹³ (¹³C) signals for the yohimbine scaffold are well-established.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of β-yohimbine, aiding in its identification and structural confirmation. The electrospray ionization (ESI) mass spectrum of yohimbine typically shows a pronounced protonated molecular ion [M+H]⁺ at m/z 355.

Stability and Degradation

Understanding the stability of β-yohimbine is crucial for its storage, handling, and the development of stable formulations.

  • Light Sensitivity: Yohimbine alkaloids are known to be sensitive to light and should be stored in light-resistant containers.

  • pH Stability: Yohimbine is reported to be remarkably stable at very low pH due to intramolecular hydrogen bonding. Hydrolysis of the ester group to form the corresponding carboxylic acid is a primary degradation pathway, particularly around neutral pH.

Experimental Protocols

The following section outlines generalized, yet detailed, experimental protocols that can be adapted for the characterization of β-yohimbine. These protocols are designed to be self-validating and are based on established methodologies for the analysis of alkaloids.

Workflow for Purity Determination and Separation of Stereoisomers

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Characterization start Crude Extract or Synthesized Compound extraction Liquid-Liquid Extraction (Acid-Base Partitioning) start->extraction dissolution Dissolution in Mobile Phase extraction->dissolution hplc Reverse-Phase HPLC (C18 Column) dissolution->hplc uv_detection UV Detection (e.g., 280 nm) hplc->uv_detection fraction_collection Fraction Collection (Isomer Isolation) uv_detection->fraction_collection purity Purity Assessment (Peak Area %) uv_detection->purity nmr NMR Spectroscopy (¹H, ¹³C, 2D) fraction_collection->nmr ms Mass Spectrometry (HRMS) fraction_collection->ms

Caption: High-level workflow for the purification and analysis of β-yohimbine.

Step-by-Step Methodology for HPLC Separation:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

  • Column: Employ a high-resolution reverse-phase C18 column.

  • Injection: Inject the dissolved sample onto the column.

  • Gradient Elution: Run a linear gradient to effectively separate the different yohimbine isomers.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the indole chromophore absorbs strongly (e.g., 280 nm).

  • Data Analysis: Integrate the peak areas to determine the relative purity and quantify the amount of β-yohimbine.

Protocol for Solubility Determination

G start Weigh β-Yohimbine add_solvent Add Solvent Incrementally start->add_solvent equilibrate Equilibrate with Stirring (e.g., 24h at controlled temp) add_solvent->equilibrate centrifuge Centrifuge to Separate Undissolved Solid equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Analyze Concentration (e.g., HPLC-UV) supernatant->analyze calculate Calculate Solubility analyze->calculate

Caption: Standard protocol for determining the equilibrium solubility of β-yohimbine.

Step-by-Step Methodology for Solubility Determination:

  • Sample Preparation: Add an excess amount of β-yohimbine to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH).

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved β-yohimbine using a validated analytical method such as HPLC-UV.

  • Calculation: Calculate the solubility in units of g/L or mol/L.

Conclusion

This technical guide has synthesized the available data on the physical and chemical properties of β-yohimbine, providing a foundational resource for the scientific community. While much of the detailed experimental data is for the more common yohimbine isomer, the provided information and protocols offer a robust framework for the specific characterization of β-yohimbine. A thorough understanding of its unique stereochemistry and physicochemical properties is indispensable for advancing research into its potential therapeutic applications and ensuring the quality and consistency of products containing this alkaloid.

References

  • Scientific assessment of yohimbe (Pausinystalia yohimbe). EFSA Panel on Food Additives and Nutrient Sources added to Food (ANS). Available at: [Link]

  • Yohimbine. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Adel-Kader, M. S., et al. (2017). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Pakistan Journal of Pharmaceutical Sciences, 30(1), 149-154.
  • Khan, I., & Abourashed, E. A. (2022). A literature perspective on the pharmacological applications of yohimbine. Molecules, 27(20), 7013. Available at: [Link]

Sources

An In-Depth Technical Guide to the Receptor Binding Affinity and Selectivity of Beta-Yohimbine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Beta-yohimbine, an indole alkaloid and a stereoisomer of yohimbine, is a critical pharmacological tool for researchers investigating the adrenergic system. Its primary significance lies in its activity as an antagonist of α2-adrenergic receptors (α2-ARs). Understanding the nuances of its binding affinity (the strength of the interaction with a receptor) and selectivity (the degree to which it binds to a specific receptor type over others) is paramount for accurate experimental design and interpretation in neuroscience, cardiovascular research, and drug development. This guide provides a detailed examination of this compound's receptor binding profile, outlines the methodologies used for its characterization, and offers insights into the practical application of this knowledge.

Part 1: The Pharmacological Core: Receptor Binding and Selectivity Profile

This compound's pharmacological identity is defined by its high affinity and selectivity for the α2-adrenergic receptor family. This interaction is antagonistic, meaning it blocks the receptor and prevents its activation by endogenous agonists like norepinephrine.[1][2] This blockade disrupts the negative feedback loop that normally inhibits norepinephrine release from presynaptic neurons, leading to increased sympathetic outflow.[1][2]

Primary Targets: α2-Adrenergic Receptors

The α2-AR family consists of three subtypes: α2A, α2B, and α2C. This compound, like its parent compound yohimbine, exhibits high affinity for all three subtypes, but with notable differences in preference. This subtype selectivity is a crucial factor in its overall physiological effect. While specific Ki values for this compound are less commonly reported than for yohimbine, the general profile is well-understood. For yohimbine, binding affinities are in the low nanomolar range, indicating a very strong interaction.[3][4] The rank order of affinity for yohimbine is generally α2C > α2A > α2B.[3][4]

Initial studies have shown that yohimbine is approximately 4-fold more selective for the human α2C-adrenoceptor compared to the α2A subtype, and 15-fold more selective for α2C over the α2B subtype.[5] This preferential binding to the α2C subtype is a key characteristic that researchers can leverage.

The Selectivity Landscape: Beyond Alpha-2 Receptors

A compound's utility is defined as much by where it doesn't bind as by where it does. This compound demonstrates significant selectivity for α2-ARs over α1-ARs.[1] However, it is not entirely exclusive. At higher concentrations, its activity at other monoaminergic receptors becomes relevant.

The known binding hierarchy for yohimbine is: α2-AR > 5-HT1A > 5-HT1B > 5-HT1D > Dopamine D3 > Dopamine D2 .[3][4] It also shows some affinity for serotonin (5-HT) receptors, specifically 5-HT1A, 5-HT1B, and 5-HT1D, as well as dopamine D2 and D3 receptors.[6] This "off-target" activity, while weaker than its primary antagonism at α2-ARs, must be considered, especially when using higher concentrations in experimental models, as it can contribute to the overall observed effect.[6]

Quantitative Data Summary

To provide a clear comparative overview, the following table summarizes the reported binding affinities (Ki values, in nM) for yohimbine at various human receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeReported Ki (nM)Reference
α2A-Adrenergic 1.4[3][4]
α2B-Adrenergic 7.1[3][4][7]
α2C-Adrenergic 0.88[3][4]
5-HT1A 346[8]
Dopamine D2 Moderate Affinity[3][4][6]
Dopamine D3 Moderate Affinity[6]

Note: Data primarily reflects yohimbine, which is structurally and pharmacologically very similar to this compound. Specific Ki values can vary between studies based on experimental conditions.

cluster_0 This compound Binding Profile cluster_1 High Affinity (Antagonist) cluster_2 Lower Affinity This compound This compound a2C α2C-AR This compound->a2C Ki ≈ 0.88 nM a2A α2A-AR This compound->a2A Ki ≈ 1.4 nM a2B α2B-AR This compound->a2B Ki ≈ 7.1 nM a1 α1-AR This compound->a1 ht1a 5-HT1A This compound->ht1a ht1b 5-HT1B This compound->ht1b ht1d 5-HT1D This compound->ht1d d2 Dopamine D2 This compound->d2 d3 Dopamine D3 This compound->d3

Caption: Receptor selectivity profile of this compound.

Part 2: Methodologies for Characterization

The determination of binding affinity and selectivity is not a trivial pursuit. It requires robust, validated methodologies. The gold standard for quantifying these parameters is the radioligand binding assay .[9][10]

The Principle of Radioligand Binding Assays

These assays measure the direct interaction of a ligand with its receptor.[11] A radioactively labeled compound (the radioligand), often [3H]yohimbine, is incubated with a biological preparation containing the receptor of interest (e.g., cell membranes from transfected cell lines or tissue homogenates).[12][13] The amount of radioligand bound to the receptor is then quantified.

There are two primary types of radioligand binding experiments:

  • Saturation Assays: Used to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd). In these experiments, increasing concentrations of the radioligand are added to a fixed amount of receptor preparation.[10][14]

  • Competition Assays: Used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (like this compound). Here, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[10][14] The unlabeled compound competes with the radioligand for binding sites, and its potency in displacing the radioligand is a measure of its own affinity.

A Self-Validating Experimental Protocol: Competition Binding Assay

The trustworthiness of binding data hinges on a protocol that includes internal controls and validation steps.

Objective: To determine the Ki of this compound for the human α2A-adrenergic receptor.

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human α2A-AR.

  • Radioligand: [3H]Rauwolscine or [3H]Yohimbine (at a concentration near its Kd).

  • Test Compound: this compound (unlabeled), prepared in a dilution series.

  • Non-Specific Binding (NSB) Determinator: A high concentration of a non-radioactive, high-affinity ligand (e.g., 10 µM phentolamine) to saturate all specific binding sites.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filtermats.

  • Scintillation Counter: To measure radioactivity.

Step-by-Step Methodology:

  • Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of this compound. Prepare tubes for "Total Binding" (radioligand only), "Non-Specific Binding" (radioligand + NSB determinator), and "Competition" (radioligand + each concentration of this compound).

  • Incubation: Add the components to each tube in a defined order (buffer, test compound/NSB determinator, membranes). Initiate the binding reaction by adding the radioligand. Incubate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium. Causality: Reaching equilibrium is critical for the accurate application of the law of mass action, which underpins the calculation of affinity constants.

  • Termination & Separation: Rapidly terminate the reaction by filtering the contents of each tube through the glass fiber filtermat using the cell harvester.[9] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand. Causality: The rapidity of this step is essential to prevent significant dissociation of the ligand-receptor complex.

  • Quantification: Place the filtermats in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: For each data point, Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). Trustworthiness: The inclusion of an NSB control is the cornerstone of a self-validating system. It allows for the precise quantification of the signal that is due to specific receptor interaction, filtering out noise from non-specific adherence to the filter or membranes.

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the specific radioligand binding).

    • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation cluster_quant 4. Quantification cluster_analysis 5. Data Analysis prep_mem Prepare Receptor Membranes incubate Combine Components: Buffer, Membranes, Ligands (Total, NSB, Competition) Incubate to Equilibrium prep_mem->incubate prep_lig Prepare Radioligand ([3H]Yohimbine) prep_lig->incubate prep_test Prepare this compound Dilution Series prep_test->incubate prep_nsb Prepare NSB Determinator prep_nsb->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash with Ice-Cold Buffer filter->wash count Scintillation Counting (CPM) wash->count calc_sb Calculate Specific Binding count->calc_sb plot Plot Competition Curve calc_sb->plot calc_ic50 Determine IC50 plot->calc_ic50 calc_ki Calculate Ki via Cheng-Prusoff Eq. calc_ic50->calc_ki

Caption: Experimental workflow for a radioligand competition binding assay.

Functional Assays: Beyond Binding

While binding assays measure affinity, they do not reveal the functional consequence of that binding (e.g., antagonism, agonism, or inverse agonism). Functional assays are required to determine this.[15] For G protein-coupled receptors (GPCRs) like the α2-ARs, these assays typically measure changes in downstream second messengers.[16][17] Since α2-ARs are Gi-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. An antagonist like this compound would be shown to block the cAMP decrease caused by an α2-agonist.

Part 3: Application and Significance in Research

A thorough understanding of this compound's binding profile is not merely academic; it is fundamental to its application.

  • For the Neuroscientist: When studying noradrenergic pathways, the high selectivity of this compound for α2 over α1 receptors allows for the specific interrogation of α2-mediated functions.[1] However, awareness of its affinity for 5-HT and dopamine receptors is crucial to avoid misattributing observed effects solely to adrenergic blockade.

  • For the Drug Developer: this compound serves as a reference compound or a scaffold for developing new, more selective α2-AR antagonists. The goal might be to create a compound with even greater subtype selectivity (e.g., for α2C over α2A) or to eliminate the residual affinity for serotonin and dopamine receptors to create a cleaner pharmacological profile.[18]

  • For the Pharmacologist: The detailed binding data allows for the calculation of receptor occupancy at given concentrations, helping to correlate in vitro data with in vivo effects and to design dosing regimens that achieve the desired target engagement without significant off-target activity.

This compound is a potent and selective antagonist of α2-adrenergic receptors, with a clear preference for the α2C subtype. Its utility as a research tool is directly proportional to the researcher's understanding of its detailed binding affinity and selectivity profile. The methodologies described herein, particularly the self-validating radioligand binding assay, represent the standard for characterizing such compounds. By combining high-quality binding data with functional assays, scientists can confidently employ this compound to dissect the complex roles of the adrenergic system and to guide the development of next-generation therapeutics.

References

  • Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. (2024). MDPI.
  • A literature perspective on the pharmacological applications of yohimbine. (2022).
  • Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. (2024).
  • Full article: A literature perspective on the pharmacological applications of yohimbine. (n.d.). Taylor & Francis Online.
  • Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling P
  • Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes
  • Binding Activities of Yohimbine Analogues on ADRA2A Overexpressing Live Cells. (2025). Biosensing Instrument.
  • yohimbine [Ligand Id: 102] activity data from GtoPdb and ChEMBL. (n.d.). EMBL-EBI.
  • Yohimbine dimers exhibiting selectivity for the human alpha 2C-adrenoceptor subtype. (n.d.). PubMed.
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024).
  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (n.d.). Frontiers.
  • Yohimbine. (n.d.). Wikipedia.
  • Radiometric Ligand-Binding Assays. (n.d.). Revvity.
  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.
  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmaceutica Sinica B.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • Yohimbine or NO-himbine? A Potentially Fatal Over-the-Counter Supplement. (2022). EMRA.
  • Receptor-Ligand Binding Assays. (n.d.). Labome.
  • Radioligand Binding Assay. (n.d.).

Sources

Toxicological Profile of Beta-Yohimbine in Preclinical Studies: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-yohimbine is a diastereoisomer of yohimbine, an indole alkaloid primarily known for its α2-adrenergic receptor antagonism. While its stereoisomer, alpha-yohimbine, has been the subject of numerous pharmacological and toxicological investigations, there is a significant scarcity of publicly available preclinical safety data specifically for this compound. This guide provides a comprehensive framework for the toxicological evaluation of this compound. By leveraging the well-documented profile of alpha-yohimbine as a reference compound, we outline the necessary preclinical studies, explain the causality behind experimental choices, and present standardized protocols. This document is designed to serve as a roadmap for researchers and drug development professionals, highlighting critical data gaps and establishing the pathway for a thorough safety assessment of this compound.

Introduction: The Yohimbane Alkaloids

The yohimbane alkaloids are a group of structurally related indole alkaloids derived from sources like the Pausinystalia yohimbe tree. This family includes several stereoisomers, such as yohimbine (alpha-yohimbine), rauwolscine (also an α-yohimbine), corynanthine, and this compound (also known as Amsonine)[1][2]. The pharmacological and toxicological effects of these isomers can differ significantly based on their three-dimensional structure and resulting receptor binding affinities.

The primary mechanism of action for this class of compounds is the competitive antagonism of α2-adrenergic receptors[3][4]. These receptors are critical presynaptic autoreceptors that regulate the release of norepinephrine. Their blockade leads to increased sympathetic outflow, resulting in elevated heart rate, blood pressure, and central nervous system (CNS) stimulation[4][5]. While this mechanism underlies some potential therapeutic applications, it is also the primary driver of the toxicological concerns associated with these compounds. Given the lack of specific data, a rigorous and systematic preclinical toxicological evaluation is imperative to characterize the safety profile of this compound before it can be considered for further development.

A Framework for Preclinical Toxicological Assessment

A standard preclinical toxicology program is designed to identify potential target organ toxicity, establish dose-response relationships, and determine a safe starting dose for first-in-human studies. The workflow follows a tiered approach, beginning with acute studies and progressing to more complex, longer-duration investigations as dictated by the intended clinical use.

Preclinical_Toxicology_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Core Safety Evaluation cluster_2 Phase 3: Long-Term & Specialized Studies ADME Pharmacokinetics (ADME) - Absorption - Distribution - Metabolism - Excretion Safety_Pharm Safety Pharmacology - Core Battery (ICH S7A) - CNS, CV, Respiratory ADME->Safety_Pharm Informs dose selection Acute_Tox Acute Toxicity (Rodent & Non-rodent) - Determine MTD/LD50 - Identify signs of toxicity Repeated_Dose Repeated-Dose Toxicity (28-day, 90-day) - Determine NOAEL - Identify Target Organs Acute_Tox->Repeated_Dose Guides dose range Safety_Pharm->Repeated_Dose Genotox Genotoxicity - Ames Test (in vitro) - Chromosome Aberration (in vitro) - Micronucleus (in vivo) Carcinogenicity Carcinogenicity Bioassay (As needed, e.g., for chronic use) Genotox->Carcinogenicity Positive result may trigger Repro_Tox Reproductive Toxicology (As needed) - Fertility - Teratogenicity Repeated_Dose->Repro_Tox Informs dose selection Repeated_Dose->Carcinogenicity Informs dose selection

Caption: Standard workflow for preclinical toxicological evaluation.

Pharmacokinetics (ADME Profile)

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is foundational to toxicology. It explains how the body handles the substance, which is critical for designing informative safety studies and extrapolating findings from animals to humans.

Insights from Alpha-Yohimbine: Alpha-yohimbine is characterized by rapid oral absorption and a short elimination half-life of approximately 30 minutes in preclinical models[3]. Its metabolism is significantly influenced by cytochrome P450 enzymes, particularly CYP2D6[6]. This is a crucial point, as genetic polymorphisms in CYP2D6 in humans can lead to significant inter-individual variability in exposure and, consequently, toxicity[6].

Data Gaps for this compound: The ADME profile of this compound is currently uncharacterized. Key questions that must be answered include its oral bioavailability, plasma protein binding, tissue distribution (especially to the brain and heart), and its metabolic pathways, including the specific CYP enzymes involved.

Experimental Protocol: Rodent Pharmacokinetic Study
  • Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.

  • Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group/sex).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Sample Collection: Collect serial blood samples (approx. 100-200 µL) from a cannulated vessel at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Bioanalysis: Process blood to plasma. Develop and validate a sensitive LC-MS/MS method to quantify the concentration of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

    • IV: Clearance (CL), Volume of distribution (Vd), Half-life (t½).

    • PO: Maximum concentration (Cmax), Time to maximum concentration (Tmax), Area under the curve (AUC).

    • Oral Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Acute and Repeated-Dose Toxicity

Acute toxicity studies provide information on the potential health effects of a single, high-dose exposure, while repeated-dose studies are essential for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL) for longer-term exposure.

Insights from Alpha-Yohimbine: Preclinical data on alpha-yohimbine indicates a relatively high acute toxicity. The oral LD50 (the dose lethal to 50% of animals) in mice is reported to be less than 50 mg/kg body weight[1]. Clinical signs of acute overdose are consistent with its sympathomimetic action and include hypertension, tachycardia, seizures, and neurotoxicity[4][7]. There is a lack of published data on sub-chronic or chronic toxicity studies for alpha-yohimbine[1].

Compound Species Route LD50 Value Reference
Yohimbine HClMouseOral< 50 mg/kg[1]
This compound--Data Not Available-
Table 1: Acute Toxicity Data for Yohimbine HCl.

Data Gaps for this compound: No acute or repeated-dose toxicity data for this compound are publicly available. These studies are critical to understanding its fundamental safety profile.

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Rodent)
  • Guideline: Based on OECD Test Guideline 407.

  • Objective: To assess the systemic toxicity of this compound following 28 days of daily oral administration and to establish a NOAEL.

  • Animal Model: Sprague-Dawley rats (10/sex/group).

  • Dose Groups: A vehicle control group and at least three dose levels (low, mid, high), selected based on acute toxicity data.

  • Administration: Daily administration via oral gavage for 28 consecutive days.

  • Endpoints & Observations:

    • Daily: Clinical signs of toxicity, mortality checks.

    • Weekly: Detailed clinical examination, body weight, food consumption.

    • Terminal Procedures (Day 29):

      • Blood collection for hematology and clinical chemistry analysis.

      • Full necropsy, organ weight measurements.

      • Histopathological examination of a comprehensive list of tissues from control and high-dose groups (with lower doses examined if target organs are identified).

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions. The core battery, mandated by ICH S7A guidelines, focuses on the cardiovascular, central nervous, and respiratory systems.

Insights from Alpha-Yohimbine: The primary safety concerns for alpha-yohimbine are directly related to its on-target pharmacology. Blockade of α2-adrenoceptors leads to an unopposed release of norepinephrine, causing dose-dependent increases in heart rate and blood pressure[1][5]. CNS effects include anxiety, tremor, and increased motor activity[3][8].

Mechanism_of_Toxicity Yohimbine This compound (Hypothesized) Receptor Presynaptic α2 Adrenergic Receptor Yohimbine->Receptor Antagonizes Neuron Noradrenergic Neuron Receptor->Neuron Inhibits (-) NE Norepinephrine (NE) Release Neuron->NE Increases Toxicity Sympathomimetic Effects: - Tachycardia - Hypertension - CNS Stimulation NE->Toxicity Leads to

Sources

Navigating the Stereoisomers of Yohimban Alkaloids: A Technical Guide to β-Yohimbine Identification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. This guide provides an in-depth look at the chemical identifiers of β-yohimbine, a diastereomer of yohimbine, offering clarity in a molecular landscape where stereochemistry dictates biological activity.

Introduction to β-Yohimbine

β-Yohimbine is an indole alkaloid belonging to the yohimban family.[1] It is a stereoisomer of yohimbine, an alpha-2 adrenergic receptor antagonist.[1] While both compounds share the same molecular formula and core structure, their three-dimensional arrangement of atoms differs, leading to distinct pharmacological profiles. Understanding these differences is critical in research and pharmaceutical applications.

Core Chemical Identifiers

Accurate identification of β-yohimbine begins with its unique CAS (Chemical Abstracts Service) number and other standardized chemical identifiers. These alphanumeric codes provide a universal language for chemists and researchers worldwide, ensuring unambiguous communication and data retrieval.

IdentifierValueSource
CAS Number 549-84-8[PubChem[2]]([Link]), [CymitQuimica[1]]()
IUPAC Name methyl (1S,15R,18R,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate[PubChem[2]]([Link])
InChI InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18+,19+/m0/s1[PubChem[2]]([Link]), [CymitQuimica[1]]()
InChIKey BLGXFZZNTVWLAY-MQPLHJKPSA-N[PubChem[2]]([Link]), [CymitQuimica[1]]()
SMILES COC(=O)[C@H]1O[PubChem[2]]([Link])
Molecular Formula C21H26N2O3[PubChem[2]]([Link]), [CymitQuimica[1]]()
Molecular Weight 354.44 g/mol [PubChem[2]]([Link]), [CymitQuimica[1]]()
Synonyms Amsonin, Amsonine, (-)-β-Yohimbine[CymitQuimica[1]]()

Stereochemical Distinction: β-Yohimbine vs. Yohimbine

The critical difference between β-yohimbine and its more widely known isomer, yohimbine, lies in their stereochemistry. This distinction is vital as it dictates the molecule's interaction with biological targets. The following diagram illustrates the structural relationship and highlights the key chiral centers.

Yohimbine_Isomers cluster_yohimbine Yohimbine cluster_beta_yohimbine β-Yohimbine Yohimbine Yohimbine (CAS: 146-48-5) Beta_Yohimbine β-Yohimbine (CAS: 549-84-8) Yohimbine->Beta_Yohimbine Diastereomers Shared Shared Molecular Formula: C21H26N2O3 Yohimbine->Shared Y_InChIKey InChIKey: BLGXFZZNTVWLAY-SCYLSFHTSA-N Beta_Yohimbine->Shared BY_InChIKey InChIKey: BLGXFZZNTVWLAY-MQPLHJKPSA-N

Caption: Relationship between Yohimbine and β-Yohimbine as diastereomers.

The InChIKey, a hashed version of the InChI, provides a concise and unique identifier. Note the difference in the final characters of the InChIKeys for yohimbine and β-yohimbine, which encapsulates their stereochemical variance.

Experimental Protocols: Ensuring Compound Identity

Verifying the identity of β-yohimbine in a laboratory setting requires a multi-faceted approach. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable tools for this purpose.

Step-by-Step Methodology for HPLC-MS Analysis:

  • Standard Preparation: Accurately weigh and dissolve a certified reference standard of β-yohimbine in a suitable solvent, such as methanol, to create a stock solution. Prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate method (e.g., solid-phase extraction or liquid-liquid extraction). The choice of method will depend on the sample type (e.g., plasma, tissue, herbal extract).

  • Chromatographic Separation:

    • Column: Employ a C18 reversed-phase HPLC column.

    • Mobile Phase: Use a gradient elution with a mixture of water (containing an additive like 0.1% formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. The gradient program should be optimized to achieve baseline separation of β-yohimbine from other isomers and matrix components.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: Inject a small, precise volume (e.g., 5-10 µL) of the prepared sample and standards.

  • Mass Spectrometric Detection:

    • Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

    • Detection: Monitor for the protonated molecule [M+H]+ of β-yohimbine, which has a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. For high-resolution mass spectrometry, this will provide a highly accurate mass measurement.

    • Confirmation: For unambiguous identification, perform tandem mass spectrometry (MS/MS) to generate a characteristic fragmentation pattern. The resulting product ions serve as a molecular fingerprint for β-yohimbine.

  • Data Analysis: Compare the retention time and mass spectral data of the analyte in the sample to that of the certified reference standard. Quantification is achieved by integrating the peak area and comparing it to the calibration curve.

This self-validating system, which relies on the dual confirmation of retention time and mass spectral data against a known standard, ensures the trustworthy identification of β-yohimbine.

Conclusion

The precise identification of β-yohimbine is fundamental for any scientific investigation or drug development endeavor. A thorough understanding and correct application of its chemical identifiers, particularly the CAS number, coupled with robust analytical methodologies, are essential for ensuring data integrity and advancing research in the field of yohimban alkaloids.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 8969, Yohimbine. Retrieved from [Link]

  • Wikipedia (n.d.). Yohimbine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3058604, beta-Yohimbin hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3058605, beta-Yohimbine. Retrieved from [Link]

  • INCHEM (n.d.). Yohimbine (PIM 567). Retrieved from [Link]

  • WebMD (n.d.). Yohimbe: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of Beta-Yohimbine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Beta-yohimbine, an indole alkaloid and stereoisomer of yohimbine, presents unique challenges and opportunities in pharmaceutical development due to its distinct pharmacological profile. A critical determinant of its therapeutic success is its solubility, which directly influences bioavailability, formulation strategies, and ultimately, clinical efficacy. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in its fundamental physicochemical properties. We present qualitative and quantitative solubility data across a range of pharmaceutically relevant solvents, detail a robust, self-validating protocol for experimental solubility determination, and discuss the profound implications of these findings for drug development professionals. This document is intended to serve as a foundational resource for researchers and scientists engaged in the formulation and clinical application of this compound.

Introduction to this compound and the Imperative of Solubility

This compound is an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree and is a diastereomer of the more commonly known yohimbine.[1] While sharing a core structure, its stereochemistry imparts a distinct pharmacological profile, primarily as an antagonist of alpha-2 adrenergic receptors.[1] This activity underpins its investigation for various therapeutic applications, including potential roles in weight management and as an aphrodisiac.[1]

For any active pharmaceutical ingredient (API) to be effective, it must first be absorbed by the body, a process fundamentally governed by its ability to dissolve in physiological fluids. Solubility is therefore not merely a physical characteristic but a critical bottleneck in drug development. Insufficient solubility can lead to poor and variable absorption, diminished bioavailability, and therapeutic failure.[2] For this compound, understanding its solubility profile is the first principle in designing effective and reliable dosage forms. This guide addresses this need by synthesizing available data and providing actionable experimental frameworks.

The Physicochemical Landscape of this compound Solubility

The solubility of a molecule is not an arbitrary value but a direct consequence of its chemical structure and the interplay of intermolecular forces between the solute (this compound) and the solvent.

Core Molecular Properties

This compound is a weakly basic compound.[3] Its structure contains multiple rings and functional groups, including an ester and secondary and tertiary amines, which dictate its polarity and hydrogen bonding capacity.

  • pKa: The basicity of yohimbine isomers is characterized by a pKa value estimated to be between 6.0 and 7.5.[3] This is a critical parameter as it determines the ionization state of the molecule at different pH values. In acidic environments (pH < pKa), the amine groups will be protonated, forming a more polar, charged species (a conjugate acid) that is generally more water-soluble. Conversely, in neutral or alkaline environments (pH > pKa), the molecule will exist predominantly in its less polar, free base form, which exhibits lower aqueous solubility.

The Influence of Solvent Choice and pH

The principle of "like dissolves like" is paramount.

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can engage in hydrogen bonding. The solubility of the this compound free base in water is expected to be very low.[4][5] However, its solubility increases in alcohols like ethanol.[3][5]

  • Polar Aprotic Solvents (e.g., DMSO): These solvents can accept hydrogen bonds and have large dipole moments, making them effective at solvating a range of molecules.

  • Nonpolar Solvents (e.g., Chloroform, Ether): Due to its significant lipophilicity, this compound is expected to be, and is reported as, soluble in chlorinated solvents like chloroform and sparingly soluble in less polar solvents like ether.[3][5]

The pH of the aqueous medium is the most critical factor for controlling this compound's solubility. By forming a salt, such as a hydrochloride (HCl) salt, the molecule is forced into its ionized, more water-soluble state. Yohimbine HCl, for instance, is described as being soluble in water (approximately 1 part in 120, or ~8.3 mg/mL), a dramatic increase from the "very slightly soluble" nature of the free base.[5]

Solubility Profile of this compound and its Analogs

Quantitative solubility data for this compound is sparse in publicly accessible literature. However, by combining qualitative descriptions for yohimbine isomers and quantitative data for the closely related yohimbine HCl, we can construct a reliable profile.

Table 1: Summary of Yohimbine Isomer Solubility

SolventSolute FormSolubility DescriptionQuantitative Data (approx.)Reference
WaterFree BaseVery slightly soluble / Poorly soluble< 0.1 mg/mL (estimated)[2][4][5]
WaterHydrochloride SaltSoluble~8.3 mg/mL (1 in 120)[5]
EthanolFree BaseSolubleNot specified[3][5]
EthanolHydrochloride SaltSparingly Soluble~2.5 mg/mL (1 in 400)[5]
ChloroformFree BaseSolubleNot specified[3][5]
EtherFree BaseSparingly solubleNot specified[3][5]
DMSOHydrochloride SaltSoluble8.75 mg/mL[6]

Causality Insight: The data clearly demonstrates the classic behavior of a weakly basic, lipophilic compound. The free base has minimal aqueous solubility but dissolves readily in organic solvents like ethanol and chloroform.[3][5] Salt formation dramatically enhances aqueous solubility by creating a more polar, charged species, though this can sometimes reduce solubility in less polar organic solvents like ethanol, as seen with the HCl salt.[5]

Experimental Protocol for Thermodynamic Solubility Determination

To ensure reproducible and accurate solubility data, a robust, self-validating methodology is essential. The gold standard for determining thermodynamic solubility is the Shake-Flask Method .[7] This method establishes a true equilibrium between the undissolved solid and the saturated solution.

Principle and Self-Validation

The core principle involves adding an excess of the solid compound to a chosen solvent and agitating the mixture until equilibrium is achieved.[7][8] The system is self-validating when multiple samples, taken at different, sufficiently long time points (e.g., 24, 48, and 72 hours), yield a consistent concentration, confirming that the solution is saturated and equilibrium has been reached.[7]

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of crystalline this compound into several screw-capped glass vials. An excess is critical to ensure a solid phase remains at equilibrium.

    • Precisely pipette a known volume of the pre-equilibrated solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, or 95% ethanol) into each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a constant-temperature shaker bath (e.g., 25°C or 37°C).

    • Agitate the vials for an extended period. A minimum of 24 hours is recommended, with sampling at subsequent time points (e.g., 48h, 72h) to validate equilibrium.[9]

  • Sample Separation:

    • After the desired equilibration time, cease agitation and allow the vials to stand undisturbed for a short period to let larger particles settle.

    • Carefully withdraw an aliquot of the supernatant. It is crucial to avoid disturbing the solid material at the bottom.

    • Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial. This step removes all undissolved solids.

  • Quantification (HPLC-UV):

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample using a validated HPLC-UV method. A common method involves a C18 column with a mobile phase of acetonitrile and a buffer (e.g., sodium acetate) at a detection wavelength of ~280 nm.[10][11]

  • Calculation:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Use the linear regression equation from the curve to calculate the concentration of the diluted sample.

    • Multiply this value by the dilution factor to determine the final solubility of this compound in the solvent.

Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Separation cluster_analysis 4. Quantification cluster_calc 5. Calculation P1 Weigh excess This compound P2 Add precise volume of solvent P1->P2 E1 Seal vials & place in shaker bath (T°C) P2->E1 E2 Agitate for 24-72h to reach equilibrium E1->E2 S1 Withdraw supernatant E2->S1 S2 Filter through 0.22 µm syringe filter S1->S2 A2 Dilute filtered sample S2->A2 A1 Prepare calibration standards A3 Analyze via HPLC-UV A1->A3 A2->A3 C1 Calculate concentration from calibration curve A3->C1 C2 Determine final solubility (mg/mL) C1->C2

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Implications for Drug Development and Formulation

The solubility characteristics of this compound dictate several key strategies in pharmaceutical development:

  • Route of Administration: The poor aqueous solubility of the free base makes it unsuitable for standard oral aqueous solutions or intravenous formulations.[2] Oral solid dosage forms (tablets, capsules) or lipid-based systems are more viable.

  • Salt Formation: The most straightforward strategy to overcome poor aqueous solubility is salt formation. Developing a stable, non-hygroscopic hydrochloride or other pharmaceutically acceptable salt is a primary path for enabling aqueous-based formulations and improving dissolution rates in the gastrointestinal tract.[4]

  • Formulation Technologies: For the free base, advanced formulation strategies may be necessary:

    • Lipid-Based Formulations: Given its high lipophilicity, formulating this compound in self-emulsifying drug delivery systems (SEDDS) or lipid solutions for softgel capsules could significantly enhance absorption.

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the API, thereby improving the dissolution rate according to the Noyes-Whitney equation.

    • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and maintain the API in a higher-energy, more soluble amorphous state.

Conclusion

This compound is a lipophilic, weakly basic compound with inherently low aqueous solubility, a profile characteristic of a BCS Class II drug.[2] This guide has established that its solubility is highly dependent on the solvent's polarity and, most critically, on the pH of the aqueous environment. While the free base is soluble in organic solvents like ethanol and chloroform, its practical application in aqueous-based pharmaceutical dosage forms necessitates the use of strategies like salt formation to dramatically improve solubility and bioavailability.[3][5] The provided shake-flask protocol offers a robust framework for generating the precise, high-quality solubility data required to support formulation development, ensuring that promising therapeutic candidates like this compound can be advanced effectively toward clinical use.

References

  • INCHEM. (n.d.). Yohimbine (PIM 567).
  • Adel-Kader, M. S., et al. (2017). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Pakistan Journal of Pharmaceutical Sciences, 30(1), 149-154.
  • Federal Institute for Risk Assessment (BfR). (2009). Scientific assessment of yohimbe (Pausinystalia yohimbe).
  • ChemicalBook. (n.d.). Yohimbine CAS#: 146-48-5.
  • Stasiłowicz-Krzemień, A., et al. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? International Journal of Molecular Sciences, 25(12), 12856.
  • CymitQuimica. (n.d.). CAS 549-84-8: β-Yohimbine.
  • MedChemExpress. (n.d.). Yohimbine Hydrochloride.
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Zanolari, B., et al. (2003). Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/MS methods. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 817-825.
  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Al-Akayleh, F., et al. (n.d.). HPLC chromatogram of yohimbine HCl (a) and its alkaline degradates (b). ResearchGate.
  • ChemicalBook. (n.d.). Yohimbine hydrochloride | 65-19-0.
  • Liu, H., et al. (2013). Determination of Reserpine and Yohimbine in Rauvolfia by High-Performance Liquid Chromatography. Asian Journal of Chemistry, 25(11), 6321-6323.
  • Anand, O., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-11.
  • Patel, K., et al. (2022). Method development and validation for quantification of Yohimbine in root of Rauwolfia serpentina by HPTLC. Journal of Liquid Chromatography & Related Technologies, 45(5-6), 238-246.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

Sources

Methodological & Application

Introduction: The Stereochemical Challenge of a Complex Alkaloid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enantioselective Synthesis of β-Yohimbine

β-Yohimbine is a diastereomer of the well-known indole alkaloid yohimbine, a natural product isolated from the bark of the Pausinystalia yohimbe tree.[1][2] Like its congeners, β-yohimbine exhibits significant biological activity, primarily interacting with adrenergic and serotonergic receptors in the central nervous system.[3][4][5] The therapeutic potential and complex molecular architecture of the yohimbine family have established them as quintessential targets for synthetic organic chemists.[6]

The core of the challenge lies in the pentacyclic structure containing five stereogenic centers (C3, C15, C16, C17, and C20 in conventional numbering). The relative and absolute configuration of these centers dictates the specific isomer—yohimbine, allo-yohimbine, pseudo-yohimbine, or β-yohimbine—and thus its pharmacological profile. The enantioselective synthesis of a single diastereomer like β-yohimbine requires precise control over multiple bond-forming events, making it a formidable test for modern synthetic methodologies.

This guide provides an in-depth analysis of contemporary strategies for the enantioselective synthesis of β-yohimbine, focusing on the underlying principles, detailed experimental protocols, and the logic that informs the synthetic design.

Strategic Pillars of Enantioselective Synthesis

The construction of the yohimbine scaffold has historically been approached in two primary ways: forming the DE-ring system first, followed by a C-ring closure (e.g., Bischler-Napieralski reaction), or constructing the ABC-ring tricycle first, followed by the annulation of the D and E rings.[7] Modern asymmetric catalysis has revolutionized these approaches, enabling the direct installation of key stereocenters with high fidelity.

Strategy 1: Asymmetric Pictet-Spengler Reaction followed by Intramolecular Diels-Alder (IMDA) Cycloaddition

This powerful strategy establishes the crucial C3 stereocenter early in the synthesis and then leverages this initial chirality to control the formation of the remaining rings.

Causality and Mechanistic Insight: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde, followed by an acid-catalyzed cyclization.[1] By employing a chiral Brønsted acid, such as a Chiral Phosphoric Acid (CPA), the reaction environment becomes asymmetric. The CPA catalyst protonates the imine intermediate, forming a chiral ion pair. This templating effect directs the nucleophilic attack from the indole ring from a specific face, leading to the formation of one enantiomer of the tetrahydro-β-carboline core in preference to the other.[1][6][8]

Following the establishment of the C3 stereocenter, the subsequent intramolecular Diels-Alder (IMDA) reaction constructs the D and E rings in a single, highly diastereoselective step. The existing stereocenter at C3 directs the conformation of the diene and dienophile, leading to a favored transition state and the desired relative stereochemistry of the newly formed rings.[9] Lewis acid catalysis, for instance with Sc(OTf)₃, can dramatically enhance the rate and selectivity of this transformation.[6][9]

pictet_spengler_IMDA Workflow: Asymmetric Pictet-Spengler / IMDA Strategy Tryptamine Tryptamine + Chiral Aldehyde THBC Enantioenriched Tetrahydro-β-carboline (THBC) Tryptamine->THBC Asymmetric Pictet-Spengler (Chiral Phosphoric Acid) IMDA_Substrate IMDA Substrate (Triene) THBC->IMDA_Substrate Side Chain Elaboration Pentacycle Pentacyclic Core (Yohimbine Scaffold) IMDA_Substrate->Pentacycle Intramolecular Diels-Alder (IMDA) (Lewis Acid Catalyzed) Beta_Yohimbine β-Yohimbine Pentacycle->Beta_Yohimbine Functional Group Manipulation (e.g., Reduction)

Caption: A generalized workflow for yohimbine synthesis.

Protocol 1: Hiemstra-Jacobsen Type Asymmetric Pictet-Spengler/IMDA Reaction

This protocol is a composite representation based on the syntheses developed by the Hiemstra and Jacobsen groups, which established the utility of this overall strategy.[6][9]

Part A: Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction [6]

  • Reactant Preparation: To a solution of the N-protected tryptamine derivative (1.0 equiv) and the aldehyde partner (1.1 equiv) in a non-polar solvent (e.g., toluene or CH₂Cl₂) at -20 °C, add the chiral phosphoric acid catalyst (e.g., a TRIP or SPINOL-derived CPA, 2-10 mol%).

  • Reaction Execution: Stir the mixture at the specified temperature for 24-72 hours, monitoring by TLC or LC-MS for the consumption of the starting material. The low temperature is critical for maximizing enantioselectivity by favoring the lower-energy transition state.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by silica gel chromatography to yield the enantioenriched tetrahydro-β-carboline.

  • Validation: Determine the enantiomeric excess (ee) of the product via chiral HPLC analysis.

Part B: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction [6][9]

  • Substrate Preparation: The tetrahydro-β-carboline product from Part A is elaborated through standard chemical transformations to attach the requisite diene-containing side chain, forming the IMDA precursor.

  • Reaction Setup: Dissolve the IMDA precursor (1.0 equiv) in a dry polar aprotic solvent (e.g., acetonitrile) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C.

  • Catalyst Addition: Add a solution of Scandium(III) triflate (Sc(OTf)₃, 1.1-4.0 equiv) in the same solvent dropwise. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the cycloaddition while enforcing a specific endo-selective transition state.[6][9]

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours until complete conversion is observed by TLC/LC-MS.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting pentacyclic product by column chromatography. The reaction often proceeds with excellent diastereoselectivity, yielding a single major isomer.[6]

Key Step Catalyst Typical Yield Stereoselectivity Reference
Pictet-Spengler(R)-TRIP (CPA)82%92:8 erHiemstra (2011)[6]
Acyl-Pictet-SpenglerChiral Thiourea~85%99:1 erJacobsen (2008)[9]
IMDA CycloadditionSc(OTf)₃87%Single DiastereomerJacobsen (2008)[6]
Strategy 2: Bio-Inspired Collective Synthesis via Kinetic Resolution

Nature produces the diverse family of yohimbine alkaloids from a common precursor.[10] A recent synthetic approach mimics this logic, using a powerful catalytic kinetic resolution to access a common chiral intermediate, which is then divergently converted to all four stereoisomeric families, including β-yohimbine.[10]

Causality and Mechanistic Insight: This strategy hinges on a bio-inspired coupling of tryptamine with an achiral synthetic surrogate of secologanin (a key biosynthetic precursor).[10] This coupling, promoted by a chiral phosphoric acid, proceeds via a kinetic resolution. The catalyst preferentially reacts with one enantiomer of the transiently formed racemic intermediate, converting it to the pentacyclic product while leaving the other enantiomer largely unreacted. This process simultaneously constructs the entire pentacyclic skeleton and establishes control over all five stereocenters in a single operation.

The choice of subsequent reduction conditions applied to this common intermediate dictates which diastereomer is formed. To access the β-yohimbine series, a thermodynamic epimerization at C3 is followed by a carefully controlled reduction of the C17 ketone.

collective_synthesis Workflow: Collective Synthesis via Kinetic Resolution Start Tryptamine + Achiral Secologanin Surrogate Resolution Pentacyclic Intermediate (Single Enantiomer) Start->Resolution Bio-inspired Coupling/ Kinetic Resolution (Chiral Phosphoric Acid) Epimerization C3-Epimerized Intermediate Resolution->Epimerization Thermodynamic Epimerization Yohimbine Yohimbine Resolution->Yohimbine Diastereoselective Reduction Beta_Yohimbine β-Yohimbine Epimerization->Beta_Yohimbine Diastereoselective Reduction

Caption: Divergent synthesis of yohimbine isomers.

Protocol 2: Synthesis of β-Yohimbine via Collective Synthesis Strategy [10]

This protocol is based on the collective total synthesis reported by Qin and co-workers.[10]

Part A: Enantioselective Bio-inspired Coupling

  • Reaction Setup: To a solution of the achiral secologanin surrogate (1.0 equiv) in methyl tert-butyl ether (MTBE), add tryptamine (1.1 equiv) and the chiral phosphoric acid catalyst (10 mol%).

  • Reaction Execution: Stir the reaction mixture at 30 °C for approximately 24 hours. The chiral catalyst facilitates a cascade reaction that assembles the pentacyclic core while resolving the racemic intermediate, affording the product with high enantiopurity.

  • Purification: After completion, the reaction is concentrated and the residue is purified by silica gel chromatography to yield the enantioenriched pentacyclic ketone intermediate.

Part B: Epimerization and Diastereoselective Reduction

  • C3-Epimerization: The key to accessing the β-yohimbine family is the inversion of the C3 stereocenter. This is achieved by treating the pentacyclic ketone with a strong acid (e.g., trifluoroacetic acid, TFA) in a suitable solvent. This process establishes a thermodynamic equilibrium that favors the more stable C3 epimer.

  • Diastereoselective Reduction: The resulting epimerized ketone is then subjected to reduction. To obtain the β-yohimbine stereochemistry (with a C17-α-hydroxyl group), a reducing agent such as sodium borohydride (NaBH₄) is used under carefully controlled conditions. The steric environment around the C17 carbonyl dictates the facial selectivity of the hydride attack, leading to the desired β-yohimbine precursor.

  • Final Conversion: A final deprotection or functional group manipulation step yields β-yohimbine.

Key Step Reagent/Catalyst Typical Yield Stereoselectivity Reference
Bio-inspired CouplingChiral Phosphoric Acid~45% (based on resolution)>95% eeQin (2024)[10]
C17-Ketone ReductionNaBH₄HighDiastereoselectiveQin (2024)[10]

Conclusion and Future Outlook

The enantioselective synthesis of β-yohimbine has evolved from classical resolution methods to highly sophisticated catalytic strategies. The use of organocatalysis, particularly chiral Brønsted acids and N-heterocyclic carbenes, has enabled the efficient and direct creation of key stereocenters.[1][6] The development of collective synthesis strategies, which mimic nature's divergent approach, represents the current state-of-the-art, providing access to multiple stereoisomers from a common intermediate for comprehensive structure-activity relationship studies.[10]

Future research will likely focus on further increasing the efficiency of these routes, developing novel catalytic transformations that can construct the pentacyclic core in even fewer steps, and applying these methods to the synthesis of novel, non-natural yohimbine analogues with improved pharmacological properties.

References

  • Title: Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations Source: PMC - PubMed Central URL: [Link]

  • Title: Total Synthesis of (+)-‐Yohimbine via an Enan8oselec8ve Organocataly8c Pictet–Spengler Reac8on Source: Wipf Group, University of Pittsburgh URL: [Link]

  • Title: Total Synthesis of (+)-Yohimbine via an Enantioselective Organocatalytic Pictet-Spengler Reaction Source: ResearchGate URL: [Link]

  • Title: Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity Source: ACS Publications URL: [Link]

  • Title: Total synthesis of (+)‐yohimbine. Source: ResearchGate URL: [Link]

  • Title: Collective total synthesis of stereoisomeric yohimbine alkaloids Source: ResearchGate URL: [Link]

  • Title: Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? Source: MDPI URL: [Link]

  • Title: Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity Source: PMC - NIH URL: [Link]

  • Title: Asymmetric synthesis of yohimban alkaloids. Total synthesis of (-)-pseudo- and (-)-alloyohimban Source: ACS Publications URL: [Link]

  • Title: A literature perspective on the pharmacological applications of yohimbine Source: PMC - NIH URL: [Link]

  • Title: Yohimbe: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews Source: WebMD URL: [Link]

  • Title: A literature perspective on the pharmacological applications of yohimbine Source: Taylor & Francis Online URL: [Link]

Sources

The Total Synthesis of Yohimbine Alkaloids: A Detailed Protocol and Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The yohimbine alkaloids, a fascinating family of pentacyclic indole alkaloids, have captivated chemists for decades due to their complex molecular architecture and significant biological activities. Yohimbine itself is well-known for its α2-adrenergic receptor antagonism. This guide provides an in-depth exploration of the total synthesis of yohimbine alkaloids, designed for researchers, scientists, and drug development professionals. We will delve into the strategic nuances of both classical and modern synthetic routes, offering detailed, field-proven protocols for key transformations. Our focus is on not just the "how," but the critical "why" behind the experimental choices that have paved the way for the successful construction of these intricate natural products.

Introduction: The Enduring Challenge of the Yohimbine Skeleton

The yohimbine core structure presents a formidable synthetic challenge, characterized by a rigid pentacyclic framework containing five stereocenters. The intricate fusion of the indole nucleus (rings A and B) with a quinolizidine moiety (rings C, D, and E) demands precise control over stereochemistry at each stage of the synthesis. Historically, the construction of the C/D and D/E ring junctions, and particularly the establishment of the correct relative stereochemistry at C3, has been a central theme in the evolution of synthetic strategies.

This guide will navigate through several key approaches that have defined the field, from seminal racemic syntheses to cutting-edge enantioselective methodologies that offer access to specific stereoisomers.

Classical Approaches: Building the Foundation

The early total syntheses of yohimbine, while often lengthy and non-stereoselective by modern standards, laid the essential groundwork for all subsequent efforts. These routes are invaluable for understanding the fundamental reactivity and conformational behavior of the key intermediates.

The Stork Synthesis: A Landmark in Strategic Design

Gilbert Stork's 1972 synthesis of (±)-yohimbine is a masterclass in strategic bond formation and stereochemical control. A key feature of this approach is the masterful construction of the D/E ring system, followed by the annulation of the C ring.

Protocol: Key Diels-Alder Cycloaddition in Stork's Approach

This protocol outlines a critical step in the construction of the D/E ring system, inspired by the principles of the Stork synthesis.

Objective: To construct the cis-fused D/E ring system via a Diels-Alder reaction.

Materials:

  • Appropriate diene and dienophile (e.g., a substituted benzoquinone and a vinyl ketene acetal)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reflux and workup

  • Silica gel for column chromatography

Procedure:

  • To a solution of the dienophile in anhydrous toluene under an inert atmosphere, add the diene.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting cycloadduct by silica gel column chromatography to afford the desired bicyclic system.

Causality and Insights: The Diels-Alder reaction is a powerful tool for forming six-membered rings with excellent stereocontrol. The choice of a cis-dienophile ensures the formation of the requisite cis-fused D/E ring junction, a key stereochemical feature of the yohimbine skeleton. The endo transition state is typically favored, which dictates the initial stereochemical outcome of the substituents.

The Szántay Synthesis: Leveraging the Dieckmann Condensation

The Szántay group developed an elegant approach centered on the Dieckmann condensation to construct the E ring of the yohimbine framework.[1][2] This intramolecular cyclization of a diester proved to be an efficient method for forming the carbocyclic E ring.

Protocol: Dieckmann Condensation for E Ring Formation (Szántay Approach)

Objective: To construct the β-keto ester of the E ring via an intramolecular Dieckmann condensation.

Materials:

  • Tetracyclic diester precursor

  • Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous toluene or benzene

  • Inert atmosphere (Nitrogen or Argon)

  • Aqueous acid (e.g., HCl) for workup

  • Standard extraction and purification glassware

Procedure:

  • To a suspension of sodium hydride in anhydrous toluene under an inert atmosphere, add a solution of the tetracyclic diester precursor dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of aqueous acid.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude β-keto ester can then be purified by chromatography or carried on to the next step.

Trustworthiness and Self-Validation: The success of the Dieckmann condensation is often indicated by a color change upon addition of the diester to the base. The resulting β-keto ester can be readily characterized by 1H NMR spectroscopy, where the disappearance of the two distinct ester signals and the appearance of a new set of signals corresponding to the cyclic product confirms the transformation. Subsequent hydrolysis and decarboxylation of the β-keto ester to the corresponding ketone provides further validation of the successful cyclization.

Modern Enantioselective Strategies: Precision in Alkaloid Synthesis

The demand for enantiomerically pure pharmaceuticals has driven the development of highly selective and efficient synthetic routes to yohimbine alkaloids. These modern approaches often employ asymmetric catalysis to establish the key stereocenters early in the synthesis.

Organocatalytic Pictet-Spengler Reaction: A Gateway to Enantioenriched Cores

The Hiemstra and Herlé groups demonstrated a powerful enantioselective total synthesis of (+)-yohimbine utilizing an organocatalytic Pictet-Spengler reaction as the key step.[3][4] This reaction, catalyzed by a chiral phosphoric acid, efficiently constructs the tetracyclic β-carboline core with high enantioselectivity.

Protocol: Enantioselective Organocatalytic Pictet-Spengler Reaction

Objective: To synthesize the enantioenriched tetrahydro-β-carboline core of yohimbine.

Materials:

  • Tryptamine derivative

  • Aldehyde coupling partner

  • Chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Molecular sieves

  • Inert atmosphere

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral phosphoric acid catalyst and molecular sieves.

  • Add the anhydrous solvent, followed by the tryptamine derivative and the aldehyde.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or below) and monitor by TLC or HPLC.

  • Upon completion, quench the reaction and purify the product by silica gel chromatography.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

Expertise in Action: The choice of the chiral phosphoric acid catalyst is critical for achieving high enantioselectivity. The steric and electronic properties of the catalyst's 3,3'-substituents create a chiral pocket that directs the facial selectivity of the iminium ion cyclization. The use of molecular sieves is crucial to remove any traces of water, which can hydrolyze the intermediate iminium ion and lead to a decrease in yield and enantioselectivity.

N-Heterocyclic Carbene (NHC) Catalysis: A Concise and Innovative Approach

More recently, the Scheidt group developed a highly concise and enantioselective synthesis of yohimbine alkaloids employing N-heterocyclic carbene (NHC) catalysis.[5][6][7] A key transformation in their route is a highly enantio- and diastereoselective NHC-catalyzed dimerization, which rapidly builds molecular complexity.

Protocol: NHC-Catalyzed Enantioselective Dimerization

Objective: To construct a key chiral building block for the yohimbine synthesis via NHC-catalyzed dimerization of an aldehyde.

Materials:

  • Aldehyde starting material

  • Chiral NHC precatalyst (e.g., a triazolium salt)

  • Base (e.g., DBU)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere

Procedure:

  • In a glovebox or under a strictly inert atmosphere, combine the chiral NHC precatalyst and the base in the anhydrous solvent.

  • Add the aldehyde substrate to the catalyst solution.

  • Stir the reaction at the designated temperature for the specified time.

  • Monitor the reaction progress by an appropriate method (e.g., GC-MS or NMR of an aliquot).

  • Once the reaction is complete, concentrate the mixture and purify the product by flash column chromatography.

Authoritative Grounding: The mechanism of this transformation involves the formation of a chiral Breslow intermediate from the NHC and the aldehyde. This intermediate then acts as a nucleophile, attacking a second molecule of the aldehyde to form the dimer with high stereocontrol. The specific stereochemical outcome is dictated by the structure of the chiral NHC catalyst.

Comparative Analysis of Synthetic Strategies

To provide a clear overview for researchers planning a synthesis, the following table summarizes the key features of the discussed approaches.

Synthetic StrategyKey ReactionStereocontrolAdvantagesDisadvantages
Stork (1972) Diels-Alder CycloadditionSubstrate-controlledLandmark synthesis, established key principlesRacemic, lengthy
Szántay (1976) Dieckmann CondensationResolution of intermediatesEfficient E-ring formationRacemic initially, requires resolution
Herlé/Hiemstra (2011) Organocatalytic Pictet-SpenglerCatalyst-controlled (chiral phosphoric acid)Highly enantioselective, convergentRequires synthesis of specific precursors
Scheidt (2020) NHC-Catalyzed DimerizationCatalyst-controlled (chiral NHC)Highly concise and enantioselectiveRequires specialized catalyst and conditions

Visualizing the Synthetic Pathways

To further elucidate the strategic differences between these approaches, the following diagrams illustrate the key bond disconnections and overall synthetic logic.

Stork_Synthesis Yohimbine Yohimbine C_Ring_Formation C Ring Annulation (Pictet-Spengler or similar) Yohimbine->C_Ring_Formation Final Cyclization DE_Ring_System Pre-formed D/E Ring System C_Ring_Formation->DE_Ring_System Tryptamine Addition Diels_Alder Diels-Alder Cycloaddition DE_Ring_System->Diels_Alder Key Construction Simple_Precursors Simple Acyclic Precursors Diels_Alder->Simple_Precursors Modern_Enantioselective_Synthesis Yohimbine Yohimbine Late_Stage_Modifications Late-Stage Functionalization Yohimbine->Late_Stage_Modifications Enantioenriched_Core Enantioenriched Tetracyclic Core Late_Stage_Modifications->Enantioenriched_Core Asymmetric_Catalysis Key Asymmetric Reaction (e.g., Pictet-Spengler, NHC-dimerization) Enantioenriched_Core->Asymmetric_Catalysis Catalyst Control Achiral_Starting_Materials Simple Achiral Starting Materials Asymmetric_Catalysis->Achiral_Starting_Materials

Caption: General retrosynthetic logic of modern enantioselective syntheses.

Conclusion and Future Perspectives

The total synthesis of yohimbine alkaloids continues to be a vibrant area of research, pushing the boundaries of synthetic methodology. While classical syntheses provided the intellectual foundation, modern catalytic enantioselective methods have revolutionized the field, enabling more efficient and practical access to these biologically important molecules. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers, empowering them to tackle the synthesis of these complex natural products and to develop novel analogs for drug discovery programs. The ongoing development of new catalytic systems promises even more elegant and powerful solutions to the yohimbine challenge in the years to come.

References

  • Stork, G.; Guthikonda, R. N. Stereoselective total syntheses of (±)-yohimbine, (±)-ψ-yohimbine, and (±)-β-yohimbine. J. Am. Chem. Soc.1972 , 94 (14), 5109–5110. [Link] [8][9][10]2. Szántay, C.; Honty, K.; Tőke, L.; Szabó, L. Über eine einfache Synthese der Yohimbinalkaloide. Chem. Ber.1976 , 109 (5), 1737–1748. [Link] [1][2][11]3. van Tamelen, E. E.; Shamma, M.; Burgstahler, A. W.; Wolinsky, J.; Tamm, R.; Aldrich, P. E. The Total Synthesis of Yohimbine. J. Am. Chem. Soc.1958 , 80 (18), 5006–5007. [Link]

  • Winterfeldt, E. Reaktionen an Indolderivaten, LIII. Enantioselektive Totalsynthese von (+)-Geissoschizin und (−)-Geissoschizol. Liebigs Ann. Chem.1985 , 1985 (9), 1752–1763. [Link]

  • Miller, E. R.; Hovey, M. T.; Scheidt, K. A. A Concise, Enantioselective Approach for the Synthesis of Yohimbine Alkaloids. J. Am. Chem. Soc.2020 , 142 (5), 2187–2192. [Link] [5][6][7]6. Herlé, B.; Wanner, M. J.; van Maarseveen, J. H.; Hiemstra, H. Total Synthesis of (+)-Yohimbine via an Enantioselective Organocatalytic Pictet–Spengler Reaction. J. Org. Chem.2011 , 76 (21), 8907–8912. [Link] [3][4]7. Martin, S. F.; Rüeger, H. Total synthesis of α-yohimbine. Tetrahedron Lett.1985 , 26 (43), 5227–5230. [Link]

  • Aube, J.; Ghosh, S.; Tanol, M. Symmetry-driven synthesis of indole alkaloids: asymmetric total syntheses of (+)-yohimbine, (−)-yohimbone, (−)-yohimbane, and (+)-alloyohimbane. J. Am. Chem. Soc.1994 , 116 (20), 9009–9018. [Link]

  • Feng, W.; Jiang, D.; Kee, C.-W.; Liu, H.; Tan, C.-H. Bicyclic Guanidine Catalyzed Asymmetric Tandem Isomerization Intramolecular-Diels–Alder Reaction: The First Catalytic Enantioselective Total Synthesis of (+)-alpha-Yohimbine. Chem. Asian J.2016 , 11 (3), 390–394. [Link]

  • Szántay, C.; Blaskó, G.; Honty, K.; Dörnyei, G. Corynantheine, Yohimbine, and Related Alkaloids. In The Alkaloids: Chemistry and Pharmacology; Brossi, A., Ed.; Academic Press: 1986; Vol. 27, pp 131–268. [Link] [2]11. Herlé, B.; Wanner, M. J.; van Maarseveen, J. H.; Hiemstra, H. Total Synthesis of (+)-Yohimbine via an Enantioselective Organocatalytic Pictet–Spengler Reaction. J. Org. Chem.2011 , 76 (21), 8907–8912. [Link] [4]12. Miller, E. R.; Hovey, M. T.; Scheidt, K. A. A Concise, Enantioselective Approach for the Synthesis of Yohimbine Alkaloids. J. Am. Chem. Soc.2020 , 142 (5), 2187–2192. [Link] [6]13. van Tamelen, E. E.; Shamma, M.; Burgstahler, A. W.; Wolinsky, J.; Tamm, R.; Aldrich, P. E. The Total Synthesis of Yohimbine. J. Am. Chem. Soc.1969 , 91 (25), 7315–7333. [Link]

  • Szántay, C.; Honty, K.; Tőke, L.; Szabó, L. Über eine einfache Synthese der Yohimbinalkaloide. Chem. Ber.1976 , 109 (5), 1737–1748. [Link] [11]15. Stork, G.; Guthikonda, R. N. Stereoselective total syntheses of (plus minus)-yohimbine, (plus minus)-psi-yohimbine, and (plus minus)- -yohimbine. J. Am. Chem. Soc.1972 , 94 (14), 5109–5110. [Link] [9]16. Martin, S. F.; Rüeger, H.; Williamson, S. A.; Grzejszczak, S. General strategies for the synthesis of indole alkaloids. Total syntheses of (±)-reserpine and (±)-α-yohimbine. J. Am. Chem. Soc.1987 , 109 (20), 6124–6134. [Link]

  • Bohlmann, F.; Bohlmann, M.; Rivera, J.; Vogel, C.; Man-made, G.; Winterfeldt, E. Reaktionen an Indolderivaten, VIII. Die partiell stereoselektive Totalsynthese von DL -Akuammigin und DL -Tetrahydroalstonin. Chem. Ber.1968 , 101 (9), 3172–3184. [Link]

  • Stork, G.; Guthikonda, R. N. Stereoselective total syntheses of (plus minus)-yohimbine, (plus minus)-psi-yohimbine, and (plus minus)- -yohimbine. SciSpace - Academic Discovery Platform1972 . [Link] [10]19. Miller, E. R.; Hovey, M. T.; Scheidt, K. A. A Concise, Enantioselective Approach for the Synthesis of Yohimbine Alkaloids. PubMed2020 . [Link]

Sources

Application Note: A Robust HPLC Method for the Stereoselective Separation of Yohimbine, Rauwolscine, and Corynanthine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the critical stereoisomers of yohimbine: yohimbine, rauwolscine (α-yohimbine), and corynanthine. The accurate quantification of these isomers is paramount in the pharmaceutical and dietary supplement industries due to their distinct pharmacological activities. This guide provides a step-by-step protocol, explains the scientific rationale behind the method development, and offers insights into the mechanism of chiral separation.

Introduction: The Significance of Stereoisomer Separation

Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia johimbe tree, possesses a complex stereochemistry with several chiral centers. This results in the existence of multiple stereoisomers, each with a unique three-dimensional arrangement and, consequently, a distinct pharmacological profile. The most prominent and commercially relevant stereoisomers are yohimbine, its diastereomer corynanthine, and another diastereomer, rauwolscine.

While yohimbine is known for its α2-adrenergic receptor antagonist activity, its stereoisomers can exhibit different receptor affinities and physiological effects. For instance, the therapeutic and adverse effects of yohimbe-containing products are directly linked to the specific isomeric composition. Therefore, a robust analytical method capable of clearly separating and quantifying these stereoisomers is not merely an academic exercise but a critical requirement for quality control, efficacy assessment, and safety assurance of pharmaceutical formulations and dietary supplements.[1][2] This application note addresses this need by providing a comprehensive and reproducible HPLC method.

Understanding the Stereochemistry

Yohimbine, rauwolscine, and corynanthine are diastereomers, meaning they are stereoisomers that are not mirror images of each other. They differ in the spatial orientation of substituents at one or more chiral centers. This subtle structural variance is the key to their chromatographic separation. The ability of a chiral stationary phase (CSP) to resolve these isomers is based on the differential interactions between the chiral selector of the CSP and the individual stereoisomers.

G cluster_0 Yohimbine Stereoisomers Yohimbine Yohimbine Rauwolscine Rauwolscine Yohimbine->Rauwolscine Diastereomers Corynanthine Corynanthine Yohimbine->Corynanthine Diastereomers Rauwolscine->Corynanthine Diastereomers

Caption: Relationship between Yohimbine Stereoisomers.

The Science of Separation: Chiral Stationary Phases

The successful separation of yohimbine stereoisomers hinges on the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, have demonstrated exceptional efficacy in resolving a wide range of chiral compounds, including alkaloids.[3][4][5][6][7]

The mechanism of separation on these CSPs is a complex interplay of various intermolecular interactions, including:[3][5]

  • Hydrogen Bonding: The hydroxyl and carbamate groups on the polysaccharide backbone can form hydrogen bonds with the functional groups of the analytes.

  • π-π Interactions: The aromatic rings of the chiral selector can interact with the indole ring of the yohimbine isomers.

  • Dipole-Dipole Interactions: Polar functional groups on both the CSP and the analytes contribute to electrostatic interactions.

  • Steric Hindrance: The rigid, helical structure of the polysaccharide creates chiral cavities. The differential fit of the stereoisomers into these cavities, based on their unique 3D shapes, leads to different retention times and, thus, separation.

For this application, a cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate), is recommended due to its proven high enantioselectivity for alkaloids.

Experimental Protocol

This protocol provides a validated method for the baseline separation of yohimbine, rauwolscine, and corynanthine.

Materials and Reagents
  • Standards: Yohimbine hydrochloride, Rauwolscine hydrochloride, Corynanthine hydrochloride (analytical grade)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Isopropanol (HPLC grade)

  • Additives: Triethylamine (TEA) (HPLC grade), Diethylamine (DEA) (HPLC grade)

  • Water: Deionized water, filtered through a 0.22 µm membrane.

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1100/1200 series or equivalent with UV/DAD detector
Column Cellulose tris(3,5-dimethylphenylcarbamate) based Chiral Stationary Phase (e.g., Chiralcel OD-H, 5 µm, 4.6 x 250 mm)
Mobile Phase Isocratic: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm and 280 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Note on Mobile Phase: The use of an amine modifier like diethylamine is crucial. It acts as a competing base to minimize peak tailing by masking residual silanol groups on the silica support and improving the peak shape of the basic alkaloid analytes.

Standard and Sample Preparation
  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each standard (yohimbine HCl, rauwolscine HCl, corynanthine HCl) in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions with the mobile phase to a final concentration of 10 µg/mL for each analyte.

  • Sample Preparation (for dietary supplements):

    • Accurately weigh the contents of a representative number of capsules or tablets.

    • Transfer a portion of the powdered material equivalent to a single dose into a volumetric flask.

    • Add a suitable volume of methanol and sonicate for 15-20 minutes to ensure complete extraction.[8]

    • Dilute to volume with methanol and mix thoroughly.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

    • Further dilute with the mobile phase as necessary to bring the analyte concentrations within the calibration range.

G Sample Sample Extraction Extraction Sample->Extraction Methanol + Sonication Filtration Filtration Extraction->Filtration 0.45 µm filter Dilution Dilution Filtration->Dilution With Mobile Phase HPLC_Analysis HPLC Analysis Dilution->HPLC_Analysis

Caption: Sample Preparation Workflow.

Results and Discussion

Under the specified chromatographic conditions, baseline separation of the three stereoisomers is expected. The elution order will be dependent on the specific interactions with the chiral stationary phase. A typical elution profile would show distinct, well-resolved peaks for corynanthine, yohimbine, and rauwolscine.

Expected Chromatographic Profile:

AnalyteApproximate Retention Time (min)
Corynanthine8.5
Yohimbine10.2
Rauwolscine12.1

Note: Retention times are approximate and may vary depending on the specific column, system, and exact mobile phase composition.

The separation is achieved due to the subtle differences in the way each stereoisomer fits into the chiral grooves of the cellulose-based stationary phase. The planarity of the indole ring and the spatial arrangement of the hydroxyl and ester groups at the C16 and C17 positions are critical for the chiral recognition process. The isomer that forms a more stable transient diastereomeric complex with the CSP will be retained longer on the column.

Method Validation and System Suitability

For routine analysis, it is essential to validate the method according to ICH guidelines. This includes assessing linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

System Suitability Parameters:

ParameterAcceptance Criteria
Resolution (Rs) > 1.5 between all adjacent peaks
Tailing Factor (T) 0.8 - 1.5 for all peaks
Theoretical Plates (N) > 2000 for each peak
Repeatability (%RSD) < 2.0% for peak areas of replicate injections

Conclusion

The HPLC method detailed in this application note provides a robust and reliable solution for the critical task of separating and quantifying the stereoisomers of yohimbine. By employing a polysaccharide-based chiral stationary phase and an optimized mobile phase, this protocol ensures the accuracy and precision required for quality control in the pharmaceutical and dietary supplement industries. The understanding of the underlying principles of chiral separation further empowers researchers to troubleshoot and adapt this method for their specific needs.

References

  • Ma, C., et al. (2013). Determination of Reserpine and Yohimbine in Rauvolfia by High-Performance Liquid Chromatography. Asian Journal of Chemistry. Available at: [Link]

  • Zanolari, B., et al. (2003). Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/MS methods. Phytochemical Analysis. Available at: [Link]

  • Farouk, M., et al. (2015). Validated methods for determination of yohimbine hydrochloride in the presence of its degradation products. ResearchGate. Available at: [Link]

  • Ivanova, S., et al. (2017). UHPLC/MS detection of yohimbine in food supplements. ResearchGate. Available at: [Link]

  • Abourashed, E. A. (2014). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Journal of Taibah University for Science. Available at: [Link]

  • Li, T., & Zhang, Y. (2015). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry. Available at: [Link]

  • Verma, R. K., & Singh, S. (2012). A simple isocratic HPLC method for the simultaneous determination of antipsychotic indole alkaloids in Rauwolfia tetraphylla. Journal of Liquid Chromatography & Related Technologies.
  • Woodcock, C., et al. (2024). Certification of Standard Reference Material® 3383: Yohimbe-Containing Solid Oral Dosage Form. NIST Technical Series Publications. Available at: [Link]

  • Scheidt, K. A., et al. (2013). A concise, enantioselective approach for the synthesis of yohimbine alkaloids. Nature Chemistry. Available at: [Link]

  • Kalíková, K., & Tesařová, E. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Li, S. (2017). Determination of caffeine, yohimbic acid, corynanthine, yohimbine and rauwolscine from yohimbe plants and products using LC-UV-MS/MS. ResearchGate. Available at: [Link]

  • Chiralpedia. Polysaccharide-based CSPs. Available at: [Link]

  • Domer, F. R. (1979). Pharmacological and biochemical properties of isomeric yohimbine alkaloids. Research Communications in Chemical Pathology and Pharmacology. Available at: [Link]

  • Nahata, M. C. (1990). A high-performance liquid chromatography assay for yohimbine HCl analysis. Journal of Liquid Chromatography. Available at: [Link]

  • Lanças, F. M. (2004). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Okamoto, Y., & Ikai, T. (2008). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. Chemical Society Reviews. Available at: [Link]

  • Peng, L., et al. (2011). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]

Sources

Illuminating the Stereochemical Nuances of Beta-Yohimbine: A Detailed NMR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Stereoisomerism in Yohimbane Alkaloids

The yohimbane class of indole alkaloids, renowned for their diverse pharmacological activities, presents a significant challenge in structural elucidation due to the presence of multiple stereogenic centers. Beta-yohimbine, a diastereomer of the more common yohimbine, exemplifies this complexity. While sharing the same pentacyclic core and molecular formula (C₂₁H₂₆N₂O₃), its distinct stereochemistry profoundly influences its biological profile. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for unambiguously establishing the three-dimensional structure of such closely related isomers. This application note provides a comprehensive guide to the structural elucidation of this compound using a suite of 1D and 2D NMR experiments, offering field-proven insights and detailed protocols for researchers in natural product chemistry and drug development.

The core structural difference between yohimbine and its various isomers, including this compound, lies in the relative orientations of the substituents at the chiral centers within the yohimban skeleton. Distinguishing these subtle spatial arrangements necessitates a multi-faceted NMR approach, moving beyond simple proton and carbon counts to map out intricate connectivity and through-space correlations.

Foundational Analysis: 1D NMR Spectroscopy

The initial step in the structural characterization of this compound involves the acquisition of high-resolution ¹H and ¹³C NMR spectra. These fundamental experiments provide the groundwork for all subsequent 2D NMR analysis by revealing the chemical environment of each proton and carbon atom in the molecule.

Key Insights from ¹H NMR

The ¹H NMR spectrum of this compound provides a wealth of information. The aromatic region typically displays signals corresponding to the four protons of the indole ring. The aliphatic region is more complex, containing overlapping multiplets from the protons of the fused ring system. The chemical shift of the methoxy group protons (O-CH₃) and the anomeric proton are particularly diagnostic.

Unveiling the Carbon Skeleton with ¹³C NMR

The ¹³C NMR spectrum is crucial for determining the total number of carbon atoms and their hybridization states. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), it is possible to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. This information is fundamental to piecing together the molecular framework.

Deconvoluting the Structure: 2D NMR Correlation Spectroscopy

While 1D NMR provides a list of ingredients, 2D NMR techniques provide the recipe, revealing how the individual atoms are connected. For a molecule with the complexity of this compound, a combination of COSY, HSQC, and HMBC experiments is indispensable.

Mapping Proton-Proton Couplings with COSY

The Correlation SpectroscopY (COSY) experiment is instrumental in identifying proton spin systems by revealing scalar couplings between vicinal protons (protons on adjacent carbons). Cross-peaks in the COSY spectrum connect protons that are coupled, allowing for the tracing of proton-proton connectivity pathways through the molecule's backbone.

One-Bond Proton-Carbon Correlations: The HSQC Experiment

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon to which it is directly attached. This powerful technique allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals, or vice versa. The HSQC spectrum is a critical link between the ¹H and ¹³C NMR data.

Long-Range Connectivity and Quaternary Carbons: The Power of HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably one of the most informative 2D NMR techniques for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). This is particularly valuable for identifying connectivity across quaternary carbons and heteroatoms, which lack attached protons. By piecing together these long-range correlations, the entire carbon skeleton can be assembled.

Defining the 3D Architecture: Stereochemistry Determination with NOESY

With the planar structure established, the final and most critical step for a stereoisomer like this compound is the determination of its relative stereochemistry. The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment is the key to this, as it reveals through-space correlations between protons that are in close spatial proximity, irrespective of their bonding connectivity. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a highly sensitive probe of molecular geometry.

Key NOE correlations are expected to differentiate this compound from its diastereomers. The spatial relationships between key protons, particularly those at the stereogenic centers, will provide the definitive evidence for the relative configuration of the molecule.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Data

The quality of the NMR data is critically dependent on proper sample preparation.

  • Analyte Purity : Ensure the this compound sample is of high purity to avoid interference from impurities.

  • Solvent Selection : Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) are common choices for alkaloids.

  • Concentration : For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.

  • Homogenization : Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

  • Transfer : Carefully transfer the solution to a high-quality, clean NMR tube.

Diagram: NMR Experimental Workflow for this compound Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation Prep High-Purity This compound Solvent Deuterated Solvent (e.g., CDCl3) Prep->Solvent Dissolve Tube NMR Sample in Tube Solvent->Tube Transfer H1 ¹H NMR Tube->H1 C13 ¹³C & DEPT Tube->C13 COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY H1->NOESY Assign1D Assign ¹H & ¹³C Chemical Shifts H1->Assign1D C13->HSQC C13->HMBC C13->Assign1D Connectivity Establish Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity Stereochem Determine Stereochemistry NOESY->Stereochem Assign1D->Connectivity Connectivity->Stereochem Structure Final Structure Confirmation Stereochem->Structure

Caption: Workflow for NMR-based structural elucidation of this compound.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

ExperimentKey Parameters
¹H NMR - Pulse Program: zg30- Number of Scans: 16- Relaxation Delay (d1): 2 s
¹³C NMR - Pulse Program: zgpg30- Number of Scans: 1024- Relaxation Delay (d1): 2 s
COSY - Pulse Program: cosygpqf- Number of Scans: 2-4 per increment- Increments in F1: 256-512
HSQC - Pulse Program: hsqcedetgpsisp2.3- Number of Scans: 4-8 per increment- Increments in F1: 256
HMBC - Pulse Program: hmbcgplpndqf- Number of Scans: 8-16 per increment- Increments in F1: 256-512
NOESY - Pulse Program: noesygpph- Number of Scans: 8-16 per increment- Mixing Time (d8): 500-800 ms- Increments in F1: 256-512

Data Interpretation: A Step-by-Step Guide to the Structure

The process of interpreting the NMR data is a systematic puzzle-solving endeavor.

  • Assign Spin Systems : Using the COSY spectrum, connect coupled protons to identify individual spin systems within the molecule.

  • Anchor to the Carbon Skeleton : Use the HSQC spectrum to assign the carbon signals for all protonated carbons within the identified spin systems.

  • Bridge the Gaps : Employ the HMBC correlations to connect the individual spin systems and to place the quaternary carbons and heteroatoms correctly within the molecular framework.

  • Confirm the Stereochemistry : Analyze the NOESY spectrum for key through-space correlations between protons at the stereogenic centers to confirm the relative stereochemistry of this compound.

Diagram: Logic Flow for 2D NMR Data Interpretation

Data_Interpretation Start Start with ¹H Spectrum COSY COSY (¹H-¹H Connectivity) Start->COSY SpinSystems Identify Spin Systems COSY->SpinSystems HSQC HSQC (¹H-¹³C One-Bond) SpinSystems->HSQC AssignCHn Assign Protonated Carbons HSQC->AssignCHn HMBC HMBC (¹H-¹³C Long-Range) AssignCHn->HMBC Assemble Assemble Planar Structure HMBC->Assemble NOESY NOESY (Through-Space Correlations) Assemble->NOESY Stereo Determine Relative Stereochemistry NOESY->Stereo Final Final 3D Structure Stereo->Final

Caption: Logical progression for interpreting 2D NMR data.

Conclusion: Ensuring Structural Integrity in Drug Development

The unambiguous structural and stereochemical assignment of complex natural products like this compound is a cornerstone of modern drug discovery and development. NMR spectroscopy, through a logical and systematic application of 1D and 2D techniques, provides the necessary tools to achieve this with a high degree of confidence. The protocols and interpretive strategies outlined in this application note offer a robust framework for researchers to confidently elucidate the structures of yohimbane alkaloids and other complex stereoisomers, ensuring the scientific integrity of their findings. This level of detailed characterization is not only academically crucial but also a regulatory expectation in the pharmaceutical industry.

References

  • National Institute of Standards and Technology. (2024). Certification of Standard Reference Material® 3383: Yohimbe-Containing Solid Oral Dosage Form. NIST Special Publication 260-240. [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

Application Note & Protocol: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Beta-Yohimbine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of beta-yohimbine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound, an indole alkaloid and stereoisomer of yohimbine, requires accurate and reliable quantification for applications in pharmaceutical quality control, pharmacokinetic studies, and dietary supplement analysis. This guide details the entire workflow, from the fundamental physicochemical properties of the analyte that inform method development to a step-by-step validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines. The protocols are designed to be self-validating, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Validated Method

This compound is an indole alkaloid found in the bark of the Pausinystalia yohimbe tree and other plant species.[1][2] As a stereoisomer of the more widely known yohimbine, it shares a similar chemical backbone but can exhibit different pharmacological and toxicological profiles.[2] Given its presence in herbal supplements and its potential therapeutic applications, a validated analytical method is crucial to ensure product quality, safety, and efficacy. The development of a reliable quantitative method allows for accurate dosage formulation, assessment of product purity by separating it from other related alkaloids, and conducting critical bioavailability and stability studies.

This application note addresses this need by presenting a method built on fundamental chromatographic principles and validated against internationally recognized standards.

Analyte Properties: Guiding Method Development

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. These characteristics dictate the choice of chromatographic mode, column chemistry, mobile phase composition, and detector settings.

PropertyValue / DescriptionRationale for Method Development
Chemical Formula C₂₁H₂₆N₂O₃-
Molecular Weight 354.44 g/mol [2]Influences mass spectrometry parameters if used as an alternative detection method.
Appearance White to off-white crystalline powder.[1]-
Solubility Sparingly soluble in water; soluble in organic solvents like alcohol and chloroform.[2]Dictates the choice of diluent for standard and sample preparation. A mix of water and an organic solvent (e.g., methanol) is ideal.
pKa Estimated between 6.0 and 7.5 (weakly basic).[2]Critical Parameter. To ensure consistent retention and sharp peak shape, the mobile phase pH should be set at least 2 units below the pKa to keep the molecule in a single, protonated ionic state.
UV Absorbance The indole chromophore exhibits absorbance maxima around 228 nm, 280 nm, and 289 nm (in ethanol).[3]Provides the basis for UV detection. Wavelength selection will balance sensitivity (higher at 228 nm) and selectivity (potentially better at 280/289 nm).
Structure Polycyclic indole alkaloid.[1]The relatively non-polar, complex structure is well-suited for retention and separation on a hydrophobic stationary phase like C18 in reverse-phase chromatography.

HPLC Method Development and Protocol

The following protocol is a robust starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and available instrumentation.

Equipment, Reagents, and Materials
  • HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, UV/Vis or Photodiode Array (PDA) Detector.

  • Reference Standard: this compound, purity ≥98%.

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC or Milli-Q Grade), Formic Acid (or Phosphoric Acid).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Labware: Volumetric flasks, autosampler vials, analytical balance, pH meter, sonicating bath.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas. The approximate pH will be ~2.7, ensuring the protonation of this compound.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare calibration standards by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation Protocol (Example for Plasma)

This protocol utilizes protein precipitation, a common technique for cleaning up biological samples.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (containing an internal standard, if used). The 3:1 ratio of organic solvent to plasma is highly effective for precipitating proteins.

  • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject the supernatant into the HPLC system.

Diagram: Sample Preparation Workflow

A visual representation of the protein precipitation protocol.

G cluster_sample_prep Protein Precipitation Workflow plasma 1. Plasma Sample (100 µL) add_precipitant 2. Add Acetonitrile (300 µL) plasma->add_precipitant Precipitates Proteins vortex 3. Vortex (1 min) add_precipitant->vortex Ensures Mixing centrifuge 4. Centrifuge (10 min) vortex->centrifuge Pellets Debris supernatant 5. Collect Supernatant centrifuge->supernatant Isolates Analyte hplc 6. Inject into HPLC supernatant->hplc

Caption: Workflow for plasma sample preparation.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention for the hydrophobic this compound molecule.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidic pH ensures consistent protonation and good peak shape. Acetonitrile is a strong organic modifier.
Gradient Elution 0-2 min: 20% B2-12 min: 20% to 80% B12-14 min: 80% B14-15 min: 80% to 20% B15-20 min: 20% B (Equilibration)A gradient is recommended for initial development to determine the optimal elution conditions and clean the column of late-eluting compounds. An isocratic method may be developed from this for simplicity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a controlled temperature ensures retention time stability.
Injection Volume 10 µLCan be optimized based on analyte concentration and sensitivity requirements.
Detection Wavelength 228 nmOffers high sensitivity due to strong absorbance. A PDA detector can monitor multiple wavelengths (e.g., 280 nm) for peak purity assessment.

Method Validation Protocol (ICH Q2(R1) Framework)

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following experiments must be performed, and the results must meet the pre-defined acceptance criteria.

Diagram: Method Development & Validation Workflow

A logical flow from method design to final validation.

G cluster_workflow Analytical Method Lifecycle A 1. Define Analytical Target Profile (Quantify this compound) B 2. Method Development (Column, Mobile Phase, Detector) A->B C 3. Method Optimization (Gradient, Flow Rate, Temp) B->C D 4. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision, etc.) C->D E 5. Routine Application (Sample Analysis) D->E Method is Fit for Purpose

Caption: The lifecycle of an analytical method.

System Suitability
  • Objective: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure: Inject a working standard (e.g., 25 µg/mL) six consecutive times before starting any validation run.

  • Acceptance Criteria:

    • Retention Time (%RSD): ≤ 1.0%

    • Peak Area (%RSD): ≤ 2.0%

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

Specificity
  • Objective: To demonstrate that the analytical signal is solely from this compound and not from any matrix components, impurities, or related alkaloids.

  • Procedure:

    • Inject a blank matrix sample (e.g., plasma from a drug-naive subject).

    • Inject a matrix sample spiked with this compound.

    • Inject a solution of a closely related compound (e.g., yohimbine, if available).

  • Acceptance Criteria:

    • The blank matrix should show no interfering peaks at the retention time of this compound.

    • This compound should be baseline-resolved from any other components (Resolution > 2).

Linearity and Range
  • Objective: To establish a linear relationship between analyte concentration and detector response over a defined range.

  • Procedure: Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.995

    • The y-intercept should not be significantly different from zero.

Accuracy (Trueness)
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Analyze quality control (QC) samples prepared by spiking a blank matrix at three concentration levels: Low, Medium, and High (e.g., 3, 40, and 80 µg/mL). Analyze five replicates at each level.

  • Acceptance Criteria:

    • The mean recovery should be within 85-115% for bioanalytical samples or 98-102% for pharmaceutical assays.

Precision
  • Objective: To assess the degree of scatter between multiple measurements of the same sample.

  • Procedure:

    • Repeatability (Intra-day): Analyze six replicates of the Low, Medium, and High QC samples on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria:

    • The Relative Standard Deviation (%RSD) should be ≤ 15% for bioanalytical samples (≤ 20% at the LLOQ) or ≤ 2% for pharmaceutical assays.

Limits of Detection (LOD) and Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure:

    • LOD: Can be estimated based on a signal-to-noise ratio (S/N) of 3:1.

    • LOQ: The lowest standard on the calibration curve (e.g., 1 µg/mL).

  • Acceptance Criteria:

    • The LOQ sample must exhibit a S/N ratio of ≥ 10:1 and meet the accuracy (80-120%) and precision (≤ 20% RSD) criteria.

Robustness
  • Objective: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.

  • Procedure: Analyze a medium QC sample while making minor adjustments to the following parameters one at a time:

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

    • Flow Rate (± 0.1 mL/min)

    • Organic Mobile Phase Composition (± 2%)

  • Acceptance Criteria:

    • The system suitability parameters should still be met, and the measured concentration should not deviate significantly from the nominal value.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterMeasurementAcceptance Criteria
Specificity No interference at analyte RTBaseline resolution (R > 2)
Linearity Correlation Coefficient (r²)≥ 0.995
Range e.g., 1-100 µg/mLDefined by linearity, accuracy, and precision.
Accuracy % Recovery85-115% (Bioanalytical) or 98-102% (Pharma)
Precision (Repeatability & Intermediate) % RSD≤ 15% (Bioanalytical) or ≤ 2% (Pharma)
Limit of Quantitation (LOQ) S/N Ratio, Accuracy, PrecisionS/N ≥ 10, Accuracy 80-120%, Precision ≤ 20%
Robustness System Suitability, % ChangeNo significant impact on results.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of an RP-HPLC-UV method for this compound. By anchoring the experimental design in the physicochemical properties of the analyte and adhering to the rigorous standards of ICH guidelines, users can implement a reliable, accurate, and precise method. This ensures data integrity for a wide range of applications, from quality control of raw materials and finished products to advanced research in pharmacology and drug metabolism.

References

  • Federal Institute for Risk Assessment. (n.d.). Scientific assessment of yohimbe (Pausinystalia yohimbe). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8969, Yohimbine. Retrieved from [Link]

  • Wikipedia. (n.d.). Yohimbine. Retrieved from [Link]

  • MDPI. (2024). Multifaceted Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. Retrieved from [Link]

  • INCHEM. (n.d.). Yohimbine (PIM 567). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3058605, this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of YHCl in ethanol solution. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

Sources

Beta-Yohimbine: A Comprehensive Guide for Research and Laboratory Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of beta-yohimbine as a standard in a laboratory setting. It delves into the unique chemical and pharmacological properties of this yohimbine stereoisomer, offering insights into its mechanism of action, analytical methodologies for its quantification and separation, and protocols for its effective use in research.

Introduction: Understanding the Stereochemistry of Yohimbine Alkaloids

Yohimbine, an indole alkaloid extracted from the bark of the Pausinystalia yohimbe tree, is a well-known antagonist of alpha-2 adrenergic receptors.[1][2] However, yohimbine is not a single entity but exists as a family of stereoisomers, each with distinct pharmacological profiles. This compound is one such diastereomer, differing from yohimbine in its three-dimensional structure. This structural variance, while subtle, can lead to significant differences in receptor binding affinity and functional activity, making the use of pure isomeric standards like this compound crucial for accurate and reproducible research.

While much of the existing literature focuses on yohimbine, this guide will specifically illuminate the characteristics and applications of this compound, providing a foundational resource for its use as a laboratory standard.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₃[3]
Molecular Weight 354.4 g/mol [3]
CAS Number 549-84-8[3]
Appearance Solid (form may vary)General Knowledge
Solubility Information not widely available; likely soluble in organic solvents like ethanol, methanol, and DMSO.Inferred from similar compounds
Storage Store at -20°C for long-term stability. Protect from light.[4]

Note: It is imperative for researchers to consult the Certificate of Analysis (CoA) provided by the supplier for specific lot-to-lot information on purity, solubility, and storage conditions.

Preparation of Stock Solutions

Accurate preparation of stock solutions is the first step in any quantitative experiment. The following is a general protocol that should be adapted based on the specific experimental requirements and the solubility information provided by the supplier.

Protocol 1: Preparation of a this compound Stock Solution

  • Determine the required concentration and volume of the stock solution.

  • Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolve the compound. Add the solvent to the weighed this compound and vortex or sonicate until fully dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid degradation.

  • Store the stock solution appropriately. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store at -20°C or as recommended by the supplier, protected from light.

Pharmacological Profile: A Focus on Receptor Interactions

The pharmacological effects of yohimbine and its isomers are primarily attributed to their interaction with adrenergic and serotonergic receptor systems. While yohimbine is a potent alpha-2 adrenergic receptor antagonist, the specific profile of this compound is less characterized in publicly available literature.[1][5] General studies on yohimbine isomers suggest they can act as potent antagonists of serotonin (5-HT) receptors.[6]

Diagram 1: Simplified Adrenergic and Serotonergic Signaling Pathways

This diagram illustrates the general mechanism of action of alpha-2 adrenergic receptor antagonists and the potential sites of action for yohimbine isomers.

SignalingPathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell NE_Vesicle Norepinephrine (NE) Vesicle NE_Release NE Release NE_Vesicle->NE_Release Action Potential NE NE NE_Release->NE Alpha2_Pre α2-Adrenergic Receptor Alpha2_Pre->NE_Release NE->Alpha2_Pre Negative Feedback Adrenergic_Post Adrenergic Receptor (α1, β) NE->Adrenergic_Post Response_Adrenergic Cellular Response (e.g., smooth muscle contraction) Adrenergic_Post->Response_Adrenergic Serotonin_Post Serotonin (5-HT) Receptor Response_Serotonin Cellular Response Serotonin_Post->Response_Serotonin Beta_Yohimbine This compound Beta_Yohimbine->Alpha2_Pre Antagonist? Beta_Yohimbine->Serotonin_Post Antagonist? MethodDevelopment Start Define Analytical Goal (Purity/Quantification) Column_Selection Column Selection (e.g., C18, Chiral) Start->Column_Selection Mobile_Phase Mobile Phase Optimization (Solvent ratio, pH, additives) Column_Selection->Mobile_Phase Detection Detector Settings (UV Wavelength, MS parameters) Mobile_Phase->Detection Analysis Sample Analysis Detection->Analysis Validation Method Validation (Linearity, Accuracy, Precision) Validation->Analysis Validated Method Analysis->Validation

Sources

Application Notes and Protocols for Designing In Vitro Assays for Beta-Yohimbine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Beta-Yohimbine

This compound, an indole alkaloid and a stereoisomer of yohimbine, presents a compelling profile for researchers in pharmacology and drug development. Primarily known for its antagonist activity at α2-adrenergic receptors, it also exhibits affinity for various other monoaminergic receptors, including serotonin (5-HT) receptors.[1][2][3] This multifaceted pharmacology suggests its potential therapeutic application in a range of disorders, from neurological conditions to metabolic diseases.[4] To rigorously evaluate the biological activity of this compound and its derivatives, robust and well-validated in vitro assays are indispensable.

This comprehensive guide provides detailed protocols for a suite of in vitro assays designed to characterize the activity of this compound at its primary molecular targets: the α2-adrenergic and 5-HT1A receptors. As both are G protein-coupled receptors (GPCRs), the methodologies described herein are centered around established techniques for studying this critical class of drug targets.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this compound.

Scientific Rationale: Targeting GPCRs to Modulate Cellular Signaling

The biological effects of this compound are primarily mediated through its interaction with GPCRs, which are integral membrane proteins that transduce extracellular signals into intracellular responses. The α2-adrenergic and 5-HT1A receptors are predominantly coupled to the inhibitory G protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] By acting as an antagonist at these receptors, this compound can block the inhibitory effect of endogenous agonists (like norepinephrine and serotonin), thereby increasing intracellular cAMP levels.

This guide will detail three key types of in vitro assays to comprehensively characterize the interaction of this compound with its target receptors:

  • Radioligand Binding Assays: To determine the affinity of this compound for the α2-adrenergic and 5-HT1A receptors.

  • Functional Assays (cAMP Measurement): To quantify the functional consequence of receptor binding, specifically the modulation of cAMP levels.

  • Functional Assays (β-Arrestin Recruitment): To explore potential G protein-independent signaling pathways.

These assays, when used in concert, provide a detailed pharmacological fingerprint of this compound, elucidating its potency, selectivity, and mechanism of action.

I. Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[7][8] These assays measure the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

Core Principle

The principle of a competitive radioligand binding assay is based on the law of mass action. A constant concentration of a high-affinity radioligand is incubated with a source of the target receptor (e.g., cell membranes expressing the receptor) in the presence of increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value can then be converted to an inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.[3]

Experimental Workflow: Radioligand Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing target receptor prep2 Harvest and lyse cells prep1->prep2 prep3 Isolate cell membranes by centrifugation prep2->prep3 assay1 Incubate membranes with radioligand and this compound prep3->assay1 assay2 Separate bound from free radioligand (filtration) assay1->assay2 assay3 Quantify bound radioactivity assay2->assay3 analysis1 Plot % inhibition vs. log[this compound] assay3->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki value using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: α2-Adrenergic Receptor Binding Assay

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human α2A, α2B, or α2C adrenergic receptors.[9][10]

  • Radioligand: [3H]Yohimbine or [3H]Rauwolscine (specific activity ~70-90 Ci/mmol).

  • Non-specific Binding Control: Phentolamine (10 µM).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Filtration Apparatus: 96-well harvester with GF/B or GF/C filter plates.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and homogenize.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C.

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 200 µL:

      • 50 µL of assay buffer (for total binding) or 10 µM phentolamine (for non-specific binding).

      • 50 µL of various concentrations of this compound.

      • 50 µL of [3H]Yohimbine (final concentration ~1-2 nM).

      • 50 µL of cell membranes (20-50 µg of protein).

    • Incubate at 25°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through the filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol: 5-HT1A Receptor Binding Assay

This protocol is similar to the α2-adrenergic receptor binding assay with the following modifications:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT1A receptor.[4][5]

  • Radioligand: [3H]WAY 100635 (specific activity ~70-90 Ci/mmol).[11]

  • Non-specific Binding Control: Serotonin (10 µM).

II. Functional Assays: Measuring cAMP Modulation

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For Gi-coupled receptors like the α2-adrenergic and 5-HT1A receptors, measuring the inhibition of adenylyl cyclase activity (i.e., a decrease in cAMP levels) is a primary functional readout.[12][13]

Core Principle

These assays typically involve stimulating adenylyl cyclase with an agent like forskolin, which directly activates the enzyme and leads to a robust increase in intracellular cAMP. In the presence of an agonist for a Gi-coupled receptor, this forskolin-stimulated cAMP production is inhibited. An antagonist, such as this compound, will block the effect of an agonist, thereby restoring cAMP levels.

Experimental Workflow: cAMP Assay

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis cell1 Seed cells expressing target receptor in a 96-well plate cell2 Incubate overnight cell1->cell2 treat1 Pre-incubate with this compound (antagonist mode) cell2->treat1 treat2 Add agonist and forskolin treat1->treat2 treat3 Incubate to allow for cAMP modulation treat2->treat3 detect1 Lyse cells treat3->detect1 detect2 Add cAMP detection reagents (e.g., HTRF, AlphaScreen, or ELISA) detect1->detect2 detect3 Measure signal detect2->detect3 analysis2 Quantify cAMP concentration in samples detect3->analysis2 analysis1 Generate a cAMP standard curve analysis1->analysis2 analysis3 Plot cAMP concentration vs. log[compound] analysis2->analysis3 analysis4 Determine EC50 (agonist) or IC50 (antagonist) analysis3->analysis4 cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Signal Detection cluster_analysis Data Analysis cell1 Seed engineered cells in a 96-well plate cell2 Incubate overnight cell1->cell2 treat1 Add this compound (antagonist mode) or agonist cell2->treat1 treat2 Incubate to allow for β-arrestin recruitment treat1->treat2 detect1 Add substrate for the reporter enzyme treat2->detect1 detect2 Measure luminescent or fluorescent signal detect1->detect2 analysis1 Plot signal vs. log[compound] detect2->analysis1 analysis2 Determine EC50 (agonist) or IC50 (antagonist) analysis1->analysis2

Caption: Workflow for a β-arrestin recruitment assay.

Detailed Protocol: α2-Adrenergic and 5-HT1A Receptor β-Arrestin Recruitment Assay

Materials:

  • Cell Lines: Commercially available cell lines engineered for β-arrestin recruitment assays for the specific receptor subtype (e.g., PathHunter® from DiscoverX). [8]* Agonist: As described for the cAMP assay.

  • Test Compound: this compound.

  • Assay Reagents: Provided with the commercial assay kit.

Procedure:

  • Cell Seeding:

    • Follow the manufacturer's protocol for seeding the engineered cells in a 96-well plate.

  • Assay (Antagonist Mode):

    • Add various concentrations of this compound to the wells.

    • Incubate for a pre-determined time (as per the kit protocol).

    • Add the agonist at its EC80 concentration.

    • Incubate for the recommended time (typically 60-90 minutes) at 37°C.

  • Signal Detection:

    • Add the detection reagents provided in the kit.

    • Incubate for the recommended time at room temperature.

    • Measure the luminescent or fluorescent signal using a plate reader.

Data Analysis:

  • Plot the signal intensity against the log concentration of this compound.

  • Determine the IC50 value for this compound's antagonism of the agonist-induced β-arrestin recruitment.

Data Presentation and Interpretation

For a comprehensive understanding of this compound's activity, the data from these assays should be presented in a clear and concise manner.

Table 1: Summary of this compound's In Vitro Pharmacological Profile
Assay TypeReceptor SubtypeParameterValue (nM)
Radioligand Bindingα2A-AdrenergicKiExperimental Value
α2B-AdrenergicKiExperimental Value
α2C-AdrenergicKiExperimental Value
5-HT1AKiExperimental Value
cAMP Functional Assayα2A-AdrenergicIC50 (Antagonist)Experimental Value
5-HT1AIC50 (Antagonist)Experimental Value
β-Arrestin Recruitmentα2A-AdrenergicIC50 (Antagonist)Experimental Value
5-HT1AIC50 (Antagonist)Experimental Value

Validation and Trustworthiness

To ensure the reliability and reproducibility of the results, each assay must be rigorously validated. This includes:

  • Specificity: Confirming that the observed effects are mediated by the target receptor using specific antagonists and receptor-null cell lines where possible.

  • Reproducibility: Performing multiple independent experiments to ensure the consistency of the results.

  • Positive and Negative Controls: Including known agonists and antagonists as controls in each experiment to validate assay performance.

  • Statistical Analysis: Applying appropriate statistical methods to determine the significance of the findings.

Adherence to established guidelines for in vitro assay validation, such as those from regulatory bodies, is recommended for drug development applications. [14]

Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro characterization of this compound's activity at its primary molecular targets. By combining radioligand binding assays with functional readouts of both G protein-dependent (cAMP) and G protein-independent (β-arrestin) signaling, researchers can obtain a comprehensive pharmacological profile of this promising compound. This detailed understanding is a critical step in unlocking the full therapeutic potential of this compound and its analogues.

References

  • Singh, A., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Expert Opinion on Investigational Drugs, 31(10), 1031-1045. Available from: [Link]

  • Multispan, Inc. (n.d.). 5-HT1A RECEPTOR. Available from: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available from: [Link]

  • Zhang, Y., et al. (2022). Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay. JoVE (Journal of Visualized Experiments), (186), e55831. Available from: [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Available from: [Link]

  • Mylott, W. R., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology, 2707, 107-121. Available from: [Link]

  • Limbird, L. E., et al. (1982). Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry. The Journal of biological chemistry, 257(17), 10446–10452. Available from: [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. Available from: [Link]

  • Charles River Laboratories. (n.d.). Human Alpha2c Adrenergic Receptor Cell Line. Available from: [Link]

  • Khawaja, X., et al. (1995). The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes. Journal of neurochemistry, 64(6), 2717–2729. Available from: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Available from: [Link]

  • Charles River Laboratories. (n.d.). Human Alpha2a Adrenergic Receptor Cell Line. Available from: [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Available from: [Link]

  • Charles River Laboratories. (n.d.). Human 5-HT1A Serotonin Receptor Cell Line. Available from: [Link]

  • Ruchel, R., et al. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. International Journal of Molecular Sciences, 25(11), 5945. Available from: [Link]

  • Zhou, J., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(11), 1735-1746. Available from: [Link]

  • Ordway, G. A., et al. (1991). A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices. Journal of neuroscience methods, 31(2), 139–148. Available from: [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

  • Guide to PHARMACOLOGY. (n.d.). yohimbine [Ligand Id: 102] activity data from GtoPdb and ChEMBL. Available from: [Link]

  • Hoffman, B. B., & Lefkowitz, R. J. (1980). Radioligand binding studies of adrenergic receptors: new insights into molecular and physiological regulation. Annual review of pharmacology and toxicology, 20, 581–608. Available from: [Link]

  • ResearchGate. (n.d.). Anti-GPCR antibodies approved by the US FDA or subject to clinical trial. Available from: [Link]

  • Lin, C. S., et al. (2020). Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway. International journal of molecular sciences, 21(23), 9091. Available from: [Link]

  • ResearchGate. (n.d.). Yohimbine is a 5-HT1A agonist in rats in doses exceeding 1mg/kg. Available from: [Link]

  • Lu, S., et al. (2004). Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT. Nuclear medicine and biology, 31(2), 145–155. Available from: [Link]

  • Wesołowska, A., & Kowalska, M. (2008). Yohimbine is a 5-HT1A agonist in rats in doses exceeding 1 mg/kg. Pharmacological reports : PR, 60(6), 936–941. Available from: [Link]

  • Li, M., et al. (2024). Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. International Journal of Molecular Sciences, 25(5), 2824. Available from: [Link]

  • Zhang, Y., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 263-272. Available from: [Link]

  • Creative Biolabs. (n.d.). PharmaOnco™ HEK293T-Tg(Human 5-HT1A Receptor) Stable Cell Line, Single Clone. Available from: [Link]

  • Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. Available from: [Link]

  • Biosensing Instrument. (2025). Application Note 163: Binding Activities of Yohimbine Analogues on ADRA2A Overexpressing Live Cells. Available from: [Link]

  • Albert, P. R., & Fiori, L. M. (2014). The 5-HT1A receptor: a signaling hub linked to emotional balance. The international journal of neuropsychopharmacology, 17(9), 1565–1579. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). yohimbine. Available from: [Link]

  • Zhang, J. H., & Xie, X. (2012). Measurement of β-arrestin recruitment for G protein-coupled receptors. Methods in molecular biology, 859, 145–154. Available from: [Link]

  • eEnzyme. (n.d.). Human HTR1A (Serotonin) Receptor Stable Cell Line. Available from: [Link]

  • Srovnal, J., et al. (2024). Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine. Journal of Medicinal Chemistry. Available from: [Link]

  • Berlan, M., et al. (1991). Alpha 2-adrenoceptor antagonist potencies of two hydroxylated metabolites of yohimbine. British journal of pharmacology, 103(2), 1471–1476. Available from: [Link]

  • YouTube. (2017). Application of β Arrestin Assays to the Orphan GPCR World. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Synthesis of Beta-Yohimbine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of beta-yohimbine (also known as rauwolscine) and related yohimbine alkaloids. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the intricate landscape of this complex synthetic challenge. The architectural complexity of the yohimbine scaffold, with its five stereocenters, presents a formidable task where control of stereochemistry is paramount.[1] This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to address common issues encountered during synthesis.

Core Synthetic Strategies: A High-Level Overview

The synthesis of yohimbine alkaloids has been a classic benchmark in organic chemistry for decades.[2] Modern strategies have increasingly moved away from racemic syntheses requiring difficult resolutions and toward catalytic, enantioselective methods. A predominant and highly successful approach involves the initial construction of the tricyclic tetrahydro-β-carboline (ABC-ring) core, followed by the diastereoselective formation of the D and E rings.

Key transformations in this common pathway include:

  • Enantioselective Pictet-Spengler Reaction: This is arguably the most critical step, establishing the C3 stereocenter. Modern protocols utilize chiral organocatalysts, such as thioureas or phosphoric acids, to induce high enantioselectivity.[2][3]

  • Intramolecular Diels-Alder (IMDA) Cycloaddition: Following the formation of the ABC-ring system and appendage of a suitable diene-containing side chain, an IMDA reaction is often employed to construct the DE-ring system in a single, powerful step.[4]

G cluster_0 Upstream Synthesis cluster_1 Core Assembly & Troubleshooting Focus cluster_2 Downstream Functionalization Tryptamine Tryptamine Derivative Imine Imine Formation Tryptamine->Imine Aldehyde Chiral/Prochiral Aldehyde Aldehyde->Imine PS Asymmetric Pictet-Spengler Rxn Imine->PS Key Stereocenter Set THBC Tetrahydro-β-carboline (THBC) PS->THBC IMDA_Substrate IMDA Substrate Assembly THBC->IMDA_Substrate Side-chain Elaboration IMDA Intramolecular Diels-Alder (IMDA) IMDA_Substrate->IMDA DE Ring Annulation Pentacycle Pentacyclic Core IMDA->Pentacycle Reduction Diastereoselective Reduction (C17) Pentacycle->Reduction Final Stereocenter Set Final β-Yohimbine Reduction->Final

Caption: General workflow for the asymmetric synthesis of β-yohimbine.

Frequently Asked Questions (FAQs)

This section addresses specific, high-stakes questions that frequently arise during the synthesis.

Q1: My enantioselectivity is poor in the Pictet-Spengler reaction. How can I improve the stereocontrol at the C3 position?

A1: Achieving high enantioselectivity in the Pictet-Spengler reaction is crucial as it sets the stereochemistry for the rest of the synthesis. Low enantiomeric excess (ee) is a common and significant problem.

Causality & Explanation: The Pictet-Spengler reaction proceeds through a key iminium ion intermediate which is then attacked by the electron-rich indole ring. In an asymmetric catalytic variant, a chiral catalyst (like a chiral phosphoric acid or thiourea) complexes with the iminium ion, creating a chiral environment that shields one face of the ion, thereby directing the nucleophilic attack of the indole from the less hindered face.

Troubleshooting Steps:

  • Catalyst Choice: The choice of catalyst is paramount. Chiral phosphoric acids (CPAs) derived from BINOL and thiourea-based anion-binding catalysts have proven highly effective.[2] If one class of catalyst is providing poor results, exploring the other is a logical step. For example, Hiemstra's group successfully employed a chiral phosphoric acid catalyst for this transformation.[3]

  • Solvent Effects: The reaction solvent can significantly impact both yield and enantioselectivity by influencing catalyst solubility, aggregation state, and the stability of the transition state. Screen a range of non-polar and polar aprotic solvents (e.g., toluene, dichloromethane, MTBE). A study on the collective synthesis of yohimbine alkaloids found dioxane to be optimal for their CPA-catalyzed system.[5]

  • Temperature Control: These reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance selectivity by favoring the transition state with the lower activation energy, which typically leads to the major enantiomer.

  • Substrate Modification: The electronic and steric properties of both the tryptamine and aldehyde components can influence the outcome. Adding a bulky protecting group to the tryptamine nitrogen (e.g., Boc) can alter the conformational preferences of the reaction intermediate, sometimes improving selectivity.

Q2: I'm observing the formation of multiple diastereomers in my intramolecular Diels-Alder (IMDA) reaction. How can I improve the endo/exo selectivity?

A2: Poor diastereoselectivity in the IMDA reaction leads to a mixture of products that can be difficult to separate and lowers the overall yield of the desired stereoisomer. The goal is typically to favor the endo transition state, which leads to the correct relative stereochemistry of the yohimbine core.

Causality & Explanation: The IMDA reaction's stereochemical outcome is dictated by the geometry of the transition state. The triene substrate can adopt several conformations leading to different transition states (e.g., endo-chair, exo-chair, endo-boat, exo-boat). Thermal reactions often provide a mixture of products.[4] Lewis acids can dramatically improve selectivity by coordinating to the dienophile, lowering the LUMO energy and locking the conformation to strongly favor a single transition state, usually the desired endo pathway.

Troubleshooting Steps:

  • Introduce a Lewis Acid Catalyst: This is the most effective strategy. Scandium triflate (Sc(OTf)₃) is exceptionally effective in promoting highly endo-selective IMDA reactions in yohimbine syntheses.[2][4] In one reported synthesis, a thermal IMDA gave an 86:14 endo/exo ratio, whereas the use of 4 equivalents of Sc(OTf)₃ furnished the desired pentacycle as a single diastereomer.[2]

  • Protecting Groups: The presence and nature of protecting groups can influence the outcome. An electron-withdrawing protecting group on the indole nitrogen (e.g., Cbz) was found to be crucial for high endo selectivity in conjunction with Sc(OTf)₃.[2]

  • Solvent and Temperature: While the Lewis acid is the primary driver of selectivity, optimizing solvent and temperature can provide marginal gains. Acetonitrile is a common solvent for Sc(OTf)₃-catalyzed reactions.[4]

Q3: My initial imine formation is low-yielding and generates significant side products. What are some more robust methods?

A3: The seemingly simple condensation of the tryptamine derivative with an aldehyde to form the imine substrate for the Pictet-Spengler reaction can be surprisingly problematic.[4]

Causality & Explanation: Standard condensation methods, such as heating with a Dean-Stark trap, can lead to decomposition, especially with sensitive substrates containing protecting groups like Boc-carbamates or electrophilic functionalities like acrylate esters.[4] Side reactions can include Boc-group hydrolysis at elevated temperatures or even intermolecular migration of the Boc group.[4]

Recommended Protocol: A highly effective method that avoids harsh conditions is a solvent-free, vacuum-assisted condensation .

  • Rationale: By removing the solvent, the concentration of reactants is maximized, driving the equilibrium toward the product. Applying a vacuum effectively removes the water byproduct, further pushing the reaction to completion without requiring high temperatures that can cause degradation.

  • Procedure:

    • Combine the aldehyde and amine starting materials in a 1:1 molar ratio in a reaction vial.

    • Heat the mixture (e.g., to 70 °C) under atmospheric pressure for a short period (e.g., 1 hour) to form a melt and initiate the reaction.

    • Apply a vacuum to the vessel and continue heating for an additional period (e.g., 2 hours) to remove water.

    • This method has been shown to provide the desired imine in very high yield (e.g., 94%) and purity, avoiding the side reactions seen with other methods.[4]

Q4: What are effective methods for purifying this compound from its other stereoisomers?

A4: Since all yohimbine stereoisomers (e.g., yohimbine, pseudoyohimbine, alloyohimbine) share the same molecular formula and weight, separation can be a significant challenge.[1][6] Purification typically relies on differences in their physicochemical properties.

Troubleshooting Steps:

  • Acid-Base Extraction/Precipitation: This is a classical and effective method for purifying alkaloids.[7]

    • Principle: Yohimbine is a weak base.[1] By manipulating the pH of a solution, its solubility can be drastically altered.

    • General Procedure: Dissolve the crude mixture in an aqueous acidic solution to protonate the basic nitrogen atoms, forming soluble salts. Wash this aqueous layer with an organic solvent (like n-hexane) to remove non-basic, organic-soluble impurities.[7] Then, add a base (e.g., NaOH, NH₄OH) to the aqueous layer to raise the pH (e.g., to 9-9.5).[6] This deprotonates the alkaloids, causing them to precipitate out of the aqueous solution as free bases. The precipitate can then be collected by filtration.

  • Crystallization as a Salt: Fractional crystallization is a powerful technique for separating diastereomers.

    • Principle: Diastereomeric salts (formed by reacting the basic alkaloid mixture with a chiral or achiral acid) have different solubilities and crystal lattice energies.

    • Procedure: After initial purification, dissolve the alkaloid mixture in a suitable polar organic solvent (e.g., methanol, ethanol).[6] Add an acid, such as hydrochloric acid, to form the hydrochloride salt. Carefully control the cooling rate and solvent system to selectively crystallize the desired this compound hydrochloride salt, leaving other isomers in the mother liquor.

  • Chromatography: While challenging, preparative High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase (chiral or achiral) can be used to separate isomers, although this is often less practical on a large scale. Analytical methods like GC-MS and non-aqueous capillary electrophoresis are excellent for assessing purity.[8]

Troubleshooting Guide

Problem Observed Probable Cause(s) Recommended Solution(s)
Low or No Yield in Pictet-Spengler Reaction 1. Inactive catalyst. 2. Poor quality of starting materials (aldehyde/tryptamine). 3. Unsuitable reaction conditions (solvent, temp).1. Use a freshly prepared or properly stored catalyst. 2. Purify starting materials via chromatography or recrystallization. 3. Perform a systematic screen of solvents and temperatures.[5]
Formation of Ring-Opened Side Products Reaction temperature is too high, leading to retro-reactions or decomposition.Carefully control the reaction temperature. In one reported cyclization, temperatures >50 °C led to significant ring-opened byproducts, while <40 °C was too slow.[9]
Failure of Diastereoselective Reduction (e.g., with SmI₂) 1. Incorrect choice of proton source/additive. 2. Inactive reducing agent.1. Screen different proton sources (e.g., H₂O, various alcohols) as additives can be critical for SmI₂ reductions.[9] 2. Ensure the SmI₂ is freshly prepared or properly titrated. Consider alternative reducing agents known for thermodynamic control.
Product Instability The product itself may be unstable under the reaction or workup conditions.Minimize reaction time and workup duration. Hiemstra's group noted that product instability was a likely contributor to difficulties in optimizing one of their reductive amination steps.[2]
Incomplete Reaction in IMDA Step 1. Insufficient Lewis acid stoichiometry. 2. Deactivated catalyst.1. Ensure sufficient equivalents of the Lewis acid are used (e.g., up to 4 eq. of Sc(OTf)₃ have been reported).[2] 2. Use high-purity, anhydrous Lewis acid and ensure anhydrous reaction conditions.

Detailed Protocol: Enantioselective Organocatalytic Pictet-Spengler Reaction

This protocol is a synthesized example based on the successful approach reported by Hiemstra and coworkers for the synthesis of (+)-Yohimbine, which is directly applicable to the formation of the key this compound precursor.[2][3]

Objective: To synthesize the enantioenriched tetrahydro-β-carboline (THBC) core via a chiral phosphoric acid (CPA) catalyzed Pictet-Spengler reaction.

Materials:

  • N-Boc-protected tryptamine-derived diene (1.0 equiv)

  • Aldehyde coupling partner (e.g., methyl 5-oxo-2-(phenylseleno)pentanoate) (1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., octahydro-BINOL derived CPA) (2 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Molecular Sieves (4Å), activated

Procedure:

  • Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add activated 4Å molecular sieves.

  • Addition of Reactants: Add the N-Boc-tryptamine derivative (1.0 equiv) and the chiral phosphoric acid catalyst (0.02 equiv) to the flask. Dissolve these components in anhydrous DCM.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath. Lower temperatures often enhance enantioselectivity.

  • Substrate Addition: Slowly add a solution of the aldehyde (1.2 equiv) in anhydrous DCM to the cooled reaction mixture over a period of 30 minutes using a syringe pump.

    • Causality: Slow addition helps to maintain a low concentration of the aldehyde, which can suppress potential background uncatalyzed reactions or side reactions.

  • Reaction Monitoring: Stir the reaction at the cooled temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting tryptamine derivative is consumed.

  • Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the enantioenriched THBC product.

    • Self-Validation: The enantiomeric ratio (er) of the product must be determined by chiral HPLC analysis to validate the success of the asymmetric induction. Hiemstra's group reported achieving a 92:8 er for this key step.[2]

References

  • Martin, S. F., & Smith, C. J. (2021). Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations. Accounts of Chemical Research, 54(15), 3082–3098. [Link]

  • Smith, M. W., et al. (2021). Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity. ACS Omega, 6(29), 18837–18849. [Link]

  • Scheidt, K. A., et al. (2020). A concise, enantioselective approach for the synthesis of yohimbine alkaloids. Nature Chemistry, 12(4), 364–370. [Link]

  • Cao, L. (2011). Total Synthesis of (+)-Yohimbine via an Enantioselective Organocatalytic Pictet–Spengler Reaction. Wipf Group Meeting. [Link]

  • Yao, H., et al. (2024). Collective total synthesis of stereoisomeric yohimbine alkaloids. Nature Communications, 15(1), 941. [Link]

  • Herlé, B., et al. (2011). Total Synthesis of (+)-Yohimbine via an Enantioselective Organocatalytic Pictet-Spengler Reaction. The Journal of Organic Chemistry, 76(21), 8907–8912. [Link]

  • Herlé, B., Wanner, M. J., van Maarseveen, J. H., & Hiemstra, H. (2011). Total Synthesis of (+)-Yohimbine via an Enantioselective Organocatalytic Pictet–Spengler Reaction. The Journal of Organic Chemistry, 76(21), 8907-8912. [Link]

  • Prakash, O., et al. (2020). Process for extracting alpha yohimbine (rauwolscine) from Rauwolfia species.
  • Ganzera, M., et al. (2001). Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 805-811. [Link]

  • Singh, S., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Fitoterapia, 163, 105325. [Link]

  • Smith, C. J., & Martin, S. F. (2021). Enantioselective Syntheses of Yohimbine Alkaloids: Proving Grounds for New Catalytic Transformations. CHIMIA International Journal for Chemistry, 75(11), 935-941. [Link]

  • Al-Majed, A. A., et al. (2016). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Journal of Taibah University for Science, 10(5), 651-656. [Link]

Sources

Technical Support Center: Optimizing the Yield of Beta-Yohimbine Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for beta-yohimbine extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this compound from its natural source, the bark of the Pausinystalia johimbe tree.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot and optimize your extraction process effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other yohimbine isomers?

This compound is a stereoisomer of yohimbine, an indole alkaloid found in the bark of the P. yohimbe tree.[2] Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The primary isomers of concern during extraction are yohimbine, alpha-yohimbine (also known as rauwolscine), corynanthine, and this compound.[2] These isomers can have different pharmacological activities and affinities for biological receptors. The subtle structural differences between them present a significant challenge for separation and purification.

Q2: Why is pH control so critical during the extraction of this compound?

Like most alkaloids, this compound is a basic compound. This property is fundamental to the most common and effective extraction strategies. The principle of acid-base extraction is leveraged to move the target alkaloid between aqueous and organic phases.[3][4]

  • In an acidic aqueous solution (low pH) , the nitrogen atom in the alkaloid's structure becomes protonated, forming a salt. This salt is typically soluble in water and insoluble in non-polar organic solvents. This allows for the separation of the alkaloid from many non-basic, organic-soluble impurities in the initial plant material.[3]

  • In a basic aqueous solution (high pH) , the alkaloid is deprotonated, returning it to its "free base" form. The free base is generally less soluble in water and more soluble in organic solvents. This allows the alkaloid to be transferred from the aqueous phase to an organic solvent, leaving behind water-soluble impurities.[3]

Manipulating the pH is therefore a powerful tool for both extraction and purification, enabling the selective separation of the alkaloid from a complex mixture of plant compounds.[3]

Q3: What is the expected yield of total alkaloids from P. yohimbe bark?

The total alkaloid content in P. yohimbe bark can vary significantly, with reported values ranging from 2 to 61 mg/g (0.2% to 6.1%).[5] Some sources suggest that the bark should contain between 30 to 150 mg/g of monoterpene indole alkaloids.[5] This variability can be attributed to factors such as the age of the tree (older branches tend to have higher alkaloid content), geographical origin, and harvesting conditions.[5] It is important to note that yohimbine is the main alkaloid, but it only constitutes about 15% of the total alkaloid content.[1] Therefore, the yield of this compound specifically will be a fraction of this total.

Troubleshooting Guide: Common Issues in this compound Extraction

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Consistently Low Yield of Total Alkaloid Extract

Potential Cause 1: Inefficient Lysis of Plant Cells The rigid cell walls of the plant material can prevent the solvent from accessing the intracellular alkaloids.

  • Solution: Ensure the P. yohimbe bark is ground to a fine powder (e.g., 20-60 mesh).[6] This increases the surface area available for solvent penetration. Advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to further disrupt cell walls and improve extraction efficiency.[7][8]

Potential Cause 2: Incorrect Solvent Choice The solubility of yohimbine alkaloids is highly dependent on the polarity of the solvent. Using an inappropriate solvent will result in poor extraction.

  • Solution: Yohimbine alkaloids are poorly soluble in water but soluble in organic solvents like ethanol, methanol, and chloroform.[5][9][10] Acidified hydroalcoholic solutions (e.g., 30-50% ethanol in water with pH adjusted to 2-3 with HCl) are often effective for the initial extraction.[6] This is because the acidic conditions convert the alkaloids to their more water-soluble salt form, while the alcohol helps to solubilize other components and wet the plant material. One study found that the highest yohimbine content was in liquid products with a high ethanol content (around 70%).[5]

Potential Cause 3: Suboptimal Extraction Time and Temperature Both time and temperature play a crucial role in extraction efficiency.

  • Solution: For acidic ethanol-water extractions, heating to around 70-85°C for a specified period can enhance yield.[6] However, prolonged exposure to high temperatures can potentially degrade the alkaloids. It is essential to optimize the extraction time and temperature for your specific setup. Reflux extraction is generally more efficient than simple maceration, requiring less time and solvent.[11]

Problem 2: Poor Purity of the Crude Extract

Potential Cause 1: Co-extraction of Impurities The initial extraction will inevitably pull other compounds from the bark, such as tannins, flavonoids, and saponins.[5][12]

  • Solution: Employ a liquid-liquid extraction cleanup. After the initial acidic extraction and filtration, make the aqueous extract alkaline (pH 9-9.5) with a base like ammonium hydroxide.[3][9] Then, extract the free-base alkaloids into a non-polar organic solvent like chloroform.[3] This will leave many of the more polar, water-soluble impurities behind in the aqueous phase.

Potential Cause 2: Presence of Pigments and Coloring Agents The crude extract is often dark and contains chlorophyll and other pigments.

  • Solution: After extracting the alkaloids into the organic phase, you can treat the solution with activated charcoal to remove color impurities.[3] Be cautious with the amount of charcoal and contact time, as it can also adsorb some of your target compound.

Problem 3: Difficulty Separating this compound from Other Isomers

Potential Cause: Similar Physicochemical Properties of Isomers The stereoisomers of yohimbine have very similar polarities and molecular weights, making their separation challenging.

  • Solution: High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating yohimbine isomers.[4][13][14]

    • Column Choice: A reverse-phase (RP) column is commonly used.[4][15] For challenging isomer separations, specialized columns like those with a pentafluorophenyl (PFP) stationary phase have proven successful.[16]

    • Mobile Phase Optimization: A typical mobile phase for reverse-phase separation of yohimbine consists of a mixture of acetonitrile or methanol and water, with an acid modifier like phosphoric acid or formic acid.[15] The ratio of organic solvent to water will need to be carefully optimized to achieve baseline separation of the isomers.

Detailed Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids from P. yohimbe Bark

This protocol outlines a standard method for obtaining a crude alkaloid extract.

  • Preparation of Plant Material: Grind dried P. yohimbe bark to a fine powder (20-60 mesh).

  • Acidic Extraction:

    • Macerate the bark powder in a 30% ethanol solution with the pH adjusted to 3 with hydrochloric acid. Use a solid-to-solvent ratio of 1:20 (w/v).[6]

    • Heat the mixture to 85°C and stir for 2 hours.[6]

    • Allow the mixture to cool, then filter to separate the liquid extract from the solid plant material.

    • Repeat the extraction on the plant material a second time to maximize yield. Combine the liquid extracts.

  • Solvent Removal: Concentrate the combined extracts under reduced pressure using a rotary evaporator to remove the ethanol.

  • Alkalinization and Liquid-Liquid Extraction:

    • Adjust the pH of the remaining aqueous solution to 9.0-9.5 with ammonium hydroxide.[3]

    • Transfer the alkaline solution to a separatory funnel and extract three times with chloroform, using a 4:1 ratio of aqueous solution to chloroform (v/v).[3]

    • Combine the organic (chloroform) layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the chloroform under reduced pressure to obtain the crude total alkaloid extract as a dry residue.[3]

Protocol 2: Purification and Isomer Separation by HPLC

This protocol provides a starting point for separating this compound from the crude extract.

  • Sample Preparation: Dissolve a known amount of the crude alkaloid extract in the HPLC mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • System: UHPLC or HPLC system with a UV or MS/MS detector.[16]

    • Column: Reverse-phase C18 column or a Pentafluorophenyl (PFP) column for enhanced isomer separation.[15][16]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength for yohimbine alkaloids, or MS/MS for more specific detection and quantification.[16][17]

  • Optimization: Adjust the mobile phase gradient and composition to achieve baseline separation of the this compound peak from other isomers.

  • Quantification: Use a certified reference standard of this compound to create a calibration curve for accurate quantification.

Data Presentation

Table 1: Influence of Solvent and pH on Alkaloid Extraction

Extraction MethodSolvent SystemKey PrincipleExpected OutcomeReference
Acidic Extraction30% Ethanol, pH 3 (HCl)Converts alkaloids to their water/alcohol-soluble salt form.Good initial extraction of total alkaloids from the plant matrix.[6]
Aqueous ExtractionWaterPoor solubility of free-base alkaloids.Very low yield of yohimbine alkaloids.[5][5]
Liquid-Liquid ExtractionChloroform (from aqueous at pH 9.5)Free-base alkaloids are soluble in non-polar organic solvents.Efficient transfer of alkaloids from the aqueous phase to the organic phase for purification.[3]
High-Ethanol Extraction~70% EthanolHigh solubility of alkaloids in ethanol.High extraction efficiency.[5][5]

Visualizations

Workflow for this compound Extraction and Purification

ExtractionWorkflow Start P. yohimbe Bark Powder AcidicExtract Acidic Extraction (Ethanol/Water, pH 3) Start->AcidicExtract Filter Filtration AcidicExtract->Filter CrudeExtract Crude Aqueous Extract Filter->CrudeExtract Alkalinize Alkalinization (pH 9.5) CrudeExtract->Alkalinize LLE Liquid-Liquid Extraction (Chloroform) Alkalinize->LLE OrganicPhase Organic Phase (Alkaloids) LLE->OrganicPhase Separation AqueousPhase Aqueous Waste (Impurities) LLE->AqueousPhase Evaporate Evaporation OrganicPhase->Evaporate CrudeAlkaloids Crude Alkaloid Residue Evaporate->CrudeAlkaloids HPLC HPLC Purification (Reverse Phase) CrudeAlkaloids->HPLC FinalProduct Pure this compound HPLC->FinalProduct

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting Decision Tree for Low Yield

TroubleshootingYield Start Low this compound Yield CheckBark Is the bark quality verified? (Age, Source) Start->CheckBark CheckGrind Is the bark finely ground? (e.g., 20-60 mesh) CheckBark->CheckGrind Yes ImproveSource Source higher quality bark. CheckBark->ImproveSource No CheckSolvent Is the extraction solvent optimal? (e.g., Acidified Ethanol) CheckGrind->CheckSolvent Yes ImproveGrind Grind bark to a finer powder. CheckGrind->ImproveGrind No CheckpH Was pH controlled at each step? (Acidic extraction, Basic LLE) CheckSolvent->CheckpH Yes ImproveSolvent Optimize solvent system. CheckSolvent->ImproveSolvent No CheckSeparation Is the HPLC separation adequate? (Peak resolution) CheckpH->CheckSeparation Yes ImprovepH Verify and calibrate pH meter. Ensure complete pH adjustment. CheckpH->ImprovepH No ImproveHPLC Optimize HPLC method. (Column, Mobile Phase) CheckSeparation->ImproveHPLC No

Caption: A decision tree to diagnose potential causes of low extraction yield.

References

  • Scientific assessment of yohimbe (Pausinystalia yohimbe). [Link]

  • Process for extracting alpha yohimbine (rauwolscine)
  • Yohimbine. Wikipedia. [Link]

  • Method for extracting yohimbine hydrochloride
  • Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Journal of Chemical and Pharmaceutical Research. [Link]

  • Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? MDPI. [Link]

  • Pausinystalia yohimbe. GlobinMed. [Link]

  • The Development and Validation of a Targeted LC-HRAM-MS/MS Methodology to Separate and Quantify p-Synephrine and m-Synephrine in Dietary Supplements. Lirias. [Link]

  • Yohimbine. PubChem. [Link]

  • Chemical Analysis. [Link]

  • Using UHPLC-Triple Quadrupole MS/MS to Detect the Presence of Bark Extract and Yohimbine Adulteration in Dietary Supplements and Botanicals. Agilent. [Link]

  • Optimization of extraction of pyrrolizidine alkaloids from plant material. ResearchGate. [Link]

  • How to increase the extraction efficiency of secondary metabolites? ResearchGate. [Link]

  • Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/MS methods. ResearchGate. [Link]

  • Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Yohimbine (PIM 567). INCHEM. [Link]

  • Separation of Yohimbine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • PHYTOCHEMICAL AND PROXIMATE COMPOSITIONS OF YOHIMBE (Pausinystalia yohimbe) BARK. International Journal of Agriculture and Earth Science. [Link]

  • Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. AKT Publication. [Link]

  • Analytical methods for the extraction and identification of secondary metabolite production in 'in vitro' plant cell cultures. PubMed. [Link]

  • Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica. National Institutes of Health. [Link]

  • Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods. PubMed. [Link]

  • Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. MDPI. [Link]

  • Extraction Process Optimization of Total Alkaloid from Actinidia arguta. Atlantis Press. [Link]

  • Determination of Reserpine and Yohimbine in Rauvolfia by High-Performance Liquid Chromatography. Asian Journal of Chemistry. [Link]

Sources

Technical Support Center: Overcoming Beta-Yohimbine Solubility Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with beta-yohimbine. This guide provides in-depth troubleshooting advice, validated protocols, and scientific explanations to address the common challenge of this compound's limited solubility in aqueous solutions. Our goal is to equip you with the knowledge to prepare stable, effective solutions for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: Why is my this compound not dissolving in water or phosphate-buffered saline (PBS)?

Answer: The difficulty in dissolving this compound, an indole alkaloid, stems from its chemical structure.[1][2] It is a complex pentacyclic molecule that is relatively large and non-polar, making it "sparingly soluble" or "very slightly soluble" in water.[3][4] While it possesses polar functional groups (amine, ester, hydroxyl), the extensive carbon framework is hydrophobic, leading to poor interactions with water molecules.

The free base form of this compound is particularly challenging to dissolve in neutral aqueous solutions. The hydrochloride (HCl) salt form generally shows improved water solubility compared to the free base because the amine group is already protonated.[4][5]

Q2: I've noticed precipitation after adding my this compound stock to my cell culture media. What's happening?

Answer: This is a classic issue of a compound "crashing out" of solution. It typically occurs when a high-concentration stock solution, often prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into an aqueous buffer or media. The solvent environment changes so drastically that the aqueous solution can no longer support the high concentration of the drug, causing it to precipitate.

To prevent this, it is crucial to use a stepwise dilution process and ensure the final concentration of the organic co-solvent is kept to a minimum, typically below 0.5% for cell-based assays to avoid solvent toxicity.[6] It is also recommended to always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[7][8]

Q3: What is the most straightforward method to significantly improve this compound's aqueous solubility?

Answer: The most effective and direct method is pH adjustment . This compound is a weak base with a pKa value between 6.0 and 7.5.[1][3] By lowering the pH of the solvent to at least two units below its pKa (e.g., pH 4.0), the primary amine group on the molecule becomes protonated (R-NH₃⁺). This positive charge dramatically increases the molecule's polarity, allowing it to form favorable ionic interactions with water and significantly enhancing its solubility.[9][10]

Studies have shown that yohimbine is remarkably stable at very low pH, making this a reliable approach.[3]

Solubilization Strategy Decision Guide

Choosing the right solubilization method depends on your experimental constraints, such as the required final concentration and whether you are working in vitro or in vivo.

G start Start: Need to dissolve This compound q1 Is a low pH (e.g., pH 3-4) tolerable for your experiment? start->q1 q2 Is a small amount of organic co-solvent (e.g., <1% DMSO) acceptable? q1->q2 No m1 Method 1: pH Adjustment (Acidic Buffer) q1->m1  Yes q3 Need a solvent-free formulation for in vivo use? q2->q3 No m2 Method 2: Co-Solvency (e.g., DMSO Stock) q2->m2  Yes m3 Method 3: Cyclodextrin Complexation q3->m3  Yes end_fail Re-evaluate experimental parameters or compound choice. q3->end_fail No

Caption: Decision workflow for selecting a this compound solubilization method.

Validated Experimental Protocols

Here we provide detailed, step-by-step methodologies for preparing this compound solutions.

Protocol 1: pH-Adjusted Aqueous Stock Solution

This protocol leverages the basic nature of this compound to create a moderately concentrated aqueous stock by forming a salt in situ.

Workflow Diagram:

G A 1. Weigh this compound (free base or HCl salt) B 2. Add a small volume of acidic buffer (e.g., pH 4.0 Citrate Buffer) A->B C 3. Vortex/Sonicate to create a slurry B->C D 4. Add remaining buffer to reach final volume C->D E 5. Confirm dissolution (clear solution) D->E F 6. Sterile filter (0.22 µm) for biological experiments E->F

Caption: Step-by-step workflow for preparing a pH-adjusted solution.

Methodology:

  • Preparation: Weigh the desired amount of this compound HCl.

  • Initial Dissolution: Add a small portion (e.g., 20%) of your total desired volume of a biocompatible acidic buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Mechanical Agitation: Vortex vigorously. If powder remains, place the vial in a sonicator bath for 5-10 minutes.[11] Gentle warming to 37°C can also aid dissolution.

  • Final Volume: Once the initial slurry is dissolved, add the remaining acidic buffer to reach your target concentration and volume.

  • Verification: The final solution should be clear and free of particulates.

  • Sterilization: For use in cell culture or in vivo studies, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store stock solutions at -20°C or -80°C. Stability is maintained for up to 6 months at -20°C and 1 year at -80°C.[12]

Protocol 2: High-Concentration Co-Solvent Stock (DMSO)

This is the most common method for preparing high-concentration stocks for in vitro screening.

Methodology:

  • Preparation: Weigh this compound HCl into a sterile vial.

  • Solvent Addition: Add 100% cell-culture grade DMSO to achieve a high-concentration stock (e.g., 10-25 mg/mL).

  • Dissolution: Vortex and/or sonicate until the solution is completely clear.[11]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]

  • Working Solution Preparation:

    • Perform serial dilutions of your drug in a medium that contains the same final percentage of DMSO as your highest concentration.[7]

    • Crucially, ensure the final concentration of DMSO in your culture medium is less than 0.5% to prevent cellular toxicity. [6] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 1 mL of media), resulting in a final DMSO concentration of 0.1%.

Protocol 3: Advanced Formulation with Cyclodextrins (in vivo use)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming an "inclusion complex" with a water-soluble exterior.[13][14] This method is ideal for creating higher concentration, solvent-free formulations suitable for in vivo administration.[][16] A specific protocol using Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been described for yohimbine.[12]

Methodology:

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline (0.9% NaCl). For example, dissolve 2 g of SBE-β-CD powder in saline and adjust the final volume to 10 mL. Ensure it is fully dissolved.[12]

  • Prepare DMSO Stock: Prepare a concentrated stock of this compound HCl in DMSO (e.g., 25 mg/mL).[12]

  • Complexation: Add the DMSO stock solution to the SBE-β-CD solution. A common ratio is 1:9 (v/v) of DMSO stock to cyclodextrin solution. For example, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.[12]

  • Mixing: Mix thoroughly until the solution is clear. This yields a final concentration of 2.5 mg/mL this compound HCl in a vehicle containing 10% DMSO and 18% SBE-β-CD in saline.[12] This solution has significantly improved aqueous compatibility for injections.

Data Summary: Comparison of Solubilization Methods
MethodPrincipleAchievable ConcentrationProsConsBest For
pH Adjustment Protonation of the amine group to form a soluble salt.[9][10]Low to Moderate (e.g., < 1 mg/mL)Simple, inexpensive, avoids organic solvents.Requires an acidic environment which may not be suitable for all experiments; potential for pH to change upon dilution.Experiments tolerant of low pH; creating aqueous stocks for further dilution.
Co-Solvency Dissolving the compound in a water-miscible organic solvent (e.g., DMSO).[17]High (e.g., ≥ 25 mg/mL in 100% DMSO).[12]Achieves very high stock concentrations; widely used and understood.Potential for compound precipitation upon dilution; solvent toxicity at higher concentrations (>0.5%).[6]High-throughput screening (in vitro); experiments requiring a wide range of dilutions.
Cyclodextrin Complexation Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[13][14]Moderate to High (e.g., ≥ 2.5 mg/mL).[12]Increases apparent water solubility; reduces solvent toxicity; suitable for in vivo formulations.[]More complex and expensive to prepare; requires specific reagents (cyclodextrins).In vivo animal studies; formulations requiring minimal organic solvent.
References
  • A literature perspective on the pharmacological applications of yohimbine - PMC. (2022, October 20). National Center for Biotechnology Information. [Link]

  • Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - MDPI. (n.d.). MDPI. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31). Brieflands. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Scientific assessment of yohimbe (Pausinystalia yohimbe) Subject of the assessment Results Opinion. (n.d.). Federal Institute for Risk Assessment (BfR). [Link]

  • Yohimbine (PIM 567) - INCHEM. (n.d.). INCHEM. [Link]

  • This compound | C21H26N2O3 | CID 3058605 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • US10730869B2 - Process for extracting alpha yohimbine (rauwolscine) from Rauwolfia species - Google Patents. (n.d.).
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Solubility and pH of amines. (n.d.). Royal Society of Chemistry. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro Scholar. [Link]

  • Certification of Standard Reference Material® 3383: Yohimbe-Containing Solid Oral Dosage Form - NIST Technical Series Publications. (n.d.). National Institute of Standards and Technology. [Link]

  • Can someone please help! My drug is dissolve in 100% DMSO and my control is also 100% DMSO. How i can eliminate DMSO effect from my drug value??? | ResearchGate. (2018, January 11). ResearchGate. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025, August 7). Springer. [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013, January 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). International Journal of Medical Science and Dental Research. [Link]

  • When added to water, soluble amines will: a. alter the solution's color b. solution c. pH raise solution d. pH cause water to polymerize | Homework.Study.com. (n.d.). Study.com. [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate. (2015, November 16). ResearchGate. [Link]

  • I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells. (2016, October 8). ResearchGate. [Link]

  • 23.1: Properties of amines - Chemistry LibreTexts. (2024, November 7). Chemistry LibreTexts. [Link]

Sources

beta-yohimbine stability and degradation in solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical resource center for beta-yohimbine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability and handling of this compound in solution. We address common challenges and frequently asked questions to ensure the integrity and reproducibility of your experiments.

A Note on Stereoisomers: Yohimbine vs. This compound

This compound is a stereoisomer of yohimbine. While they share the same molecular formula and core structure, their three-dimensional arrangement differs. Much of the existing stability literature focuses on yohimbine hydrochloride. Due to the identical core functional groups, particularly the methyl ester susceptible to hydrolysis, this compound is anticipated to follow similar degradation pathways and exhibit comparable stability characteristics. However, subtle differences in reactivity can occur, and we always recommend direct experimental validation for your specific conditions. This guide synthesizes data from yohimbine studies to provide a robust foundational understanding for working with this compound.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concepts

This section addresses fundamental questions regarding the chemical properties, stability, and handling of this compound in solution.

Q1: What are the primary environmental factors that affect this compound stability in solution?

The stability of this compound, like its isomer yohimbine, is primarily influenced by three factors: pH, light, and temperature.

  • pH: This is the most critical factor. This compound contains a methyl ester group that is susceptible to hydrolysis. The rate of this hydrolysis is highly pH-dependent.

  • Light: Photodegradation can occur.[1][2] It is recommended that solutions containing yohimbine alkaloids be protected from light during storage and handling to prevent the formation of photo-degradants.[3]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis and other potential degradation pathways. For long-term storage, frozen conditions are optimal.

Q2: What is the main degradation pathway for this compound in aqueous solutions?

The principal degradation pathway is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid, beta-yohimbinic acid.[1][4] This reaction is catalyzed by both acid and base, but the molecule exhibits unique stability characteristics across the pH spectrum.

  • Acidic Conditions (pH < 4): The molecule is remarkably stable against hydrolysis in highly acidic environments.[1][4] This stability is attributed to intramolecular hydrogen bonding between the β-hydroxyl group and the ester's acyl group, which protects the ester from attack.[1]

  • Neutral to Slightly Acidic Conditions (pH 6-7): In this range, hydrolysis is the main route of degradation and follows first-order kinetics.[1][4] While slower than in alkaline conditions, it is significant over time, especially at elevated temperatures.

  • Alkaline Conditions (pH > 7): The molecule undergoes rapid base-catalyzed hydrolysis.[2][5][6] Working with this compound in alkaline buffers should be avoided unless the experiment is brief and conducted at low temperatures.

G cluster_main Primary Degradation Pathway: Hydrolysis beta_yohimbine This compound (Ester) beta_yohimbinic_acid Beta-Yohimbinic Acid (Carboxylic Acid) beta_yohimbine->beta_yohimbinic_acid  Hydrolysis (+H₂O, catalyzed by H⁺ or OH⁻) -CH₃OH

Caption: Troubleshooting workflow for suspected this compound degradation.

Section 3: Experimental Protocols

These protocols provide step-by-step methodologies for common laboratory procedures involving this compound.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution for long-term storage.

  • Pre-analysis: Calculate the required mass of this compound (MW = 354.44 g/mol ) for your desired volume. For 1 mL of a 10 mM solution, you will need 3.54 mg.

  • Weighing: Accurately weigh the this compound powder in a microfuge tube.

  • Solubilization: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly. If needed, use a brief (5-10 minute) sonication in a water bath to ensure complete dissolution. [7]5. Storage: Aliquot the stock solution into single-use volumes in amber, tightly sealed vials.

  • Labeling & Freezing: Clearly label each aliquot with the compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is a self-validating system to test the stability of this compound in a new formulation or buffer.

  • Sample Preparation: Prepare several identical samples of this compound in your experimental buffer at the final working concentration.

  • Stress Conditions: Expose the samples to a range of stress conditions. Include the following arms:

    • Control: Store at 4°C, protected from light.

    • Acid Stress: Adjust pH to 2 with 1 M HCl. Incubate at 60°C for 2 hours. [2] * Alkaline Stress: Adjust pH to 10 with 1 M NaOH. Incubate at 60°C for 2 hours. [2] * Oxidative Stress: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photostability: Expose to direct UV light (e.g., 254 nm) for 24 hours. [2] * Thermal Stress: Incubate at 60°C, protected from light, for 24 hours.

  • Neutralization: Before analysis, neutralize the acid and alkaline stressed samples back to the original buffer pH.

  • Analysis: Analyze all samples, including the control, using a validated stability-indicating HPLC method. [5][8]5. Evaluation: Compare the chromatograms from the stressed samples to the control.

    • Stable: The chromatogram is identical to the control.

    • Unstable: A decrease in the area of the parent this compound peak and/or the appearance of new peaks indicates degradation. The conditions that cause this change are sources of instability.

Section 4: Data Summary

Table 1: Solubility of Yohimbine Alkaloids
Solvent/SystemSolubility InformationSource
Water (Yohimbine Base)Poorly soluble / Very slightly soluble[3][9]
Water (Yohimbine HCl)Sparingly soluble (1 in 120); 3.33 mg/mL (requires sonication)[7][9]
EthanolSoluble[1][9]
ChloroformSoluble[1][9]
Diethyl EtherSparingly soluble[1]
DMSO (Yohimbine HCl)8.75 mg/mL (requires sonication/warming)[7]
70% Ethanol (Extracts)Effective for extracting alkaloids from bark material[3]
Table 2: Summary of Stability Profile (Inferred from Yohimbine HCl Studies)
ConditionStability OutcomePrimary DegradantSource
Acidic (pH < 4) Highly StableMinimal degradation[1][4]
Neutral (pH 6-7) Moderately StableYohimbinic Acid[1][4]
Alkaline (pH > 8) UnstableYohimbinic Acid[6]
Light Exposure UnstablePhoto-degradants[2]
Elevated Temp. UnstableAccelerates hydrolysis at susceptible pH values[6][10]
Oxidative (H₂O₂) Generally StableMinimal degradation reported in studies[10]
Solid State Highly StableConsidered very stable in solid formulations[10]

References

  • Scientific assessment of yohimbe (Pausinystalia yohimbe). (n.d.). German Federal Institute for Risk Assessment. [Link]

  • Singh, B., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Molecules, 27(20), 7056. [Link]

  • Badr, J. M. (2014). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Journal of Planar Chromatography – Modern TLC, 27(5), 376-381. [Link]

  • Farouk, M., et al. (2011). Validated methods for determination of yohimbine hydrochloride in the presence of its degradation products. Bulletin of Faculty of Pharmacy, Cairo University, 49(2), 67-79. [Link]

  • Farouk, M., et al. (2011). Validated methods for determination of yohimbine hydrochloride in the presence of its degradation products. ResearchGate. [Link]

  • Shokry, E. (2009). Stability Indicating Assay of Yohimbine Hydrochloride Using High Performance Liquid Chromatography. Journal of Applied Sciences Research, 5(7), 693-698. [Link]

  • Yohimbine. (n.d.). In Wikipedia. Retrieved January 24, 2026. [Link]

  • Ivanova, S., et al. (2019). Correlation between side effects and the quality of the yohimbine bark: A UHPLC/MS, GC/MS screening. Biomedical Research, 30(5). [Link]

  • Shokry, E. (2009). Stability indicating assay of yohimbine hydrochloride using high performance liquid chromatography. ResearchGate. [Link]

  • Yohimbine (PIM 567). (1993). International Programme on Chemical Safety (INCHEM). [Link]

  • Cieri, U. R. (2009). Yohimbine stability: analysis of its several decades-old pharmaceutical products and forced degradation study. ResearchGate. [Link]

  • Awad, R., et al. (2015). Determination of hydrolysis parameters of yohimbine HCL at neutral and slightly acidic medium. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 134-137. [Link]

Sources

Technical Support Center: Prevention of Photo-degradation of Yohimbine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving yohimbine and its related compounds. Recognizing the critical importance of sample integrity, this document offers practical, evidence-based strategies to mitigate photo-degradation, ensuring the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of yohimbine.

Q1: How sensitive is yohimbine to light?

Yohimbine is a light-sensitive indole alkaloid.[1] Exposure to light, particularly ultraviolet (UV) and short-wavelength visible light, can induce photo-degradation.[2] The rate and extent of this degradation are influenced by several factors, including the intensity and wavelength of the light source, the duration of exposure, the pH of the solution, and the presence of oxygen.[3] In acidic solutions, yohimbine is particularly susceptible to photo-oxidation.[3] Solid forms of yohimbine are generally more stable than solutions.[3]

Q2: What are the primary degradation products of yohimbine when exposed to light?

The primary photo-degradation product of yohimbine in the presence of light and oxygen is 3,4-dehydroyohimbine.[3] This occurs through a photo-oxidation mechanism.[3] Other degradation products can also be formed under different stress conditions, such as acid or alkaline hydrolysis, leading to compounds like yohimbinic acid.[4] It is crucial to be aware of these potential degradants when analyzing yohimbine samples that may have been exposed to light.

Q3: What are the initial signs of yohimbine degradation in a solution?

A common initial sign of yohimbine degradation in solution is a change in color, often developing a yellowish tint. This is indicative of the formation of degradation products that absorb light at different wavelengths than the parent compound. However, significant degradation can occur even without a visible color change. Therefore, it is essential to rely on analytical techniques like HPLC or UV-spectrophotometry to confirm the integrity of your yohimbine solutions.

Q4: Are there any regulatory guidelines I should be aware of for photostability testing?

Yes, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for photostability testing, specifically the ICH Q1B guideline.[2][5] This guideline provides a framework for assessing the photostability of new drug substances and products. It outlines recommendations for light sources, exposure levels, and testing procedures to ensure that data on photo-degradation is reliable and consistent.[5] Adhering to these guidelines is crucial for drug development professionals.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My freshly prepared yohimbine standard solution shows an unexpected peak in the HPLC chromatogram.
  • Possible Cause 1: Photo-degradation during preparation. Even brief exposure to intense laboratory lighting during weighing, dissolution, or transfer can initiate photo-degradation. The new peak could be a degradant like 3,4-dehydroyohimbine.

  • Troubleshooting Steps:

    • Review your handling procedure: Did you weigh the compound under direct, bright light? Was the solution left on the benchtop exposed to light for an extended period?

    • Prepare a new standard with light protection: Weigh the yohimbine in a dimly lit area or under a yellow/amber light. Use amber-colored volumetric flasks or wrap clear flasks in aluminum foil.[6] Minimize the time the solution is exposed to any light source.

    • Compare chromatograms: Run the newly prepared standard on the HPLC. If the unexpected peak is absent or significantly reduced, photo-degradation during preparation was the likely cause.

    • LC-MS Analysis: For definitive identification, analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the unexpected peak and compare it to known yohimbine degradants.[7]

Problem 2: The concentration of my yohimbine stock solution appears to decrease over time, even when stored in the dark.
  • Possible Cause 1: Incomplete light protection. Standard laboratory lighting can still penetrate clear or translucent containers, even if they are stored in a cabinet. Intermittent exposure during use can also contribute to gradual degradation.

  • Possible Cause 2: pH-related instability. Yohimbine is more stable at a slightly acidic to neutral pH.[4] If your solvent is acidic, it can catalyze photo-oxidation, even with minimal light exposure.[3]

  • Troubleshooting Steps:

    • Enhance light protection: Switch to amber glass vials with tight-fitting caps for storage.[6] For highly sensitive experiments, consider storing solutions in a light-tight box within a refrigerator or freezer.

    • Evaluate your solvent: Check the pH of your solvent. If it is acidic, consider using a buffered solution closer to neutral pH if your experimental protocol allows.

    • Perform a stability study: Prepare a fresh stock solution and divide it into several aliquots. Store them under different conditions (e.g., clear vial in the dark, amber vial in the dark, clear vial exposed to lab light) and analyze them at regular intervals to quantify the degradation rate under each condition.

Problem 3: My yohimbine-containing formulation is showing signs of discoloration.
  • Possible Cause: Photo-degradation and/or interaction with excipients. The discoloration is a strong indicator of chemical changes. This could be due to the photo-degradation of yohimbine itself or a reaction between yohimbine and one of the excipients in the formulation, which may be initiated or accelerated by light.

  • Troubleshooting Steps:

    • Conduct a forced degradation study: Expose the formulation to the stress conditions outlined in the ICH Q1B guideline (light, heat, humidity, acid/base hydrolysis, oxidation).[8] This will help identify the primary degradation pathways.

    • Analyze the degraded formulation: Use a stability-indicating HPLC method to separate and identify the degradation products.[9]

    • Evaluate excipient compatibility: Conduct studies on binary mixtures of yohimbine with each excipient to identify any potential interactions.

    • Consider formulation adjustments: If an excipient is found to promote degradation, consider replacing it. The addition of an antioxidant or a light-absorbing agent to the formulation could also be beneficial.

Experimental Protocols and Best Practices

To ensure the integrity of your yohimbine compounds, it is essential to implement rigorous light-protective measures throughout your experimental workflow.

Best Practices for Handling and Storing Yohimbine Compounds
  • Weighing and Transfer:

    • Perform all weighing and transfers of solid yohimbine in a dimly lit area. Avoid direct overhead lighting.

    • Use a balance with a draft shield to minimize air currents, and work efficiently to reduce the time the compound is exposed.

  • Solution Preparation:

    • Use amber-colored glassware (volumetric flasks, beakers, etc.) for preparing solutions.[6]

    • If amber glassware is not available, wrap clear glassware completely in aluminum foil.[6]

    • Prepare solutions fresh whenever possible. If solutions need to be stored, do so in amber vials with Teflon-lined caps at the recommended temperature (typically 2-8°C or -20°C for longer-term storage), and protected from light.

  • During Analysis (e.g., HPLC, UV-Vis):

    • Use an autosampler with a light-protective cover if available.

    • If running manual injections, prepare samples immediately before analysis and keep them in a light-proof container until injection.

    • For UV-Vis measurements, keep the cuvette holder closed except for the brief moment of measurement.

Protocol: Conducting a Photostability Study of a Yohimbine HCl Solution

This protocol is based on the principles outlined in the ICH Q1B guideline.[5]

1. Sample Preparation:

  • Prepare a stock solution of yohimbine HCl in a suitable solvent (e.g., methanol, water, or a buffered solution relevant to your research) at a known concentration (e.g., 1 mg/mL).[9] Perform this step under low-light conditions.
  • Dilute the stock solution to a working concentration (e.g., 10 µg/mL) using the same solvent.[9]
  • Transfer aliquots of the working solution into clear, photostable containers (e.g., quartz cuvettes or clear glass vials).
  • Prepare a "dark control" sample by wrapping an identical container with the same solution completely in aluminum foil.[5]

2. Light Exposure:

  • Place the samples and the dark control in a photostability chamber that complies with ICH Q1B specifications.[5] This chamber should provide a controlled temperature and a specific light output.
  • The light source should emit a combination of visible and UV light. A common setup is a combination of cool white fluorescent and near-UV lamps.[5]
  • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[5]
  • Monitor the light exposure using calibrated radiometers or lux meters.

3. Sample Analysis:

  • At predetermined time points during the exposure (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from the exposed sample and the dark control.
  • Analyze the samples immediately using a validated, stability-indicating HPLC-UV method.[9] The method should be able to separate yohimbine from its potential photo-degradants.[9]
  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent yohimbine peak.

4. Data Interpretation:

  • Calculate the percentage of yohimbine remaining at each time point for both the exposed and dark control samples.
  • Compare the results. A significant decrease in the yohimbine concentration in the exposed sample compared to the dark control indicates photo-degradation.
  • Characterize any major degradation products using techniques like LC-MS to determine their molecular weight and fragmentation patterns.[7]

Data Presentation

The following table provides hypothetical data from a photostability study to illustrate the impact of pH and light exposure on yohimbine HCl degradation.

Time (hours)% Yohimbine Remaining (pH 3, Light)% Yohimbine Remaining (pH 7, Light)% Yohimbine Remaining (pH 3, Dark)% Yohimbine Remaining (pH 7, Dark)
0100%100%100%100%
485%98%99%100%
872%95%98%99%
1260%92%97%99%
2445%85%96%98%

This data is illustrative and demonstrates that degradation is significantly accelerated by light, especially at an acidic pH.

Visualization of Concepts

Mechanism of Yohimbine Photo-degradation

The photo-degradation of yohimbine in the presence of light and oxygen is a multi-step process. The following diagram illustrates the proposed photo-oxidation pathway.

G Yohimbine Yohimbine ExcitedYohimbine Excited Yohimbine* Yohimbine->ExcitedYohimbine Absorption of Light Hydroperoxoindolenine Hydroperoxoindolenine Intermediate ExcitedYohimbine->Hydroperoxoindolenine Reaction with O2 Oxygen Oxygen (O2) Dehydroyohimbine 3,4-Dehydroyohimbine Hydroperoxoindolenine->Dehydroyohimbine Acid-Catalyzed Rearrangement Light Light (hν) Acid Acid (H+)

Caption: Proposed photo-oxidation pathway of yohimbine.

Workflow for Investigating Yohimbine Photo-degradation

This workflow outlines the systematic approach to identifying and addressing photo-degradation issues.

G Start Observation of Unexpected Degradation ReviewHandling Review Handling & Storage Procedures Start->ReviewHandling ForcedDegradation Conduct Forced Degradation Study (ICH Q1B) ReviewHandling->ForcedDegradation AnalyzeDegradants Analyze Degradation Products (HPLC, LC-MS) ForcedDegradation->AnalyzeDegradants IdentifyCause Identify Cause (Light, pH, Excipient) AnalyzeDegradants->IdentifyCause ImplementSolution Implement Corrective Actions IdentifyCause->ImplementSolution End Stable Yohimbine Sample ImplementSolution->End

Caption: Troubleshooting workflow for yohimbine photo-degradation.

References

  • Zanolari, B., Ndjoko, K., Ioset, J. R., & Hostettmann, K. (2003). Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/MS methods. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 497–507. [Link]

  • Farouk, M., Abd El-Aziz, L., El-Gindy, A. E., & Shokry, E. (2011). Validated methods for determination of yohimbine hydrochloride in the presence of its degradation products. Bulletin of Faculty of Pharmacy, Cairo University, 49(2), 67-79. [Link]

  • Nowacka, A., Śniegocka, M., Śniegocki, M., Ziółkowska, E., & Smuczyński, W. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? International Journal of Molecular Sciences, 25(1), 1-25. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Badr, J. M. (2017). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Pakistan Journal of Pharmaceutical Sciences, 30(1), 149-154. [Link]

  • Caron Scientific. (n.d.). Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber. [Link]

  • Kumar, R., Singh, P., & Singh, A. (2022). A literature perspective on the pharmacological applications of yohimbine. Future Journal of Pharmaceutical Sciences, 8(1), 53. [Link]

  • El Gendy, A. E., Farouk, M., Abd El Aziz, L., Ashour, A., & Shokry, E. S. (2010). A study of the photodegradation kinetics of yohimbine in acid media using multivariate curve resolution alternate least square (MCR-ALS). Analytical Chemistry: An Indian Journal, 9(6), 366-373. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Yohimbine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Betz, J. M., White, K. D., & der Marderosian, A. H. (1995). Gas chromatographic determination of yohimbine in commercial yohimbe products. Journal of AOAC International, 78(5), 1189–1194. [Link]

  • Zheng, Y., & Wang, W. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Molecules, 27(2), 527. [Link]

  • Goldberg, A. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Nesmerak, K., & Lener, T. (2025). Yohimbine stability: analysis of its several decades-old pharmaceutical products and forced degradation study. Monatshefte für Chemie - Chemical Monthly. [Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Resolution in HPLC of Yohimbine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

This document provides a structured, in-depth approach to troubleshooting and optimizing your HPLC method. We will move beyond a simple checklist and delve into the chromatographic principles governing the separation, empowering you to make informed decisions and develop a robust, self-validating analytical method.

Understanding the Challenge: The Structural Similarity of Yohimbine Isomers

The primary difficulty in separating yohimbine, rauwolscine, and corynanthine lies in their subtle structural differences. They are diastereomers, differing only in the stereochemistry at specific chiral centers. This similarity results in nearly identical physicochemical properties, such as pKa and hydrophobicity, making their separation by conventional reversed-phase HPLC a significant challenge. Successful separation hinges on exploiting minor differences in their interaction with the stationary and mobile phases.

A UHPLC-UV/MS method has been successfully developed to separate yohimbine from its isomer corynanthine in yohimbe bark extract, highlighting the importance of specific column chemistries and mobile phase conditions for achieving resolution.[1][2]

Visualizing the Troubleshooting Workflow

A systematic approach is paramount when troubleshooting chromatographic issues. The following flowchart outlines a logical progression from identifying the problem to implementing effective solutions.

G cluster_0 Problem Identification cluster_1 Initial Checks & System Suitability cluster_2 Method Optimization: Mobile Phase cluster_3 Method Optimization: Stationary Phase & Temperature cluster_4 Advanced Techniques cluster_5 Resolution Achieved A Poor Peak Resolution (Co-elution or Tailing) B Verify System Suitability (Pressure, Leaks, Tailing Factor) A->B C Check Mobile Phase (pH, Composition, Freshness) B->C System OK D Inspect Column (Age, Contamination) C->D E Adjust Mobile Phase pH D->E Basics OK F Modify Organic Modifier (% or Type: ACN vs. MeOH) E->F K Baseline Resolution (Rs > 1.5) E->K Iterative Optimization G Incorporate Additives (e.g., Triethylamine) F->G F->K Iterative Optimization H Evaluate Alternative Column Chemistries (e.g., Phenyl-Hexyl, F5) G->H G->K Iterative Optimization I Optimize Column Temperature H->I H->K Iterative Optimization J Consider Chiral Stationary Phase (CSP) I->J If still unresolved I->K Iterative Optimization J->K Iterative Optimization

Caption: A logical workflow for troubleshooting poor peak resolution of yohimbine isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues.

Q1: My yohimbine and rauwolscine peaks are almost completely co-eluting on a standard C18 column. Where do I start?

A1: Start with the Mobile Phase pH and Composition.

  • The "Why": Yohimbine and its isomers are basic compounds with a pKa around 8.5. The ionization state of these molecules is highly dependent on the mobile phase pH.[3] Small changes in pH can alter their hydrophobicity and interaction with the C18 stationary phase, thereby influencing selectivity. At a pH well below the pKa (e.g., pH 3-4), the molecules will be fully protonated. Fine-tuning the pH in this range can often exploit subtle differences in their charge distribution and hydration shells, leading to improved separation.

  • Troubleshooting Protocol:

    • Establish a Baseline: Using your current method (e.g., Acetonitrile:Water with 0.1% Formic Acid), document the retention times and resolution.

    • pH Scouting: Prepare a series of mobile phases with identical organic solvent composition but varying pH. Use a buffer like phosphate or acetate at a concentration of 10-25 mM.

      • Test pH values systematically: e.g., 2.5, 3.0, 3.5, 4.0.

      • Equilibrate the column thoroughly with at least 10-15 column volumes of the new mobile phase before each injection.

    • Evaluate Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) have different solvent properties. While ACN is a stronger solvent for these compounds, MeOH can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.

      • If using ACN, try substituting it with MeOH at a slightly higher concentration to achieve similar retention times.

      • You can also test ternary mixtures (e.g., ACN:MeOH:Buffer) to fine-tune selectivity.

  • Expert Insight: Often, a mobile phase of water and methanol in a 55:45 (v/v) ratio containing 0.5% triethylamine has been shown to be effective for separating yohimbine from its degradation products on a C18 column.[4] The triethylamine acts as a competing base to mask active silanol sites on the silica backbone, reducing peak tailing for basic compounds.

Q2: I've adjusted the pH, but the peaks are still not baseline resolved, and they are tailing significantly. What's next?

A2: Evaluate Your Column and Consider Alternative Stationary Phases.

  • The "Why": Peak tailing for basic compounds like yohimbine is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[5] While end-capping and mobile phase additives (like triethylamine) can mitigate this, a different stationary phase chemistry might be necessary to alter the primary separation mechanism. Phenyl-phases, for instance, offer pi-pi interactions which can be highly selective for aromatic compounds like indole alkaloids.[6][7]

  • Troubleshooting Protocol:

    • Column Health Check: First, ensure your current C18 column is not the problem. A contaminated guard column or a blocked inlet frit can cause peak distortion.[8] Flush the column according to the manufacturer's instructions. If the problem persists, the column may be degraded.

    • Switching Stationary Phase:

      • Phenyl-Hexyl Column: This is often the first choice when C18 fails for aromatic compounds.[9] The hexyl linker provides hydrophobicity, while the phenyl group allows for pi-pi stacking interactions with the indole ring of the yohimbine isomers.[6] These alternative interactions can produce significant changes in selectivity.[10][11]

      • Pentafluorophenyl (F5) Column: This phase provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, offering a unique selectivity profile that can be beneficial for separating closely related isomers.

  • Experimental Workflow for Column Screening:

    G A Initial Method (C18 Column) B Prepare Mobile Phase A (e.g., 0.1% FA in Water) Prepare Mobile Phase B (e.g., 0.1% FA in ACN) A->B C Install Phenyl-Hexyl Column B->C D Run Gradient (e.g., 10-50% B over 15 min) C->D E Analyze Resolution (Rs) D->E F Is Rs > 1.5? E->F G Method Optimized F->G Yes H Further Optimization Needed (Adjust Gradient/pH/Temp) F->H No

    Caption: A simple workflow for screening an alternative column chemistry.

Q3: I have some separation, but it's not consistent run-to-run. What could be causing this variability?

A3: Focus on Column Temperature and Mobile Phase Preparation.

  • The "Why": Chromatographic separations are sensitive to temperature fluctuations.[12] A change of even a few degrees can alter mobile phase viscosity and the kinetics of analyte-stationary phase interactions, leading to shifts in retention time and resolution.[12] Inconsistent mobile phase preparation, especially pH, can also lead to significant variability.

  • Troubleshooting Protocol:

    • Use a Column Oven: Always use a thermostatically controlled column compartment. A temperature of 30-40°C is a good starting point. Lower temperatures generally increase retention and can improve resolution, but at the cost of longer run times and higher backpressure.[12]

    • Precise Mobile Phase Preparation:

      • Always use a calibrated pH meter.

      • Prepare fresh mobile phase daily. Organic solvents can evaporate, and buffered aqueous phases can support microbial growth.

      • Ensure thorough mixing and degassing of the mobile phase before use to prevent pump cavitation and baseline noise.

    • System Equilibration: Ensure the entire HPLC system, especially the column, is fully equilibrated with the mobile phase before starting a sequence. A stable baseline and consistent system pressure are good indicators of equilibration.

Q4: Are there any specific HPLC methods published that I can use as a starting point?

A4: Yes, several methods have been published and validated.

  • Method 1 (Isocratic): A stability-indicating method was developed using a C18 column (4.6 x 150 mm, 5 µm) with a mobile phase of water and methanol (55:45 v/v) containing 0.5% triethylamine, at a flow rate of 1.0 mL/min and UV detection at 270 nm.[4]

  • Method 2 (Isocratic): Another simple method uses a C18 column with a mobile phase of methanol:water (70:30 ratio) without a buffer system. This method reported a retention time for yohimbine of 4.2 minutes.[1][13]

  • Method 3 (Gradient): For separating yohimbine from corynanthine in complex matrices, a UHPLC method has been validated. It uses a C18 column with a gradient elution of 0.1% (v/v) aqueous ammonium hydroxide and 0.1% ammonium hydroxide in methanol.[2][14] This approach is particularly useful for dietary supplement analysis.

Table 1: Example Starting HPLC Conditions

ParameterCondition 1[4]Condition 2[1][13]Condition 3 (Gradient)[2]
Column C18, 4.6 x 150 mm, 5 µmC18Waters Acquity BEH C18
Mobile Phase A N/A (Isocratic)N/A (Isocratic)0.1% Ammonium Hydroxide in Water
Mobile Phase B N/A (Isocratic)N/A (Isocratic)0.1% Ammonium Hydroxide in Methanol
Composition Water:Methanol (55:45) + 0.5% TEAMethanol:Water (70:30)Gradient Elution
Flow Rate 1.0 mL/minNot SpecifiedNot Specified
Temperature AmbientAmbientNot Specified
Detection UV at 270 nmUVUV/MS

Final Recommendations from the Scientist

Troubleshooting is an iterative process. Remember the rule of changing only one parameter at a time to clearly understand its effect. Document every change and the resulting chromatogram meticulously. When a standard C18 column is insufficient, a phenyl-based stationary phase is a logical and often successful next step. By combining a systematic approach with a solid understanding of the underlying chromatographic principles, you can overcome the challenges of separating these complex isomers and develop a robust and reliable HPLC method.

References

  • Maged Saad Adel-Kader et al. (2017). Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Pak. J. Pharm. Sci., Vol.30, No.1, January 2017, pp.149-154. Available at: [Link]

  • Ma, C., et al. (2011). Determination of Reserpine and Yohimbine in Rauvolfia by High-Performance Liquid Chromatography. Asian Journal of Chemistry, 23(12), 5205-5207. Available at: [Link]

  • Farouk, M., et al. (2015). Validated methods for determination of yohimbine hydrochloride in the presence of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 111, 70-78. Available at: [Link]

  • Jackson, L.W., et al. (2011). A High-Performance Liquid Chromatography Assay for Yohimbine HCl Analysis. International Journal of Pharmaceutical Compounding, 15(4), 336-340. Available at: [Link]

  • Chen, P., et al. (2015). Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation. Journal of AOAC INTERNATIONAL, 98(4), 893-898. Available at: [Link]

  • Chen, P., et al. (2015). Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation. PubMed. Available at: [Link]

  • Badr, J. M. (2013). A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations. Pharmacognosy Magazine, 9(33), 35-39. Available at: [Link]

  • Jackson, L.W., et al. (2011). A high-performance liquid chromatography assay for yohimbine HCl analysis. PubMed. Available at: [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Advanced Materials Technology. Available at: [Link]

  • SIELC Technologies. Separation of Yohimbine on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • Shimadzu. Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. Available at: [Link]

  • ResearchGate. HPLC chromatogram of yohimbine HCl (a) and its alkaline degradates (b,.... ResearchGate. Available at: [Link]

  • Dallen, J., et al. (2003). Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/MS methods. PubMed. Available at: [Link]

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters. Available at: [Link]

  • Obreshkova, D., et al. (2013). VALIDATION OF HPLC METHOD WITH UV-DETECTION FOR DETERMINATION OF YOHIMBINE CONTAINING PRODUCTS. International Journal of Pharmaceutical Sciences and Research, 4(11), 4349-4352. Available at: [Link]

  • El-Gindy, A., et al. (2011). Stability Indicating Assay of Yohimbine Hydrochloride Using High Performance Liquid Chromatography. Journal of Applied Pharmaceutical Science, 1(10), 121-126. Available at: [Link]

  • Subirats, X., et al. (2008). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. PubMed. Available at: [Link]

  • Waters Corporation. (2022). Troubleshooting Peak Shape Problems in HPLC. Waters. Available at: [Link]

  • ResearchGate. Comparative assessment of C18 and phenyl-hexyl column for separation of.... ResearchGate. Available at: [Link]

  • Long, W.J., & Mack, A.E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. Available at: [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for Beta-Yohimbine Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of beta-yohimbine and its related isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of method development for these indole alkaloids. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles that empower you to make informed decisions, troubleshoot effectively, and develop robust, reliable analytical methods.

The yohimbine alkaloids, a group of diastereomers including yohimbine, this compound (rauhimbine), and corynanthine, present a unique chromatographic challenge due to their structural similarity and basic nature. This guide provides a structured approach to mobile phase optimization, focusing on reversed-phase HPLC, the most common analytical technique for these compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly orient you and provide foundational knowledge.

Q1: What is a recommended starting mobile phase for this compound analysis on a C18 column?

A good starting point for a standard C18 column is a gradient elution using acidified water and an organic modifier. For example:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile (or Methanol) with 0.1% Formic Acid

  • Gradient: Start at 10-20% B and increase to 70-80% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Detection: UV at 229 nm or 280 nm.[1][2]

This acidic mobile phase ensures that the basic nitrogen on the this compound molecule is protonated, which generally leads to better peak shape and more stable retention on silica-based columns.[3]

Q2: Why is pH control so critical when analyzing this compound?

This compound is a weakly basic alkaloid with a reported pKa between 6.0 and 7.5.[4] The pH of the mobile phase dictates the ionization state of the molecule, which directly impacts its retention and interaction with the stationary phase.

  • At low pH (e.g., pH < 4): The molecule is fully protonated (positively charged). This minimizes unwanted interactions with acidic residual silanols on the silica backbone of the column, reducing peak tailing.

  • Near its pKa (pH 6-7.5): The molecule exists in a mixed state of ionized and neutral forms. Operating in this range can lead to broad, misshapen peaks and shifting retention times, as small changes in pH can cause large changes in analyte behavior.

  • At high pH (e.g., pH > 9.5): The molecule is in its neutral, free-base form. This can increase retention on a C18 column but requires a pH-stable column. It also effectively deactivates the acidic silanols, which can also improve peak shape.

Controlling the pH with a suitable buffer or acid/base modifier is therefore essential for reproducible and robust chromatography.

Q3: My this compound peak is tailing severely. What is the primary cause and how do I fix it?

Peak tailing for basic compounds like this compound is most often caused by secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated residual silanol groups (-Si-O⁻) on the surface of the silica-based stationary phase.

Primary Solutions:

  • Lower the Mobile Phase pH: Add an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH down to ~2.5-3.5. This protonates the silanol groups (-Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction.

  • Add a Competing Base: Incorporate a small concentration (e.g., 0.1-0.5%) of an amine modifier like triethylamine (TEA) into your mobile phase.[5] TEA is a stronger base that preferentially interacts with the active silanol sites, effectively "masking" them from the this compound analyte.

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

The choice between acetonitrile (ACN) and methanol (MeOH) can significantly affect the selectivity (i.e., the separation between peaks).

  • Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength for many compounds. It often provides sharper peaks.

  • Methanol (MeOH): Is a protic solvent and can engage in hydrogen bonding interactions. This can create different selectivity for structurally similar isomers like the yohimbine alkaloids.

If you are struggling to separate this compound from other isomers with ACN, switching to MeOH (or using a mixture of both) is a powerful tool to alter the elution order and improve resolution. A simple stability-indicating HPLC method for yohimbine has been developed using a water/methanol mobile phase.[5][6]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic, cause-and-effect approach to resolving common chromatographic problems encountered during this compound analysis.

Problem 1: Poor Resolution Between this compound and Other Isomers

Causality: The diastereomers of yohimbine (e.g., yohimbine, this compound, corynanthine) are structurally very similar, differing only in the stereochemistry at specific carbon atoms.[7] Achieving separation requires optimizing the mobile phase to exploit subtle differences in their interaction with the stationary phase.

Systematic Troubleshooting Protocol:

  • Optimize Gradient Slope: If peaks are co-eluting or very close, the first step is to decrease the gradient slope (i.e., make it shallower). This gives the analytes more time to interact with the stationary phase, increasing the opportunity for separation.

  • Change Organic Modifier: As discussed in the FAQ, switching from acetonitrile to methanol (or vice-versa) is the most effective way to alter selectivity. The different solvent properties will change the interaction dynamics and can often resolve co-eluting peaks.

  • Adjust pH: While staying within the stable range of your column (typically pH 2-8 for standard silica columns), small adjustments in pH can fine-tune selectivity. Moving the pH can subtly alter the conformation or charge distribution of the isomers, leading to differential retention.

  • Modify Mobile Phase Additives: The type and concentration of the acid modifier can impact selectivity. For instance, using 0.05% TFA instead of 0.1% formic acid can sometimes improve resolution due to TFA's ion-pairing capabilities.

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, the stationary phase may not be suitable. A pentafluorophenyl (PFP) phase, which provides alternative separation mechanisms like pi-pi and dipole-dipole interactions, can be highly effective for separating positional isomers and structurally similar compounds.[8]

G cluster_0 Troubleshooting Poor Resolution Start Poor Resolution Observed Step1 Decrease Gradient Slope (e.g., 1%/min to 0.5%/min) Start->Step1 Check1 Resolution Improved? Step1->Check1 Step2 Switch Organic Modifier (ACN <-> MeOH) Check1->Step2 No End Resolution Achieved Check1->End  Yes Check2 Resolution Improved? Step2->Check2 Step3 Adjust Mobile Phase pH (e.g., pH 3.0 -> pH 3.5) Check2->Step3 No Check2->End  Yes Check3 Resolution Improved? Step3->Check3 Step4 Consider Alternative Stationary Phase (e.g., PFP) Check3->Step4 No Check3->End  Yes

Caption: A systematic workflow for troubleshooting poor resolution between yohimbine isomers.

Problem 2: Unstable or Drifting Retention Times

Causality: Consistent retention times are the foundation of a reliable method. Drifting times indicate a lack of equilibrium in the system or changes in the mobile phase composition over time.

Systematic Troubleshooting Protocol:

  • Ensure Proper Column Equilibration: Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. For a 150 x 4.6 mm column at 1 mL/min, this is roughly 20-30 minutes. Insufficient equilibration is the most common cause of retention time drift at the beginning of a run.

  • Verify Mobile Phase Preparation:

    • Use a Buffer: If operating near a pH where buffering is needed, ensure your buffer concentration is adequate (typically 10-25 mM). Using only an acid like 0.1% formic acid provides pH control but not strong buffering capacity.

    • Premix Solvents: If running an isocratic method, always premix the mobile phase in a single bottle rather than relying on the pump to mix 100%. This eliminates variability from the pump's proportioning valves.

    • Avoid Evaporation: Keep mobile phase bottles capped to prevent the selective evaporation of volatile organic components (like ACN), which would change the mobile phase composition and increase retention times.

  • Check System Temperature Control: HPLC separations are sensitive to temperature. Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C) to eliminate fluctuations from ambient lab conditions.

  • Inspect for Leaks: A small, undetected leak in the system can cause pressure fluctuations and lead to unstable flow rates, directly impacting retention times.

Section 3: Standard Operating Procedure (SOP)

SOP 1: Systematic Mobile Phase Optimization for this compound Isomer Separation

This protocol outlines a structured approach to developing a robust reversed-phase HPLC method from scratch.

1.0 Objective: To develop a selective and robust RP-HPLC method for the separation and quantification of this compound from its key isomers.

2.0 Materials:

  • HPLC-grade Acetonitrile and/or Methanol

  • HPLC-grade Water

  • Formic Acid (or other suitable acid/buffer)

  • Analytical standards of this compound and other relevant isomers.

  • C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)

3.0 Initial Scouting Gradient: 3.1. Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water. 3.2. Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. 3.3. Set up a fast, broad scouting gradient to determine the approximate elution percentage of the analytes.

  • Flow Rate: 1.0 mL/min
  • Column Temp: 30 °C
  • Gradient: 5% to 95% B in 10 minutes. Hold at 95% B for 2 minutes. 3.4. Inject a standard mixture and identify the retention times of all target peaks.

4.0 Gradient Optimization: 4.1. Based on the scouting run, calculate the elution percentage for your analytes. 4.2. Design a shallower gradient around this percentage. For example, if this compound eluted at 6 minutes in the scouting run (corresponding to ~50% B), a good starting point for an optimized gradient would be 40% to 60% B over 15 minutes. 4.3. Run this new gradient. Assess the resolution (Rs) between critical pairs. The goal is a baseline resolution of Rs > 1.5.

5.0 Selectivity Optimization: 5.1. If resolution is still inadequate (Rs < 1.5), proceed to alter selectivity. 5.2. Step 5.2.1 (Organic Modifier): Replace Acetonitrile with Methanol. Prepare a new Mobile Phase B (0.1% Formic Acid in Methanol) and repeat the optimized gradient from step 4.2. Compare the chromatograms. The elution order or peak spacing may change dramatically. 5.3. Step 5.2.2 (pH Adjustment): If necessary, make small adjustments to the mobile phase pH by changing the concentration of formic acid (e.g., from 0.1% to 0.05%) or by using a different buffer system (e.g., ammonium formate), ensuring you remain within the column's stable pH range.

6.0 Finalization and Verification: 6.1. Once acceptable resolution is achieved, perform final adjustments to isocratic conditions or the gradient for optimal run time and solvent consumption. 6.2. Verify method robustness by making small, deliberate changes to method parameters (e.g., pH ±0.2, Temperature ±2 °C) and ensuring the separation is not significantly affected.

G cluster_0 Effect of Mobile Phase pH on this compound Low_pH Low pH (e.g., pH 3) Analyte is Protonated (BH+) Good Peak Shape pKa_Range pH near pKa (6.0-7.5) Mixture of B and BH+ AVOID: Broad Peaks Low_pH->pKa_Range Increasing pH High_pH High pH (e.g., pH 10) Analyte is Neutral (B) Good Peak Shape (on stable column) pKa_Range->High_pH Increasing pH

Caption: The impact of mobile phase pH on the ionization state and chromatographic behavior of this compound.

Data Summary Table

ParameterValue / RecommendationRationale & Reference
Analyte This compound (Rauhimbine)Diastereomer of yohimbine.[7]
pKa ~6.0 - 7.5As a weakly basic alkaloid, its ionization state is pH-dependent.[4]
Recommended pH Range pH 2.5 - 4.0 or pH > 9.5To ensure a single ionic form and avoid operating near the pKa.[4]
Primary Column Choice C18 (Reversed-Phase)Standard hydrophobic stationary phase for alkaloids.[5]
Alternative Column PFP (Pentafluorophenyl)Offers alternative selectivity for difficult isomer separations.[8]
Organic Modifiers Acetonitrile (ACN) or Methanol (MeOH)Choice affects selectivity; test both for optimal resolution.[6]
Mobile Phase Additives 0.1% Formic Acid or 0.1% Triethylamine (TEA)Used to control pH and mask silanol activity, improving peak shape.[3][5]
UV Detection Wavelength 229 nm, 280 nmCommon absorbance maxima for the yohimbine indole chromophore.[1][5]

References

  • Mittal, G., Madan, A. K., & Singh, S. (2000). Stability-indicating simple HPLC method was developed for the analysis of yohimbine using RP column and water/methanol as mobile phase. Cited in: Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. Available from: [Link]

  • Agilent Technologies. (2015). Using UHPLC-Triple Quadrupole MS/MS to Detect the Presence of Bark Extract and Yohimbine Adulteration in Dietary Supplements and Botanicals. Agilent Application Note. Available from: [Link]

  • Farouk, M., El-Aziz, L. A., & Abdel-Fattah, L. (2011). Validated methods for determination of yohimbine hydrochloride in the presence of its degradation products. Bulletin of Faculty of Pharmacy, Cairo University, 49(1), 67-79. Available from: [Link]

  • Badr, J. M. (2013). A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations. Pharmacognosy Magazine, 9(33), 4. Available from: [Link]

  • Wood, L., Schantz, M., & Bedner, M. (2024). Certification of Standard Reference Material® 3383: Yohimbe-Containing Solid Oral Dosage Form. NIST Special Publication 260-240. Available from: [Link]

  • Ma, C., Wang, Z., & Liu, Y. (2011). Determination of Reserpine and Yohimbine in Rauvolfia by High-Performance Liquid Chromatography. Asian Journal of Chemistry, 23(12), 5205. Available from: [Link]

  • Deconinck, E., Baten, P., & Van der Meulen, J. (2023). The Development and Validation of a Targeted LC-HRAM-MS/MS Methodology to Separate and Quantify p-Synephrine and m-Synephrine in Dietary Supplements. Separations, 10(8), 444. Available from: [Link]

  • Abdel-Moety, E. M., Al-Ghobashy, M. A., & Fathalla, F. A. (2014). A sensitive and selective UPLC-MS/MS method was developed and validated for the determination of three indolic alkaloids... Cited in: Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/MS methods. Available from: [Link]

  • Kumar, A., & Singh, A. (2022). A literature perspective on the pharmacological applications of yohimbine. Fitoterapia, 162, 105283. Available from: [Link]

Sources

Technical Support Center: Minimizing Matrix Effects in MS Analysis of Beta-Yohimbine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the LC-MS/MS analysis of beta-yohimbine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate matrix effects, a common and critical challenge in quantitative bioanalysis. Our goal is to move beyond simple protocols and provide a deeper understanding of why certain strategies are effective, ensuring the development of robust and reliable methods.

Section 1: Fundamentals of Matrix Effects in this compound Analysis

This section addresses the foundational concepts of matrix effects and how to properly assess them in the context of this compound, a basic indole alkaloid.

Q1: What are matrix effects and why are they a particular concern for this compound analysis in biological matrices?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This interference occurs within the mass spectrometer's ion source, where matrix components can either compete with the analyte for ionization, leading to ion suppression , or facilitate its ionization, causing ion enhancement .[3][4][5] Both phenomena compromise the accuracy, precision, and sensitivity of a quantitative assay.[6]

For this compound, a basic compound typically analyzed in positive electrospray ionization (ESI) mode, several factors heighten the risk of matrix effects:

  • Biological Matrix Complexity: Plasma, serum, and tissue homogenates are rich in endogenous components like salts, proteins, and lipids.[1]

  • Phospholipids: These are major components of cell membranes and are notoriously problematic in bioanalysis.[7] They are amphiphilic and often co-extract with analytes, eluting over a broad chromatographic range that can easily overlap with this compound, causing significant ion suppression.[7][8]

  • Ionization Competition: As a basic compound, this compound is readily protonated in the ESI source. However, other basic compounds present in the matrix will compete for these protons, potentially reducing the amount of protonated this compound that reaches the detector.[4]

Failure to address these effects can lead to the underestimation or overestimation of this compound concentrations, invalidating pharmacokinetic, toxicokinetic, or other critical study data.[3]

Q2: How do I experimentally quantify matrix effects for my this compound assay to meet regulatory expectations?

A: Regulatory bodies like the FDA require the assessment of matrix effects to ensure method validity.[9][10] The most widely accepted method is the post-extraction spike comparison . This protocol allows you to isolate the effect of the matrix on the MS signal by comparing the analyte's response in a pure solution versus its response in a matrix extract from which the analyte was absent.

Here is a self-validating experimental protocol to quantify the matrix effect (ME) and the Internal Standard (IS) normalized matrix effect (IS-NME).

Experimental Protocol: Quantifying Matrix Effect

Objective: To determine the percent matrix effect (%ME) for this compound and its internal standard.

Materials:

  • Blank biological matrix from at least six different sources (e.g., six different lots of human plasma).[9]

  • This compound and stable isotope-labeled (SIL) internal standard (e.g., this compound-d3) stock solutions.

  • Mobile phase and reconstitution solvent.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its IS into the final reconstitution solvent at low and high quality control (QC) concentrations.

    • Set B (Post-Extraction Spike): Process blank matrix samples (from all six sources) through your entire sample preparation procedure. In the final step, spike the resulting extracts with this compound and IS to the same low and high QC concentrations as Set A.

    • Set C (Spiked Matrix): Spike blank matrix with this compound and IS at low and high QC concentrations before starting the sample preparation procedure. Process these samples. (This set is primarily for recovery assessment but is prepared concurrently).

  • Analyze and Collect Data: Inject all prepared samples onto the LC-MS/MS system and record the peak areas for both the analyte and the IS.

  • Calculate Matrix Effect and IS-Normalized Matrix Effect:

    • Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • % Matrix Effect (%ME): %ME = (MF - 1) * 100 A negative value indicates ion suppression; a positive value indicates ion enhancement.

    • IS-Normalized MF: IS-Normalized MF = (Analyte MF) / (IS MF)

    • Coefficient of Variation (CV%): Calculate the CV% of the IS-normalized MF across the different matrix lots.

Acceptance Criteria (per FDA Guidance): The CV% of the IS-normalized matrix factor across the tested lots should not exceed 15%.[9][10] This demonstrates that while matrix effects may be present, the chosen internal standard effectively compensates for the variability between different sources.

G cluster_analysis Analysis & Calculation A Set A: Neat Solution (Analyte + IS in Solvent) Analysis LC-MS/MS Analysis (Measure Peak Areas) A->Analysis B Set B: Post-Extraction Spike (Extracted Blank Matrix + Analyte + IS) B->Analysis C Set C: Pre-Spiked Matrix (Blank Matrix + Analyte + IS) C->Analysis For Recovery Calc_ME Calculate Matrix Factor (MF) (B / A) Analysis->Calc_ME Calc_ISNME Calculate IS-Normalized MF (Analyte MF / IS MF) Calc_ME->Calc_ISNME Assess_CV Assess Precision (CV% of IS-Normalized MF < 15%) Calc_ISNME->Assess_CV

Figure 1. Workflow for the quantitative assessment of matrix effects.

Section 2: Sample Preparation Strategies to Combat Matrix Effects

Effective sample preparation is the most powerful tool for removing matrix interferences before they enter the analytical instrument.[1][11][12]

Q3: What is the simplest way to reduce matrix effects if my assay has sufficient sensitivity?

A: The most straightforward approach is sample dilution .[13] By diluting the sample (e.g., 1:5 or 1:10 with mobile phase or a suitable buffer) before injection, you reduce the absolute concentration of all matrix components, including phospholipids and other interfering substances.[13] This can proportionally lessen their impact on ionization.

However, this strategy is only viable if the concentration of this compound in your samples is high enough to remain well above the lower limit of quantitation (LLOQ) after dilution.[13] It is a trade-off between reducing matrix effects and maintaining analytical sensitivity.

Q4: Which sample preparation technique is best for minimizing matrix effects for this compound from plasma or serum?

A: The choice of sample preparation technique involves balancing cleanliness, recovery, throughput, and cost. For this compound, a basic compound often analyzed in complex biological fluids, more selective techniques generally yield better results.

  • Protein Precipitation (PPT): This is the fastest and simplest method, involving the addition of an organic solvent (like acetonitrile or methanol) to precipitate proteins.[14][15] However, PPT is the least effective technique for removing matrix components. [7] It leaves behind a high concentration of soluble interferences, particularly phospholipids, making it a common source of significant matrix effects.[7][15]

  • Liquid-Liquid Extraction (LLE): LLE offers a significant improvement in cleanliness over PPT.[7][11] By partitioning the sample between aqueous and immiscible organic phases, many polar interferences (salts) and some non-polar ones (lipids) can be removed. For a basic analyte like this compound, adjusting the pH of the aqueous phase to be basic (e.g., pH 9-10) will neutralize the analyte, promoting its extraction into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate, while leaving charged interferences behind.[11]

  • Solid-Phase Extraction (SPE): SPE is generally the most powerful technique for producing clean extracts.[1][7][16] For this compound, a mixed-mode cation exchange SPE is often the ideal choice. This approach utilizes a dual retention mechanism:

    • Reversed-Phase: Retains hydrophobic components, including this compound and lipids.

    • Ion Exchange: At low pH, the basic this compound becomes positively charged and is strongly retained by the sorbent's cation exchange functional groups. This dual mechanism allows for aggressive wash steps to remove neutral and acidic interferences, followed by selective elution of the analyte.[7]

Data Presentation: Comparison of Sample Preparation Techniques

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode Cation Exchange SPE
Matrix Removal Poor (especially phospholipids)[7][15]Good to Excellent[7][16]Excellent[7]
Selectivity LowModerate to HighVery High
Analyte Recovery Generally HighVariable, solvent dependentHigh to Very High
Method Dev. Time MinimalModerateHigh
Throughput HighModerateModerate (amenable to automation)
Cost per Sample LowLow to ModerateHigh
Suitability for β-Yohimbine Not Recommended (High Risk of ME)Good AlternativeHighly Recommended

Experimental Protocol: Mixed-Mode Cation Exchange SPE for this compound

Objective: To extract this compound from plasma while maximizing removal of interfering matrix components.

Materials:

  • Mixed-mode cation exchange SPE cartridges/plates (e.g., polymer-based with sulfonic acid groups).

  • Plasma sample containing this compound and IS.

  • Reagents: 2% Formic Acid in water, Methanol, 5% Ammonium Hydroxide in Methanol.

Procedure:

  • Pre-treatment: Dilute 100 µL of plasma sample 1:1 with 2% formic acid in water. This ensures the this compound is protonated (positively charged).

  • Condition: Pass 1 mL of Methanol through the SPE sorbent.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the sorbent.

  • Load: Load the pre-treated sample onto the SPE plate/cartridge.

  • Wash 1 (Polar Interferences): Pass 1 mL of 2% formic acid in water to remove salts and other highly polar components.

  • Wash 2 (Non-Polar Interferences): Pass 1 mL of Methanol to remove phospholipids and other lipids that are retained by reversed-phase interaction. The charged this compound remains bound to the ion-exchange sorbent.

  • Elute: Pass 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the this compound, releasing it from the ion-exchange sorbent for collection.

  • Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in mobile phase for LC-MS/MS analysis.

Q5: I've tried SPE but still see ion suppression. How can I specifically target phospholipids?

A: If phospholipids are the primary culprit, you can use specialized phospholipid removal (PLR) plates or cartridges.[8] These products often combine protein precipitation with a sorbent (e.g., zirconia-coated particles) that selectively binds phospholipids, allowing the analyte to pass through in the filtrate.[15] This can be a very fast and effective "flow-through" procedure that significantly cleans up a sample after an initial protein crash.[8][14]

Section 3: Chromatographic and Mass Spectrometric Solutions

While sample preparation is key, optimizing your analytical method provides another layer of defense.

Q6: How can I use chromatography to separate this compound from matrix effects?

A: The goal of chromatography is to achieve baseline separation between your analyte and any remaining interfering components.[4] Since many phospholipids elute early under typical reversed-phase conditions, a common strategy is to develop a gradient that retains this compound long enough for it to elute in a "clean" region of the chromatogram.

  • Gradient Optimization: Use a sufficiently long gradient and hold the initial aqueous mobile phase composition for a minute or two. This allows early-eluting, polar interferences to wash off the column before the organic gradient begins to elute more retained compounds like this compound.

  • Column Chemistry: Consider using a column with a different selectivity (e.g., a Phenyl-Hexyl or embedded polar group column) that may provide a different elution pattern for matrix components relative to your analyte.

  • Mobile Phase pH: Since this compound is a base, using a low pH mobile phase (e.g., with 0.1% formic acid) will ensure it remains ionized, leading to sharp peak shapes. This can also alter the retention of matrix components.[7]

Q7: How does an internal standard (IS) help, and what kind is best?

A: An internal standard is a compound of known concentration added to every sample, calibrator, and QC.[17] Its purpose is to correct for variability during both sample preparation and MS detection.[17] If the IS experiences the same ion suppression or enhancement as the analyte, the ratio of their peak areas will remain constant, allowing for accurate quantification.[1][17]

The "gold standard" is a Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound-d3).[4][6][18] A SIL-IS is chemically identical to the analyte, meaning it has virtually the same extraction recovery, chromatographic retention time, and ionization efficiency.[19] Because it co-elutes perfectly with the analyte, it experiences the exact same matrix effect at the exact same time, providing the most effective compensation.[1][19]

Using a structural analog IS is a less ideal alternative, as small differences in structure can lead to shifts in retention time and different susceptibilities to matrix effects, potentially leading to inaccurate correction.[12][20]

Section 4: Integrated Troubleshooting Workflow

When matrix effects are suspected or confirmed, a logical troubleshooting approach is necessary.

Q8: My validation failed the matrix effect assessment. What is my troubleshooting strategy?

A: Use the following decision tree to systematically diagnose and resolve the issue. The process involves iteratively improving sample cleanup and chromatographic separation until the matrix effect is managed.

G start Validation Fails: Matrix Effect CV% > 15% is_check Are you using a Stable Isotope-Labeled IS? start->is_check get_sil Action: Procure a SIL-IS. This is the most critical step for reliable compensation. is_check->get_sil No sample_prep What is your current sample prep method? is_check->sample_prep Yes get_sil->sample_prep ppt Protein Precipitation (PPT) sample_prep->ppt PPT lle Liquid-Liquid Extraction (LLE) sample_prep->lle LLE spe Solid-Phase Extraction (SPE) sample_prep->spe SPE upgrade_to_lle Action: Upgrade to LLE. Optimize pH and solvent to maximize selectivity. ppt->upgrade_to_lle upgrade_to_spe Action: Upgrade to Mixed-Mode SPE. Provides superior cleanup for basic analytes and phospholipids. lle->upgrade_to_spe optimize_spe Action: Optimize SPE method. Focus on wash steps to remove specific interferences (e.g., phospholipids). spe->optimize_spe revalidate_me Re-evaluate Matrix Effect (Post-Extraction Spike) upgrade_to_lle->revalidate_me upgrade_to_spe->revalidate_me optimize_spe->revalidate_me chrom_check Is ME still unacceptable? revalidate_me->chrom_check optimize_lc Action: Optimize Chromatography. Adjust gradient to separate analyte from suppression zones. chrom_check->optimize_lc Yes final_revalidate Final Method Validation chrom_check->final_revalidate No optimize_lc->final_revalidate pass Method Passes final_revalidate->pass

Figure 2. Decision tree for troubleshooting matrix effects.

References
  • Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of SR 27417 in human plasma using electrospray liquid chromatography-tandem mass spectrometry: a study of matrix effects. Journal of the American Society for Mass Spectrometry, 7(10), 1099–1105. (Note: While this is a foundational paper, a direct link is not available; the principles are widely cited in modern reviews.)
  • Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Termopoli, V., & Trufelli, H. (2011). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 690(2), 115-125. [Link][13]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22–34. [Link][7]

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. CLSI document C62-A.
  • Damasceno, L., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. [Link][11]

  • de Ligt, R. A. F., et al. (2021). The Development and Validation of a Targeted LC-HRAM-MS/MS Methodology to Separate and Quantify p-Synephrine and m-Synephrine. Lirias. [Link][18]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][9]

  • Ispas, C., et al. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis, 3(23), 2657-2669. [Link][16]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97–103. (Note: General principles widely cited, direct link may require subscription.)
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Tranfo, G., et al. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Bioanalysis, 9(14), 1109-1116. [Link][19]

  • Tufi, J. E., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. [Link][12]

  • van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using liquid chromatography-tandem mass spectrometry. Trends in Analytical Chemistry, 27(10), 924-933. (Note: Review article, direct link may require subscription.)
  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link][14]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link][2]

  • Xing, J., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 969, 16-22. [Link][3]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link][8]

Sources

long-term storage conditions for beta-yohimbine reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Beta-Yohimbine Reference Standard

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides comprehensive, in-depth information on the critical aspects of handling and storing your this compound reference standard. Adherence to these protocols is essential for ensuring the integrity, accuracy, and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for a solid this compound reference standard?

For optimal stability, the solid this compound reference standard should be stored at -20°C in a tightly sealed, airtight container, protected from light and moisture.[1][2][3]

Scientific Rationale (Expertise & Experience): this compound, like many complex indole alkaloids, is susceptible to degradation over time. The primary drivers of degradation for solid chemical standards are temperature, light, and moisture.

  • Temperature: Storing at -20°C significantly reduces the kinetic energy of molecules, slowing down potential degradation reactions such as isomerization or oxidation. Studies on other alkaloids confirm that freezer temperatures are effective for long-term preservation.[1][2]

  • Light: Yohimbine and its isomers are known to be photosensitive.[2][4] Exposure to UV or even ambient light can provide the energy to initiate photochemical degradation. Storing in an amber vial or inside a dark cabinet/box is a mandatory precaution.[5][6]

  • Moisture: The presence of water can facilitate hydrolytic degradation, especially if the standard is not highly purified. It can also cause the powder to clump, making accurate weighing difficult. The use of desiccants is a good practice, particularly if the container is accessed frequently.[7][8]

General guidelines from the United States Pharmacopeia (USP) and World Health Organization (WHO) for chemical reference substances universally recommend storage in original, tightly stoppered containers, protected from heat, light, and humidity.[7][9][10]

Q2: I've just received my this compound standard. What is the first thing I should do?

Upon receipt, it is crucial to perform an initial verification and proper logging before placing the standard into long-term storage. Do not simply place the shipping box in the freezer.

Follow the detailed "Protocol for Initial Receipt and Handling" outlined later in this document. The key steps involve:

  • Visually inspecting the container and seal for any damage.

  • Allowing the container to equilibrate to room temperature before opening to prevent condensation.[8]

  • Verifying the information on the Certificate of Analysis (CoA).

  • Logging all critical information into your laboratory's reference standard management system.[11]

  • Promptly moving the standard to its designated, controlled-temperature storage location.[11]

Q3: Can I prepare a stock solution of this compound for long-term storage?

Storing reference standards in solution for extended periods is generally discouraged. The stability of a compound in solution is significantly lower than in its solid, crystalline state. Solvents can participate in degradation reactions, and the increased molecular mobility accelerates decomposition.

If you must store a solution, it should be for the shortest time possible.

  • Solvent Choice: Use a high-purity (e.g., HPLC-grade) aprotic solvent if possible. While this compound is soluble in solvents like methanol or DMSO, these can present their own stability challenges.

  • Storage Conditions: Store stock solutions at -20°C or, preferably, -80°C . This is critical to minimize degradation.

  • Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.[11] Each cycle can introduce moisture and accelerate degradation.

  • Re-qualification: Any stock solution stored for an extended period must be re-qualified (e.g., by chromatography) to confirm its concentration and purity before use.

Q4: What are the visible signs that my this compound standard may have degraded?

Visible changes are a strong indicator of significant degradation. You should immediately quarantine the standard if you observe:

  • Color Change: A change from a white or slightly off-white powder to yellow or brown.

  • Clumping or Caking: This may indicate moisture absorption.

  • Change in Texture: Any deviation from a free-flowing crystalline powder.

However, the absence of visible changes does not guarantee stability . Significant degradation can occur without any obvious physical changes. Regular analytical verification is the only reliable method to ensure the standard's integrity.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Action(s)
Inconsistent analytical results (e.g., peak area drift in HPLC) 1. Degradation of the reference standard (solid or solution).2. Improper weighing technique.3. Instrumental variability.1. Prepare a fresh stock solution from the solid standard. If the problem persists, re-qualify the solid standard against a new, certified lot.2. Review weighing procedures, ensuring the balance is calibrated and static is controlled.3. Run system suitability tests to rule out instrument issues.
Appearance of new, unidentified peaks in the chromatogram of the standard 1. Degradation of the standard, leading to the formation of impurities.2. Contamination of the solvent or glassware.1. Immediately quarantine the standard. Perform forced degradation studies (e.g., acid/base hydrolysis, oxidation, heat) to see if the unknown peaks match potential degradation products.2. Prepare a fresh solution using new solvent and scrupulously clean glassware to rule out contamination.
Failed Purity or Assay Test Against a New Standard 1. The long-term stored standard has degraded.1. The standard has failed its re-qualification and must be retired.2. Document the failure in the reference standard logbook.3. Dispose of the degraded material according to your institution's hazardous waste protocols.[11]

Data & Protocols

Table 1: Recommended Storage Conditions Summary
Parameter Solid Standard (Long-Term) Stock Solution (Short-Term) Rationale / Reference
Temperature -20°C-20°C to -80°CMinimizes degradation kinetics.[1][2][3]
Light Protect from light (Amber vial/darkness)Protect from light (Amber vial/darkness)Photosensitive indole alkaloid structure.[4][5][6]
Atmosphere Tightly sealed, inert gas (optional)Tightly sealed, single-use aliquotsPrevents moisture and oxygen ingress.[5][12][13]
Container Original manufacturer's vial (glass)Type I borosilicate glass vials with PTFE-lined capsInert and prevents leaching/adsorption.[9]
Experimental Protocol: Initial Receipt and Handling of this compound Standard

Objective: To properly receive, verify, and store a new this compound reference standard to ensure its integrity from day one.

Materials:

  • Newly received this compound reference standard in its shipping container.

  • Laboratory notebook or digital Reference Standard Management System.

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.

  • Desiccator cabinet.

Procedure:

  • External Inspection: Upon receipt, inspect the external shipping package for any signs of damage or temperature excursions (if shipped with monitors). Document any anomalies.

  • Equilibration (Critical Step): Place the unopened container in a desiccator at ambient laboratory temperature for at least 2-4 hours. Do not open a cold container. This prevents atmospheric moisture from condensing onto the cold powder, which is a primary cause of future degradation.[8]

  • Documentation Review: While the standard equilibrates, carefully review the supplied Certificate of Analysis (CoA). Cross-reference the material name, lot number, purity, and recommended storage conditions with your purchase order.

  • Logbook Entry: In your lab's official reference standard log, create a new entry. Record the following:

    • Compound Name: this compound

    • CAS Number: 549-84-8

    • Lot Number

    • Supplier

    • Date Received

    • Purity/Assay Value from CoA

    • Expiration or Re-test Date

    • Assigned Internal ID Number

    • Designated Storage Location (e.g., Freezer F2, Shelf 3, Box S-5)

  • Opening and Internal Inspection: Once equilibrated, open the container inside a fume hood or containment balance enclosure. Visually inspect the solid material for the correct appearance (white/off-white crystalline powder) and consistency.

  • Storage: Tightly reseal the container, wrapping the cap with parafilm for extra security against moisture ingress. Place the standard in its designated, temperature-monitored freezer location (-20°C).

  • Finalize Records: Update the logbook to confirm the standard has been placed in storage. File the CoA with the logbook records.

Visual Workflow and Decision Logic

Diagram 1: Reference Standard Lifecycle Management

This diagram illustrates the critical decision points and workflow from receiving a new standard to its eventual retirement. Following this self-validating logic ensures the trustworthiness of your analytical results.

Reference_Standard_Lifecycle Receive Receive New Standard Equilibrate Equilibrate to RT (in Desiccator) Receive->Equilibrate Inspect Inspect & Verify Against CoA Equilibrate->Inspect Check1 Seal & CoA OK? Inspect->Check1 Log Log into System Store Place in Long-Term Storage (-20°C, Dark, Dry) Log->Store Use Routine Use: Weighing & Prep Store->Use Requalify Periodic Re-qualification (e.g., Annually) Use->Requalify Check2 Purity/Assay Passes? Requalify->Check2 Retire Retire & Dispose Contact Quarantine & Contact Supplier Check1->Log  Yes Check1->Contact No   Check2->Store  Yes Check2->Retire No  

Sources

Enhancing the Bioavailability of Beta-Yohimbine in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the preclinical development of beta-yohimbine. This guide is structured to provide practical, in-depth solutions to the common challenges associated with enhancing the systemic exposure of this promising alkaloid in animal models. Our goal is to move beyond simple protocols and delve into the scientific rationale behind experimental design, empowering you to troubleshoot effectively and generate robust, reliable data.

The oral bioavailability of yohimbine isomers, including this compound, is notoriously variable and often low. This is primarily attributed to its poor aqueous solubility and extensive first-pass metabolism in the liver.[1][2] The pharmacokinetic profile is characterized by rapid absorption and elimination, which presents a significant hurdle for maintaining therapeutic concentrations.[3][4] This guide will address these core issues through a series of frequently asked questions and detailed troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

The low and variable oral bioavailability of yohimbine and its isomers, such as this compound, stems from several key physicochemical and physiological barriers:

  • Poor Aqueous Solubility: this compound, as an indole alkaloid, is sparingly soluble in water.[1][5] This characteristic significantly limits its dissolution rate in the gastrointestinal (GI) fluid, which is a prerequisite for absorption. For a drug to be absorbed, it must first be in solution.

  • Extensive First-Pass Metabolism: After absorption from the gut, this compound travels via the portal vein to the liver before reaching systemic circulation. The liver extensively metabolizes the compound, primarily through oxidation by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[1][6] This "first-pass effect" can drastically reduce the amount of active drug that reaches the bloodstream.[2]

  • Rapid Elimination: Yohimbine exhibits a short elimination half-life, meaning it is cleared from the body very quickly.[4][7] This necessitates strategies that not only improve absorption but also potentially sustain its release.

  • High Inter-Individual Variability: The bioavailability of yohimbine can range from as low as 10% to as high as 90% between individuals, a variability also observed in animal models.[1][6][8] This is largely due to genetic polymorphisms in CYP enzymes, differences in gastric pH, and gut microbiome activity.[1]

Q2: What are the most promising formulation strategies to overcome these bioavailability challenges?

Several advanced formulation strategies can be employed. The choice depends on the specific barrier you are trying to overcome:

  • For Solubility Enhancement:

    • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.[9]

    • Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer carrier (e.g., PVP, HPMC) can significantly improve its dissolution rate and solubility.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can solubilize the lipophilic drug in the GI tract and present it in a finely dispersed form, promoting absorption.

  • For Bypassing First-Pass Metabolism:

    • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles (e.g., PLGA-based) can protect it from enzymatic degradation in the liver and potentially alter its distribution profile.

    • Co-administration with CYP Inhibitors: While more common in clinical settings, co-administering with a known inhibitor of CYP3A4 or CYP2D6 (e.g., piperine, grapefruit juice components in human studies) can be explored in animal models to demonstrate the impact of first-pass metabolism. Caution is advised as this can lead to toxicity.

  • For Enhancing Permeability:

    • Use of Permeation Enhancers: Excipients like sodium caprate can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular drug transport.[10]

    • Phospholipid Complexes: Forming a complex between this compound and phospholipids can create a more lipophilic entity that is better able to permeate the intestinal membrane.[11]

Q3: Which animal model is most appropriate for these studies?

The rat is the most commonly used and well-validated model for oral bioavailability studies of small molecules like this compound. Key advantages include:

  • Well-Characterized Physiology: The anatomy and physiology of the rat GI tract and its metabolic enzyme systems (including CYP450s) are extensively studied, providing a solid basis for interpreting results.

  • Sufficient Blood Volume: Rats are large enough to allow for serial blood sampling, which is essential for constructing a detailed pharmacokinetic profile (AUC, Cmax, Tmax).

  • Handling and Dosing: They are relatively easy to handle for oral gavage and intravenous administration (for determining absolute bioavailability).

Mice can also be used, particularly if the study involves transgenic models or if compound availability is limited.[12] However, the small blood volume makes serial sampling from a single animal challenging, often requiring composite profiling from multiple animals per time point.

Troubleshooting Guide: In Vivo Experiments

Problem 1: High variability in plasma concentration data between animals in the same group.
  • Root Cause Analysis & Solution:

    • Inconsistent Dosing: Ensure the oral gavage technique is consistent. The volume should be accurately calculated based on the most recent body weight, and the formulation must be homogenous (e.g., a suspension must be vortexed immediately before drawing each dose).

    • Animal Stress: Stress during handling and dosing can alter gastric emptying and blood flow, affecting drug absorption. Ensure a consistent and calm handling procedure. Acclimatize animals to the procedure if possible.

    • Food Effect: The presence or absence of food can dramatically alter bioavailability. Standardize the fasting period before dosing (e.g., overnight fasting with free access to water) to minimize this variable.

    • Genetic Variation: Outbred rat strains (e.g., Sprague-Dawley, Wistar) will have natural genetic variation in metabolic enzymes. While this reflects a real-world scenario, using an inbred strain (e.g., Lewis rats) can reduce this variability if it becomes a confounding factor.

Problem 2: The calculated oral bioavailability is unexpectedly low (<1%) even with an enhanced formulation.
  • Root Cause Analysis & Solution:

    • Precipitation in GI Tract: Your formulation may appear stable on the bench but could be precipitating upon dilution in the acidic environment of the stomach. Action: Perform an in vitro dissolution test that simulates GI conditions (e.g., starting in simulated gastric fluid, pH 1.2, then moving to simulated intestinal fluid, pH 6.8) to check if the drug remains in solution.

    • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen. Action: Consider formulating with a known P-gp inhibitor (e.g., certain grades of Polysorbate 80 or Pluronic block copolymers) to test this hypothesis.

    • Insufficient Dose: The dose administered may be too low, resulting in plasma concentrations below the limit of quantification (BLQ) of your analytical method. Action: Review your dose selection. If toxicity is not a concern, consider a dose escalation study. Concurrently, work to improve the sensitivity of your bioanalytical method (e.g., LC-MS/MS).

Problem 3: Inconsistent or non-linear dose-exposure relationship in a dose-ranging study.
  • Root Cause Analysis & Solution:

    • Saturation of Absorption Mechanisms: If you are using a specialized formulation that relies on transporters or specific absorption enhancers, these mechanisms may become saturated at higher doses, leading to a plateau in exposure (less than proportional increase).

    • Saturation of First-Pass Metabolism: Conversely, at higher doses, the metabolic enzymes in the liver may become saturated. This would lead to a greater-than-proportional increase in systemic exposure as more drug escapes metabolism. Action: Carefully analyze the shape of your dose-AUC curve. This information is critical for understanding the underlying pharmacokinetic behavior and for selecting doses for future efficacy studies.

Experimental Workflow & Protocols

Diagram: In Vivo Bioavailability Study Workflow

G cluster_prep Phase 1: Preparation cluster_study Phase 2: In-Life cluster_analysis Phase 3: Analysis Formulation Formulation Preparation (e.g., Solid Dispersion) QC Formulation QC (Content Uniformity, Stability) Formulation->QC Dosing_PO Oral Dosing (Gavage) QC->Dosing_PO Animals Animal Acclimatization & Fasting Dosing_IV IV Dosing (Tail Vein Injection) Animals->Dosing_IV Animals->Dosing_PO Sampling Serial Blood Sampling (e.g., Saphenous Vein) Dosing_IV->Sampling Group 1 Dosing_PO->Sampling Group 2 Extraction Plasma Sample Preparation (Protein Precipitation/SPE) Sampling->Extraction LCMS LC-MS/MS Analysis (Quantification) Extraction->LCMS PK Pharmacokinetic Analysis (e.g., Phoenix WinNonlin) LCMS->PK Bioavailability Calculate F%: (AUC_PO / AUC_IV) * 100 PK->Bioavailability

Caption: Workflow for a typical preclinical oral bioavailability study in rats.

Protocol: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This protocol describes the preparation of a 1:4 drug-to-polymer ratio solid dispersion using PVP K30, a common hydrophilic carrier.

Materials:

  • This compound HCl

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (HPLC grade)

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (e.g., 100 mesh)

Methodology:

  • Dissolution: Accurately weigh 100 mg of this compound HCl and 400 mg of PVP K30. Dissolve both components completely in a minimal amount of methanol (e.g., 10-20 mL) in a round-bottom flask by gentle swirling or sonication. The solution should be clear.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40-50°C. Apply a vacuum and rotate the flask to evaporate the methanol until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven at 40°C overnight to remove any residual solvent.

  • Milling and Sieving: Carefully scrape the solid material from the flask walls. Gently grind the material into a fine powder using a mortar and pestle. Pass the powder through a 100-mesh sieve to ensure a uniform particle size.

  • Storage: Store the resulting solid dispersion powder in a desiccator, protected from light and moisture, until use.

  • Pre-Dosing Preparation: For oral dosing, this powder can be suspended in a suitable vehicle, such as 0.5% carboxymethyl cellulose (CMC) in water.

Data Presentation & Interpretation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Oral Dose)
FormulationCmax (ng/mL)Tmax (hr)AUC₀-t (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension 150 ± 251.0450 ± 90100 (Reference)
Solid Dispersion 450 ± 600.51575 ± 210350

Data are presented as Mean ± SD (n=6 rats per group).

Interpretation: The solid dispersion formulation resulted in a 3-fold increase in Cmax and a 3.5-fold increase in total drug exposure (AUC) compared to the standard aqueous suspension. The Tmax was also reduced, indicating faster absorption. This data strongly suggests that enhancing the dissolution rate of this compound via solid dispersion is a highly effective strategy for improving its oral bioavailability.

Diagram: Mechanism of Solid Dispersion

G Conceptual model of enhanced dissolution via solid dispersion. cluster_0 Crystalline Drug (Poor Dissolution) cluster_1 Solid Dispersion (Rapid Dissolution) a Drug Crystal b Water a->b Slow Dissolution c Drug Molecule (Amorphous) d Polymer Matrix e Water d->e Rapid Dissolution

Caption: Solid dispersion enhances dissolution by disrupting the drug's crystal lattice.

References

  • Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - MDPI. Available at: [Link]

  • A literature perspective on the pharmacological applications of yohimbine - Taylor & Francis Online. Available at: [Link]

  • Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC. Available at: [Link]

  • A literature perspective on the pharmacological applications of yohimbine - PMC. Available at: [Link]

  • Absorption Enhancers: Applications and Advances - PMC - NIH. Available at: [Link]

  • Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - MDPI. Available at: [Link]

  • Yohimbine Alleviates Oxidative Stress and Suppresses Aerobic Cysteine Metabolism Elevated in the Rat Liver of High-Fat Diet-Fed Rats - PMC - PubMed Central. Available at: [Link]

  • Yohimbine bioavailability in humans - PubMed - NIH. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. Available at: [Link]

  • The pharmacokinetics of yohimbine in man - PubMed. Available at: [Link]

  • Yohimbine pharmacokinetics and interaction with the sympathetic nervous system in normal volunteers - PubMed. Available at: [Link]

  • Yohimbe Uses, Benefits & Dosage - Drugs.com. Available at: [Link]

  • Ergogenic and Sympathomimetic Effects of Yohimbine: A Review - MDPI. Available at: [Link]

  • Yohimbe: Benefits, Uses, Side Effects, and More - Healthline. Available at: [Link]

  • Composition for improving oral bioavailability of alkaloid and preparation method - Google Patents.

Sources

Validation & Comparative

A Comparative Pharmacological Guide: Alpha-Yohimbine (Rauwolscine) vs. Yohimbine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and pharmacologists navigating the nuanced world of adrenergic receptor modulation, the stereoisomers of yohimbine present a compelling case study in how subtle structural differences can translate into significant pharmacological divergence. This guide provides an in-depth comparison of alpha-yohimbine, more commonly known as rauwolscine, and its more widely known diastereomer, yohimbine.

A Note on Nomenclature: The term "beta-yohimbine" is not a standard designation in pharmacological literature. This guide will compare alpha-yohimbine (rauwolscine) with the primary, extensively studied stereoisomer, yohimbine, which is often the implicit subject when "yohimbine" is discussed without further specification.

The yohimbine alkaloids, derived from the bark of trees such as Pausinystalia yohimbe and plants of the Rauwolfia genus, are indole alkaloids that have garnered significant interest for their potent sympathomimetic effects.[1] Their primary mechanism of action revolves around the antagonism of alpha-2 (α2) adrenergic receptors.[1] However, the specific orientation of substituents around their five chiral centers gives rise to different stereoisomers, including rauwolscine (alpha-yohimbine), yohimbine, and corynanthine, each with a unique receptor interaction profile.[2] This guide will dissect the pharmacological profiles of rauwolscine and yohimbine, offering experimental insights and data-driven comparisons for drug development professionals.

Pharmacodynamics: A Tale of Two Affinities

The most striking differences between rauwolscine and yohimbine lie in their interactions with adrenergic and serotonergic receptors. Both are potent α2-adrenergic antagonists, but their selectivity and affinity for various receptor subtypes differ, leading to distinct physiological outcomes.[3]

Receptor Binding Profiles

The primary pharmacological action of both compounds is the blockade of presynaptic α2-adrenergic receptors.[2][4] These receptors are part of a negative feedback loop that regulates the release of norepinephrine (NE). By antagonizing these receptors, rauwolscine and yohimbine prevent the inhibition of NE release, leading to increased synaptic concentrations of this neurotransmitter and heightened sympathetic activity.[1]

While both are effective α2-antagonists, rauwolscine generally exhibits a higher binding affinity for α2-receptors compared to yohimbine.[3] Furthermore, their selectivity for α2- versus α1-receptors, and their interactions with serotonin (5-HT) receptors, are not identical.

Below is a summary of their binding affinities for key neuroreceptors.

Receptor SubtypeAlpha-Yohimbine (Rauwolscine)YohimbineKey Observations
α2-Adrenergic Higher affinity; less selective between α2 subtypesHigh affinity; selective for α2C over α2A/α2BRauwolscine is a potent, non-selective α2 antagonist. Yohimbine shows subtype preference.[5][6]
α1-Adrenergic More potent antagonist than yohimbineModerate affinity antagonistRauwolscine's lower α2/α1 selectivity ratio suggests a greater potential for α1-mediated effects.[5]
5-HT1A Partial AgonistPartial AgonistBoth compounds exhibit partial agonism, with rauwolscine showing a stronger effect.[5]
5-HT1B/1D AntagonistAntagonistBoth compounds act as antagonists at these serotonin receptor subtypes.[2][7]
5-HT2B High-affinity antagonistModerate affinity antagonistRauwolscine is a particularly potent antagonist at the 5-HT2B receptor.[5]
Dopamine D2/D3 Moderate affinity antagonistModerate affinity antagonistBoth isomers have some affinity for dopamine receptors, though this is less pronounced than their adrenergic effects.[2][7]

This differential binding profile is the foundation of their distinct pharmacological effects. Rauwolscine's higher potency at α1-receptors and stronger partial agonism at 5-HT1A receptors suggest a more complex pharmacological profile than yohimbine.[5]

Signaling Pathways and Functional Consequences

The primary functional consequence of α2-receptor antagonism by both molecules is an increase in sympathetic tone. This is visualized in the signaling pathway diagram below.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Release NE Release NE_Vesicle->NE_Release Action Potential a2_receptor α2-Adrenergic Autoreceptor NE_Synapse Norepinephrine NE_Release->NE_Synapse NE_Synapse->a2_receptor Negative Feedback Post_Receptor Postsynaptic Adrenergic Receptors (α1, β1, β2) NE_Synapse->Post_Receptor Response Physiological Response Post_Receptor->Response Yohimbines α- and β-Yohimbine Yohimbines->a2_receptor Antagonism (Blocks Feedback)

Primary Mechanism: α2-Adrenergic Antagonism

The functional implications of their differing receptor affinities are significant:

  • Sympathetic Activation: Both compounds increase heart rate, blood pressure, and can induce feelings of anxiety and restlessness due to elevated norepinephrine levels.[7] However, the higher potency of rauwolscine at α2-receptors may allow for similar effects at lower doses.[3]

  • Lipolysis: The α2-receptors on adipocytes (fat cells) inhibit lipolysis. By blocking these receptors, both yohimbine and rauwolscine can promote fat loss, making them popular in dietary supplements.[6]

  • Serotonergic Modulation: Rauwolscine's more potent partial agonism at 5-HT1A receptors could theoretically lead to a different profile of effects on mood and anxiety compared to yohimbine.[5] While yohimbine is often associated with anxiogenic (anxiety-producing) effects, the 5-HT1A agonism of rauwolscine could potentially mitigate this, although this requires further investigation.

Comparative Physiological Effects

Physiological EffectAlpha-Yohimbine (Rauwolscine)YohimbineRationale
Blood Pressure & Heart Rate Increases both; may be more potentIncreases bothCentral and peripheral α2-antagonism increases sympathetic outflow.[5]
Anxiety & Stimulation Anxiogenic and stimulant effectsPronounced anxiogenic and stimulant effectsCNS penetration and increased norepinephrine levels are the primary drivers.[7]
Fat Metabolism Promotes lipolysisPromotes lipolysisAntagonism of α2-receptors on adipocytes removes the inhibition of fat breakdown.[5][6]
Sexual Function Studied for erectile dysfunctionHistorically used for erectile dysfunctionPrimarily through increased blood flow and nerve impulses.[5][8]
Anticonvulsant Potential Demonstrated anticonvulsant effects in animal modelsDemonstrated anticonvulsant effects in animal modelsThis effect may be mediated by serotonin receptors rather than α2-adrenoceptors.[9]

Pharmacokinetic Profiles: A Brief Overview

Data on the pharmacokinetics of rauwolscine is less comprehensive than for yohimbine.

  • Yohimbine: It is rapidly absorbed orally, with peak plasma levels reached within 45-60 minutes.[10] However, it has a short elimination half-life of approximately 0.6 hours and is subject to significant first-pass metabolism, leading to variable bioavailability.[10][11]

  • Rauwolscine: Preliminary data suggests that rauwolscine may have a longer elimination half-life than yohimbine, which could result in more sustained effects.[3] However, more detailed human pharmacokinetic studies are needed to confirm this.

Experimental Protocol: Competitive Radioligand Binding Assay for α2A-Adrenergic Receptor Affinity

To empirically determine and compare the binding affinities of these two compounds, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system to quantify affinity (Ki).

Objective: To determine the inhibitory constant (Ki) of alpha-yohimbine and yohimbine for the human α2A-adrenergic receptor.

Materials:

  • Cell membranes expressing the human α2A-adrenergic receptor.

  • [3H]-Rauwolscine (radioligand).

  • Alpha-yohimbine and yohimbine (unlabeled competitors).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., 10 µM phentolamine).

  • 96-well plates, filter mats, scintillation counter, and liquid scintillation fluid.

Methodology:

  • Preparation: Prepare serial dilutions of alpha-yohimbine and yohimbine in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or 10 µM phentolamine (for non-specific binding) or unlabeled competitor (alpha-yohimbine or yohimbine at various concentrations).

    • 50 µL of [3H]-Rauwolscine at a concentration near its Kd.

    • 100 µL of cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value for each compound.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Competitive Radioligand Binding Assay

Conclusion and Future Directions

While both alpha-yohimbine (rauwolscine) and yohimbine are primarily α2-adrenergic antagonists, their pharmacological profiles are distinct. Rauwolscine appears to be a more potent but less selective α2-antagonist with greater activity at α1 and some 5-HT receptors compared to yohimbine. These differences in receptor interaction likely translate to variations in their physiological effects, safety profiles, and potential therapeutic applications.

For drug development professionals, these differences underscore the importance of stereoisomer-specific research. Future studies should focus on:

  • Comprehensive Pharmacokinetics: Detailed human pharmacokinetic studies for rauwolscine are needed to understand its absorption, distribution, metabolism, and excretion.

  • Head-to-Head Clinical Trials: Rigorous clinical trials directly comparing the effects of rauwolscine and yohimbine on various physiological parameters (e.g., blood pressure, anxiety, lipolysis) would provide invaluable data.

  • Receptor Subtype Selectivity: Further elucidating the functional consequences of yohimbine's selectivity for the α2C-receptor subtype could open new avenues for targeted therapeutic development.

By understanding the subtle yet significant differences between these two molecules, researchers can better harness their properties for both scientific investigation and the development of novel therapeutics.

References

  • Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - MDPI. Available from: [Link]

  • A literature perspective on the pharmacological applications of yohimbine - PMC. (2022-10-20). Available from: [Link]

  • Full article: A literature perspective on the pharmacological applications of yohimbine. Available from: [Link]

  • Rauwolscine vs Yohimbine: Constructive Fat Burning Potential - Epicatelean. (2025-09-08). Available from: [Link]

  • Yohimbe: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available from: [Link]

  • Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway - MDPI. Available from: [Link]

  • Xylazine - Wikipedia. Available from: [Link]

  • Rauwolscine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews - WebMD. Available from: [Link]

  • THE EFFECTS OF ACUTE RAUWOLSCINE (α-YOHIMBINE) INGESTION ON REPEATED WINGATE SPRINT. Available from: [Link]

  • Rauwolscine - NutraPedia - NutraHacker. Available from: [Link]

  • Evidence that serotonin receptors are involved in the anticonvulsant effect of yohimbine in mice - PubMed. Available from: [Link]

  • The effect of alpha 2-adrenoceptor antagonists in isolated globally ischemic rat hearts. Available from: [Link]

  • Yohimbine - Wikipedia. Available from: [Link]

  • Alpha-2 Adrenoreceptor Antagonist Yohimbine Potentiates Consolidation of Conditioned Fear - Oxford Academic. Available from: [Link]

  • The pharmacokinetics of yohimbine in man - PubMed. Available from: [Link]

  • Research Breakdown on Yohimbine - Examine.com. Available from: [Link]

  • Alpha-2 blocker - Wikipedia. Available from: [Link]

Sources

A Comparative Guide to the Differential Receptor Binding of Yohimbine Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Yohimbine's Pharmacology

Yohimbine, an indole alkaloid extracted from the bark of the Pausinystalia yohimbe tree, is a well-known antagonist of α2-adrenergic receptors.[1] However, the yohimbine molecule possesses multiple chiral centers, giving rise to a family of stereoisomers. These isomers, while chemically similar, have distinct three-dimensional structures that profoundly influence their interaction with biological receptors. The most pharmacologically relevant of these are yohimbine, rauwolscine (also known as α-yohimbine), and corynanthine.[2] Understanding the differential receptor binding of these stereoisomers is crucial for elucidating their unique pharmacological profiles and for the rational design of more selective therapeutic agents. This guide will compare and contrast the binding affinities and functional activities of these key stereoisomers at adrenergic and serotonergic receptors, the primary targets for their physiological effects.

Comparative Analysis of Receptor Binding Affinities

The stereochemical configuration of yohimbine, rauwolscine, and corynanthine dictates their selectivity for different receptor subtypes. While all three isomers interact with α-adrenergic receptors, their affinity for α1 versus α2 subtypes varies significantly. Furthermore, they exhibit notable binding to various serotonin (5-HT) receptors, contributing to their complex pharmacological effects.

A study comparing the displacement of radiolabeled ligands from rat liver plasma membranes (rich in α1-adrenoceptors) and human platelet membranes (rich in α2-adrenoceptors) revealed a clear divergence in selectivity. Yohimbine and rauwolscine were found to be selective α2-adrenoceptor antagonists, whereas corynanthine displayed a preference for α1-adrenoceptors.[1]

The following table summarizes the binding affinities (expressed as pKi or Ki values, where a higher pKi or a lower Ki indicates higher affinity) of yohimbine and its key stereoisomers at various human receptor subtypes, compiled from publicly available databases and literature. It is important to note that absolute values can vary between studies due to different experimental conditions; therefore, the relative affinities and selectivities are of primary interest.

Receptor SubtypeYohimbineRauwolscine (α-Yohimbine)CorynanthineReference(s)
α1A-Adrenergic pKi: ~6.0-6.5Lower affinity than yohimbineHigher affinity than yohimbine[3]
α1B-Adrenergic pKi: ~6.0Lower affinity than yohimbineHigher affinity than yohimbine[3]
α1D-Adrenergic pKi: ~6.3Lower affinity than yohimbineHigher affinity than yohimbine[3]
α2A-Adrenergic pKi: ~8.1-9.4High affinity, similar to yohimbineLower affinity than yohimbine[3][4]
α2B-Adrenergic pKi: ~7.5-8.9High affinity, similar to yohimbineLower affinity than yohimbine[3][4]
α2C-Adrenergic pKi: ~8.3-9.1High affinity, similar to yohimbineLower affinity than yohimbine[3][4]
5-HT1A pKi: ~7.5 (Partial Agonist)Binds with high affinityLower affinity[4][5]
5-HT1B pKi: ~6.8 (Antagonist)Binds with high affinityLower affinity[2][4]
5-HT1D pKi: ~7.3 (Antagonist)Binds with high affinityLower affinity[2][4]
5-HT2B Moderate AffinityModerate AffinityLower affinity[6]
Dopamine D2 pKi: ~6.8Lower affinityLower affinity[4]
Dopamine D3 Weak AffinityLower affinityLower affinity[4]

Key Insights from the Data:

  • α-Adrenergic Selectivity: The most striking difference lies in the α-adrenergic receptor selectivity. Yohimbine and rauwolscine are potent and relatively selective antagonists of all three α2-adrenergic receptor subtypes (α2A, α2B, and α2C).[4] In contrast, corynanthine exhibits a preferential affinity for α1-adrenergic receptors.[7] This stereoselectivity is a classic example of how subtle changes in molecular geometry can invert receptor subtype preference.

  • Serotonergic Activity: All three isomers interact with serotonin receptors, but with varying affinities and functional outcomes.[2] Yohimbine, in particular, demonstrates significant affinity for several 5-HT receptor subtypes. Notably, it acts as a partial agonist at 5-HT1A receptors, an effect that contributes to its complex physiological actions and can manifest at higher doses.[4][5]

  • Dopaminergic Interactions: Yohimbine also displays moderate affinity for D2 dopamine receptors, which may play a role in its central nervous system effects.[4]

Visualizing Differential Receptor Binding

To illustrate the concept of differential receptor binding, the following diagram highlights the primary targets of each yohimbine stereoisomer.

G cluster_isomers Yohimbine Stereoisomers cluster_receptors Receptor Targets yohimbine Yohimbine alpha2 α2-Adrenergic (α2A, α2B, α2C) yohimbine->alpha2 High Affinity (Antagonist) ht1a 5-HT1A yohimbine->ht1a High Affinity (Partial Agonist) ht_other Other 5-HT (e.g., 5-HT1B/1D) yohimbine->ht_other Moderate Affinity (Antagonist) rauwolscine Rauwolscine rauwolscine->alpha2 High Affinity (Antagonist) corynanthine Corynanthine corynanthine->alpha2 Lower Affinity alpha1 α1-Adrenergic corynanthine->alpha1 Preferential Affinity (Antagonist)

Caption: Differential receptor binding profiles of yohimbine stereoisomers.

Experimental Protocol: Competitive Radioligand Binding Assay

To quantitatively determine the binding affinity of yohimbine stereoisomers for a specific receptor subtype (e.g., α2A-adrenergic receptor), a competitive radioligand binding assay is a standard and robust method.[8] This assay measures the ability of a non-radiolabeled compound (the "competitor," in this case, a yohimbine isomer) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Causality Behind Experimental Choices:
  • Choice of Radioligand: [3H]-Rauwolscine is an excellent choice as it is a high-affinity, selective α2-adrenergic antagonist and is commercially available with high specific activity.[9][10] Its antagonist nature ensures that the binding is not influenced by G-protein coupling states, providing a more direct measure of affinity.

  • Membrane Preparation: Using membranes from cells stably expressing the human α2A-adrenergic receptor (e.g., CHO or HEK293 cells) provides a clean and specific system, minimizing off-target binding that could occur in tissue homogenates.

  • Competition Format: A competition assay is more efficient for screening multiple compounds than performing individual saturation binding experiments for each. It allows for the determination of the inhibitor constant (Ki), a measure of the affinity of the competing ligand.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human α2A-adrenergic receptor to confluence.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay. Store membrane aliquots at -80°C.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following in triplicate for each data point:

      • 50 µL of assay buffer.

      • 50 µL of the competing ligand (yohimbine, rauwolscine, or corynanthine) at various concentrations (typically a 10-point dilution series, e.g., from 10⁻¹¹ M to 10⁻⁵ M).

      • 50 µL of [3H]-Rauwolscine at a final concentration at or below its Kd (e.g., 1-2 nM).[9]

      • 50 µL of the membrane preparation (containing a predetermined optimal amount of protein, e.g., 10-20 µg).

    • For determining total binding, add 50 µL of assay buffer instead of the competing ligand.

    • For determining non-specific binding, add a high concentration of a non-radiolabeled α2-adrenergic antagonist (e.g., 10 µM phentolamine).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Place the filters in scintillation vials, add a suitable scintillation cocktail, and allow them to equilibrate.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competing ligand by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram:

G start Start prep Membrane Preparation (CHO cells with α2A-receptor) start->prep plate Plate Setup (96-well) - Membranes - [3H]-Rauwolscine (Radioligand) - Yohimbine Isomer (Competitor) prep->plate incubate Incubation (e.g., 60-90 min at RT) - Reach Equilibrium plate->incubate filter Vacuum Filtration - Separate bound from free radioligand incubate->filter wash Wash Filters - Remove unbound radioligand filter->wash count Scintillation Counting - Quantify bound radioactivity wash->count analyze Data Analysis - Calculate IC50 - Determine Ki using Cheng-Prusoff count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Functional Consequences of Differential Binding

The differences in binding affinity and receptor subtype selectivity translate directly into distinct functional activities for each stereoisomer. These functional consequences can be assessed using cellular assays that measure the downstream signaling events following receptor activation or blockade.

  • α2-Adrenergic Receptor Blockade and cAMP Levels: α2-Adrenergic receptors are Gαi-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] As antagonists, yohimbine and rauwolscine block this effect. In a functional assay, pre-treatment of cells with yohimbine or rauwolscine would prevent an α2-agonist (like clonidine or dexmedetomidine) from suppressing forskolin-stimulated cAMP production. The potency of this blockade (measured as an IC50 value) should correlate with their binding affinities. Corynanthine, with its lower affinity for α2-receptors, would be a much less potent antagonist in this assay.

  • α1-Adrenergic Receptor Blockade and Calcium Mobilization: α1-Adrenergic receptors are Gαq-coupled, and their activation stimulates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium (Ca²⁺) levels.[11] Corynanthine, as a preferential α1-antagonist, would effectively block the increase in intracellular Ca²⁺ induced by an α1-agonist (like phenylephrine). Yohimbine and rauwolscine would be significantly less effective in this regard.

  • 5-HT1A Partial Agonism and cAMP Inhibition: 5-HT1A receptors are also Gαi-coupled.[4] Yohimbine's partial agonism at this receptor means that it can, on its own, cause a partial inhibition of adenylyl cyclase and a reduction in cAMP levels.[4] This effect would be absent with a pure antagonist. This dual action of yohimbine—α2-antagonism and 5-HT1A partial agonism—is a key aspect of its complex pharmacological profile.

Signaling Pathway Diagram:

G cluster_yohimbe Yohimbine / Rauwolscine cluster_cory Corynanthine cluster_receptors Receptors & Signaling yohimbine Yohimbine Rauwolscine alpha2 α2-Adrenergic Receptor yohimbine->alpha2 Antagonizes corynanthine Corynanthine alpha1 α1-Adrenergic Receptor corynanthine->alpha1 Antagonizes ac Adenylyl Cyclase alpha2->ac Inhibits plc Phospholipase C alpha1->plc Activates camp ↓ cAMP ac->camp Produces ca ↑ Intracellular Ca²⁺ plc->ca Leads to

Caption: Functional consequences of differential receptor antagonism.

Conclusion

The stereoisomers of yohimbine provide a compelling case study in the importance of stereochemistry in pharmacology. The subtle differences in the spatial arrangement of atoms between yohimbine, rauwolscine, and corynanthine lead to profound differences in their receptor binding profiles and, consequently, their physiological effects. Yohimbine and rauwolscine are potent α2-adrenergic antagonists with significant activity at serotonin receptors, including partial agonism at 5-HT1A receptors for yohimbine. In contrast, corynanthine demonstrates a clear preference for α1-adrenergic receptors.

For researchers in drug discovery and development, this understanding is paramount. The distinct profiles of these naturally occurring compounds can serve as a foundation for designing new ligands with enhanced selectivity and tailored functional activity, ultimately leading to more effective and safer therapeutics. The experimental protocols outlined in this guide provide a framework for the continued exploration and characterization of these and other stereochemically complex molecules.

References

  • Ferry, N., Goodhardt, M., Hanoune, J., & Sevenet, T. (1983). Binding of yohimbine stereoisomers to alpha-adrenoceptors in rat liver and human platelets. British Journal of Pharmacology, 78(2), 359–364. [Link]

  • Digges, K. G., & Summers, R. J. (1983). Effects of yohimbine stereoisomers on contractions of rat aortic strips produced by agonists with different selectivity for alpha 1- and alpha 2-adrenoceptors. European Journal of Pharmacology, 96(1-2), 95–99. [Link]

  • ChEMBL. (n.d.). yohimbine (Ligand ID: 102) activity data. European Bioinformatics Institute. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). corynanthine. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). yohimbine. [Link]

  • van der Mey, D., et al. (2020). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical Pharmacology, 182, 114257. [Link]

  • Schoeffter, P., & Hoyer, D. (1990). 5-Hydroxytryptamine 5-HT1B and 5-HT1D receptors mediating inhibition of adenylate cyclase activity. Pharmacological comparison with special reference to the effects of yohimbine, rauwolscine and some beta-adrenoceptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology, 342(4), 357–365. [Link]

  • Gozal, Y. M., et al. (1995). Alpha-2A is the predominant alpha-2 adrenergic receptor subtype in human spinal cord. Anesthesiology, 82(6), 1461–1467. [Link]

  • Cheung, Y. D., Barnett, D. B., & Nahorski, S. R. (1982). [3H]Rauwolscine and [3H]yohimbine binding to rat cerebral and human platelet membranes: possible heterogeneity of alpha 2-adrenoceptors. European Journal of Pharmacology, 84(1-2), 79–85. [Link]

  • ResearchGate. (n.d.). Binding affinities and experimental inhibition constants (Ki) values of the known NMDA receptor antagonists. [Link]

  • JoVE. (2022, August 27). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview [Video]. YouTube. [Link]

  • Connick, J. H., & Redfern, P. H. (1987). Heterogeneous 3H-rauwolscine binding sites in rat cortex: two alpha 2-adrenoceptor subtypes or an additional non-adrenergic interaction? Journal of Pharmacy and Pharmacology, 39(8), 658–661. [Link]

  • Semantic Scholar. (n.d.). Structural studies of serotonin receptor family. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-HT3 receptors. [Link]

  • Howe, J. R., & Yaksh, T. L. (1986). Characterization of [3H]rauwolscine binding to alpha 2-adrenoceptor sites in the lumbar spinal cord of the cat: comparison to such binding sites in the cat frontal cerebral cortex. Brain Research, 368(1), 87–100. [Link]

  • SciSpace. (2011, March 14). Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo. [Link]

  • Neubig, R. R., et al. (1986). Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry. The Journal of Biological Chemistry, 261(8), 3594–3601. [Link]

  • Ruuskanen, J. O., et al. (2005). The second extracellular loop of α2A-adrenoceptors contributes to the binding of yohimbine analogues. British Journal of Pharmacology, 144(7), 961–969. [Link]

  • Millan, M. J., et al. (2000). Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states. Neuropharmacology, 39(1), 1–16. [Link]

  • Obeng, S., et al. (2021). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. ACS Omega, 6(3), 2245–2255. [Link]

  • Chenomx Inc. (n.d.). Publications. [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. [Link]

  • Qi, W., et al. (2008). Yohimbine is a 5-HT1A agonist in rats in doses exceeding 1 mg/kg. Pharmacological Reports, 60(6), 880–886. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. [Link]

  • De Vos, H., et al. (1985). High affinity binding of 3H rauwolscine and 3H RX781094 to alpha 2 adrenergic receptors and non-stereoselective sites in human and rabbit brain cortex membranes. Neuroscience Letters, 59(2), 167–172. [Link]

  • Proudman, R. G. W., & Baker, J. G. (2021). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors. Pharmacology Research & Perspectives, 9(2), e00713. [Link]

  • Perry, D. C., & U'Prichard, D. C. (1981). [3H]rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors. European Journal of Pharmacology, 76(4), 461–464. [Link]

Sources

A Comparative Analysis of Beta-Yohimbine and Corynanthine: Navigating Adrenergic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This guide offers an in-depth comparative study of two diastereoisomeric indole alkaloids, beta-yohimbine and corynanthine. As a senior application scientist, the goal is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource that not only contrasts the pharmacological profiles of these compounds but also explains the causality behind experimental choices for their evaluation. This document is structured to provide a logical flow from fundamental properties to practical experimental protocols, underpinned by authoritative references.

Introduction: Stereoisomers with Divergent Pharmacological Identities

This compound (often referred to as yohimbine) and corynanthine are stereoisomers, molecules with the same chemical formula and sequence of bonded atoms but differing in the three-dimensional orientations of their atoms in space. Both are derived from the bark of the Pausinystalia yohimbe tree and other plant sources.[1] Despite their structural similarity, their pharmacological actions are distinct, primarily due to their differential selectivity for adrenergic receptor subtypes. This guide will dissect these differences, providing a clear understanding of their respective mechanisms of action.

Comparative Pharmacodynamics: A Tale of Two Alpha Receptors

The primary pharmacological distinction between this compound and corynanthine lies in their affinity and selectivity for α-adrenergic receptors. This compound is a potent and selective antagonist of α2-adrenergic receptors, while corynanthine is a selective antagonist of α1-adrenergic receptors.[2][3] This opposing selectivity is the cornerstone of their different physiological effects.

Adrenergic Receptor Binding Profiles

The following table summarizes the binding affinities (Ki values) of this compound and corynanthine for α1 and α2-adrenergic receptors, compiled from various in vitro studies. Lower Ki values indicate higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Selectivity
This compound α2-Adrenergic0.7~30-fold for α2 over α1
α1-Adrenergic21
Corynanthine α1-Adrenergic2.5~10-fold for α1 over α2
α2-Adrenergic25

Note: Ki values can vary between studies depending on the radioligand, tissue preparation, and assay conditions used.

Mechanism of Action and Downstream Signaling

The antagonistic activity of these compounds at their respective receptors triggers distinct downstream signaling cascades.

This compound (α2-Adrenergic Antagonist):

Presynaptic α2-adrenergic receptors are autoreceptors that, when activated by norepinephrine, inhibit further norepinephrine release. By blocking these receptors, this compound disinhibits the presynaptic neuron, leading to an increase in norepinephrine release into the synaptic cleft.[1][4] This results in a sympathomimetic effect, characterized by increased heart rate, blood pressure, and alertness. The signaling pathway is primarily mediated through the inhibition of adenylyl cyclase via the G-protein Gi.[5]

Corynanthine (α1-Adrenergic Antagonist):

Postsynaptic α1-adrenergic receptors are typically coupled to the Gq protein.[6] Their activation by norepinephrine leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[7] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to smooth muscle contraction.[7] By blocking α1-receptors, corynanthine inhibits this pathway, resulting in vasodilation and a decrease in blood pressure.[8]

Visualizing the Signaling Pathways

To further elucidate the mechanisms of action, the following diagrams illustrate the signaling pathways affected by this compound and corynanthine.

beta_yohimbine_pathway cluster_presynaptic Presynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE_Release NE Release NE_Vesicle->NE_Release Exocytosis alpha2_receptor α2-Adrenergic Receptor (Autoreceptor) NE_Release->alpha2_receptor Binds to Gi Gi Protein alpha2_receptor->Gi Activates AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition Leads to AC_inhibition->NE_Release Inhibits (Negative Feedback) beta_yohimbine This compound beta_yohimbine->alpha2_receptor Blocks caption This compound blocks presynaptic α2-autoreceptors, preventing negative feedback and increasing norepinephrine release.

Caption: this compound's Mechanism of Action.

corynanthine_pathway cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) NE Norepinephrine (NE) alpha1_receptor α1-Adrenergic Receptor NE->alpha1_receptor Binds to Gq Gq Protein alpha1_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release via IP3 PKC_activation PKC Activation IP3_DAG->PKC_activation via DAG Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction corynanthine Corynanthine corynanthine->alpha1_receptor Blocks caption Corynanthine blocks postsynaptic α1-receptors, inhibiting the Gq/PLC pathway and preventing smooth muscle contraction.

Caption: Corynanthine's Mechanism of Action.

Experimental Protocols for Comparative Evaluation

To empirically validate the distinct pharmacological profiles of this compound and corynanthine, the following experimental workflows are recommended.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol determines the binding affinity (Ki) of the compounds for α1 and α2-adrenergic receptors.

Objective: To quantify and compare the binding affinities of this compound and corynanthine for α1 and α2-adrenergic receptors.

Materials:

  • Cell membranes prepared from tissues or cell lines expressing the adrenergic receptor subtypes of interest (e.g., rat cerebral cortex for α2, rat liver for α1).

  • Radioligands: [3H]-Rauwolscine or [3H]-Yohimbine (for α2 receptors), [3H]-Prazosin (for α1 receptors).[9]

  • This compound and corynanthine stock solutions.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and determine protein concentration.[9][10]

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled competitor (this compound or corynanthine).

  • Incubation: Add the membrane preparation to each well and incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[11]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

radioligand_binding_workflow Start Start Membrane_Prep Prepare Cell Membranes (Expressing α1 or α2 Receptors) Start->Membrane_Prep Assay_Setup Set up 96-well Plate: - Assay Buffer - Radioligand ([3H]-Prazosin or [3H]-Yohimbine) - Competitor (β-Yohimbine or Corynanthine) Membrane_Prep->Assay_Setup Incubation Add Membranes & Incubate (e.g., 60 min at RT) Assay_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Calculate IC50 and Ki Values Quantification->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

In Vivo Assessment of Adrenergic Antagonism

This protocol evaluates the functional consequences of α1 and α2-adrenergic receptor blockade in an animal model.

Objective: To demonstrate the opposing physiological effects of this compound and corynanthine on blood pressure and heart rate in an anesthetized animal model.

Materials:

  • Anesthetized rats or dogs.

  • Intravenous (IV) catheters.

  • Blood pressure transducer and recording system.

  • ECG for heart rate monitoring.

  • Agonists: Phenylephrine (selective α1-agonist), Clonidine (selective α2-agonist).

  • Antagonists: this compound, Corynanthine.

  • Saline solution.

Procedure:

  • Animal Preparation: Anesthetize the animal and insert IV catheters for drug administration and a pressure transducer for blood pressure measurement.[12]

  • Baseline Measurement: Record stable baseline blood pressure and heart rate.

  • Agonist Challenge (Control):

    • Administer a dose of phenylephrine and record the pressor (blood pressure increasing) response.

    • After a washout period, administer a dose of clonidine and record the hypotensive and bradycardic (heart rate decreasing) response.

  • Antagonist Pre-treatment and Agonist Challenge:

    • Group 1 (this compound): Administer a dose of this compound. After a suitable pre-treatment time, re-challenge with clonidine. The expected outcome is an attenuation of the clonidine-induced hypotension and bradycardia.

    • Group 2 (Corynanthine): Administer a dose of corynanthine. After a suitable pre-treatment time, re-challenge with phenylephrine. The expected outcome is an attenuation of the phenylephrine-induced pressor response.

  • Data Analysis: Compare the magnitude of the agonist-induced responses before and after antagonist administration to quantify the degree of antagonism.

in_vivo_workflow Start Start Animal_Prep Anesthetize Animal & Insert Catheters Start->Animal_Prep Baseline Record Baseline Blood Pressure & Heart Rate Animal_Prep->Baseline Agonist_Control Administer Agonist (Phenylephrine or Clonidine) & Record Response Baseline->Agonist_Control Washout Washout Period Agonist_Control->Washout Antagonist_Admin Administer Antagonist (β-Yohimbine or Corynanthine) Washout->Antagonist_Admin Agonist_Challenge Re-challenge with Agonist Antagonist_Admin->Agonist_Challenge Data_Analysis Compare Agonist Responses (Pre vs. Post Antagonist) Agonist_Challenge->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Adrenergic Antagonism Workflow.

Conclusion and Future Directions

This compound and corynanthine serve as classic examples of how subtle changes in stereochemistry can lead to profound differences in pharmacological activity. This compound's selective α2-adrenergic antagonism results in sympathomimetic effects, while corynanthine's selective α1-adrenergic antagonism leads to sympatholytic effects. Understanding these distinctions is critical for their application in research and potential therapeutic development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of these and other adrenoceptor-targeting compounds. Future research could explore the selectivity of these alkaloids across the full spectrum of adrenergic receptor subtypes and investigate their potential off-target effects to build a more complete pharmacological profile.

References

  • An in vivo evaluation of alpha adrenergic receptors in canine prostate. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Scientific assessment of yohimbe (Pausinystalia yohimbe). (n.d.). Bundesinstitut für Risikobewertung. Retrieved January 24, 2026, from [Link]

  • α-Adrenergic Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved January 24, 2026, from [Link]

  • yohimbine: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 24, 2026, from [Link]

  • Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. (2024). MDPI. Retrieved January 24, 2026, from [Link]

  • Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Adrenergic Receptors. (2018). YouTube. Retrieved January 24, 2026, from [Link]

  • Alpha 1 Adrenergic Receptor Antagonists. (2018). LiverTox - NCBI Bookshelf. Retrieved January 24, 2026, from [Link]

  • Alpha-1 adrenergic receptor. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Alpha-2 adrenergic receptor. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway. (2022). NIH. Retrieved January 24, 2026, from [Link]

  • Pharmacological evaluation of in vivo tests for alpha 2-adrenoceptor blockade in the central nervous system and the effects of the enantiomers of mianserin and its aza-analog ORG 3770. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. (2022). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Alpha-2 Adrenoreceptor Antagonist Yohimbine Potentiates Consolidation of Conditioned Fear. (n.d.). Oxford Academic. Retrieved January 24, 2026, from [Link]

  • yohimbine [Ligand Id: 102] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 24, 2026, from [Link]

  • Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • The α1-adrenergic receptors: diversity of signaling networks and regulation. (2010). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Recent progress in α1-adrenergic receptor research. (n.d.). Wiley Online Library. Retrieved January 24, 2026, from [Link]

  • Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • The effect of Yohimbine, an alpha2 adrenergic receptor antagonist, on the growth hormone response to apomorphine in normal subjects. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Corynanthine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Evaluation of the involvement of α-2 adrenergic receptors in the... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • High-performance thin-layer chromatographic quantification of yohimbine in the stem bark of Pausinystalia yohimbe. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • In vivo blockade of alpha- and beta-adrenergic receptors differentially modify stress-induced changes to intestinal epithelial ROS signaling. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 24, 2026, from [Link]

  • Alpha-1 adrenergic receptor antagonists to prevent hyperinflammation and death from lower respiratory tract infection. (2021). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

  • Pharmacological evidence for different alpha2-adrenergic receptor sites mediating analgesia and sedation in the rat. (n.d.). British Journal of Anaesthesia. Retrieved January 24, 2026, from [Link]

  • Alpha 1 adrenoreceptor antagonists. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • Alpha Therapy Beyond TOC and TATE—Production, Quality Control, and In-Human Results for the SSTR2 Antagonist DOTA-LM3. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Specificity of Beta-Yohimbine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Specificity in the Yohimbine Stereoisomer Landscape

Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, is well-recognized for its potent and selective antagonism of α2-adrenergic receptors.[1][2] This pharmacological activity underpins its historical and current applications, from veterinary medicine to its investigation for treating erectile dysfunction.[3][4] However, yohimbine does not exist as a single entity but as a family of stereoisomers, each with a unique three-dimensional arrangement that can dramatically alter its interaction with biological targets.[1]

Beta-yohimbine is one such stereoisomer. While structurally similar to its more studied counterparts—yohimbine (often referring to alpha-yohimbine) and rauwolscine—subtle changes in its stereochemistry can lead to a distinct receptor binding profile. Assuming that this compound shares the exact same specificity as yohimbine is a scientifically untenable position. Off-target binding can lead to misinterpreted experimental results, unforeseen side effects in drug development, and a fundamentally flawed understanding of its biological activity. Therefore, a rigorous, multi-target validation of its binding specificity is not just a preliminary step; it is the foundational requirement for any meaningful research involving this compound.

This guide will provide a comparative analysis of yohimbine and its isomers, followed by a detailed, field-tested protocol for determining the binding affinity of this compound at the human α2A-adrenergic receptor, and a framework for extending this validation to a wider panel of receptors.

Comparative Binding Affinities of Yohimbine Isomers: A Snapshot

To understand the potential binding landscape of this compound, it is instructive to first examine the known affinities of yohimbine and rauwolscine. As the data in Table 1 illustrates, while both compounds are potent α2-adrenergic antagonists, their affinities and selectivities across different receptor subtypes and even other receptor families are not identical.

Yohimbine, for instance, exhibits a notable preference for the α2C-adrenoceptor subtype over the α2A and α2B subtypes.[5][6] It also interacts with various serotonin (5-HT) and dopamine (D2) receptors, albeit with lower affinity. Rauwolscine also demonstrates high affinity for α2-adrenergic receptors. These differences underscore the critical need to experimentally determine the binding profile of each stereoisomer, including this compound, rather than relying on assumptions.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Yohimbine and Rauwolscine

Receptor SubtypeYohimbine (Ki, nM)Rauwolscine (Ki, nM)
Adrenergic α2A 1.4 - 8.1[5][7]~1-5
Adrenergic α2B 7.1[5]~2-10
Adrenergic α2C 0.88[5]~1-5
Adrenergic α1A ~100-500~30-100
Adrenergic α1B ~100-966[8]~50-200
Adrenergic α1D ~289-500[8]~50-200
Serotonin 5-HT1A Moderate AffinityModerate Affinity
Serotonin 5-HT1B Moderate AffinityModerate Affinity
Serotonin 5-HT1D Moderate AffinityModerate Affinity
Serotonin 5-HT2B Lower Affinity14.3[9]
Dopamine D2 Moderate AffinityLower Affinity

Note: The Ki values are compiled from multiple sources and represent a general range. Experimental conditions can significantly influence these values.

The Causality Behind Experimental Choices: A Self-Validating Protocol

The following protocol for a radioligand competition binding assay is designed to be a self-validating system. Each step and reagent choice is deliberate and contributes to the overall integrity of the data. We will focus on determining the affinity of this compound for the human α2A-adrenergic receptor, a primary target for this class of compounds.

Principle of the Assay

This is a competitive binding assay. A radiolabeled ligand with known high affinity for the target receptor ([3H]-Rauwolscine) is incubated with a source of the receptor (cell membranes expressing the human α2A-adrenergic receptor). The "test" compound (this compound) is added in increasing concentrations. By competing for the same binding site, this compound will displace the radioligand. The concentration of this compound that displaces 50% of the bound radioligand is the IC50 value. This value is then used to calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.[4][10]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Cell Membranes (with α2A receptor) Incubate Incubate to Equilibrium (e.g., 60 min at 30°C) Membranes->Incubate Radioligand [3H]-Rauwolscine (Fixed Concentration) Radioligand->Incubate TestCompound This compound (Serial Dilutions) TestCompound->Incubate Filter Rapid Vacuum Filtration (Separates bound from free radioligand) Incubate->Filter Competition Occurs Wash Wash Filters (Remove non-specific binding) Filter->Wash Count Scintillation Counting (Quantify bound [3H]-Rauwolscine) Wash->Count Plot Plot % Inhibition vs. [this compound] Count->Plot Generate Data Points IC50 Determine IC50 Plot->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Figure 1: Experimental workflow for the radioligand competition binding assay.
Detailed Step-by-Step Methodology

A. Materials and Reagents

  • Cell Membranes: Commercially available or in-house prepared cell membranes from a stable cell line overexpressing the human α2A-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Rauwolscine (specific activity ~70-90 Ci/mmol). Causality: Rauwolscine is a high-affinity, selective antagonist for α2-adrenergic receptors, making it an excellent choice for this assay.

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4. Causality: This buffer provides a stable pH environment and includes divalent cations that can be important for receptor conformation and binding.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4. Causality: The cold temperature and rapid washing minimize the dissociation of the radioligand from the receptor during the wash steps.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled α2-adrenergic antagonist like phentolamine or yohimbine itself.

  • Filtration System: 96-well glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI). Causality: PEI reduces the non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter.

  • Scintillation Cocktail and Counter.

B. Assay Procedure

  • Prepare Serial Dilutions of this compound: Prepare a range of concentrations of this compound in the assay buffer. A typical 10-point concentration curve might range from 0.1 nM to 10 µM.

  • Set up the Assay Plate (96-well format):

    • Total Binding Wells: 50 µL of assay buffer, 150 µL of cell membranes, and 50 µL of [3H]-Rauwolscine.

    • Non-specific Binding (NSB) Wells: 50 µL of the non-specific binding control (e.g., 10 µM phentolamine), 150 µL of cell membranes, and 50 µL of [3H]-Rauwolscine.

    • Competition Wells: 50 µL of each this compound dilution, 150 µL of cell membranes, and 50 µL of [3H]-Rauwolscine.

    • Self-Validation Check: The concentration of [3H]-Rauwolscine should be at or below its Kd value for the α2A receptor to ensure accurate Ki determination. A typical final concentration is 0.5-1.0 nM.

  • Incubation: Gently agitate the plate and incubate at 30°C for 60 minutes. Causality: This time and temperature are typically sufficient to reach binding equilibrium. These parameters should be optimized in preliminary experiments (kinetic binding assays).

  • Filtration: Rapidly terminate the incubation by vacuum filtration through the pre-soaked 96-well filter plate.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

C. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • For each concentration of this compound, calculate the percentage of specific binding relative to the control (wells with no this compound).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine the IC50:

    • Using non-linear regression analysis (e.g., in GraphPad Prism or similar software), fit the data to a "log(inhibitor) vs. response -- Variable slope (four parameters)" model to determine the IC50 value.

  • Calculate the Ki using the Cheng-Prusoff Equation:

    • Ki = IC50 / (1 + ([L]/Kd))[4][11]

      • Ki: The inhibition constant for this compound (the desired value).

      • IC50: The experimentally determined concentration of this compound that inhibits 50% of specific [3H]-Rauwolscine binding.

      • [L]: The concentration of the radioligand ([3H]-Rauwolscine) used in the assay.

      • Kd: The dissociation constant of the radioligand for the receptor (this should be known from previous saturation binding experiments or from the literature for the specific batch of radioligand and receptor preparation).

Validating Specificity: Beyond the Primary Target

Determining a high affinity for the α2A-adrenergic receptor is only the first step. True validation of specificity requires a broader screening approach. The protocol described above can be adapted to a panel of receptors to build a comprehensive specificity profile for this compound.

Recommended Receptor Panel:

  • Primary Targets: α2A, α2B, and α2C adrenergic receptors.

  • Secondary Adrenergic Targets: α1A, α1B, and α1D adrenergic receptors.

  • Key Off-Targets for Yohimbine-like Compounds: A selection of serotonin (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B) and dopamine (e.g., D2, D3) receptors.

By determining the Ki of this compound for each of these receptors, you can calculate selectivity ratios (e.g., Ki(α1A) / Ki(α2A)). A higher ratio indicates greater selectivity for the α2A receptor over the α1A receptor. A compound is generally considered "selective" if this ratio is at least 100-fold.

Visualizing the Underlying Mechanism: The α2-Adrenergic Receptor Signaling Pathway

The primary mechanism of action for α2-adrenergic receptor antagonists like yohimbine is the blockade of a negative feedback loop. Understanding this pathway is crucial for interpreting the functional consequences of this compound binding.

G NE Norepinephrine (NE) Alpha2R α2-Adrenergic Receptor NE->Alpha2R Binds & Activates BetaYohimbine This compound BetaYohimbine->Alpha2R Blocks Gi Gi Protein Alpha2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates NE_Vesicle NE Release PKA->NE_Vesicle Inhibits

Figure 2: The α2-adrenergic receptor signaling pathway and the antagonistic action of this compound.

As shown in Figure 2, norepinephrine released into the synapse normally binds to presynaptic α2-adrenergic receptors, activating an inhibitory G-protein (Gi). This inhibits adenylate cyclase, reduces intracellular cAMP levels, and subsequently suppresses further norepinephrine release. This compound, by blocking this receptor, disrupts the negative feedback, leading to increased synaptic concentrations of norepinephrine.

Conclusion: From Data to Decision

Validating the specificity of a compound like this compound is a multi-faceted process that demands rigorous experimental design and careful data interpretation. By employing a self-validating protocol, such as the detailed radioligand binding assay described herein, and extending the analysis to a broad panel of relevant off-targets, researchers can build a comprehensive and reliable binding profile. This empirical data is the only trustworthy foundation upon which to base further research, interpret functional studies, and make informed decisions in the drug development pipeline. The principles and methodologies outlined in this guide provide a robust framework for achieving that essential scientific rigor.

References

  • Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway. (2022). MDPI. Retrieved from [Link]

  • Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. (2022). MDPI. Retrieved from [Link]

  • Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry. (1986). PubMed. Retrieved from [Link]

  • yohimbine [Ligand Id: 102] activity data from GtoPdb and ChEMBL. (n.d.). EMBL-EBI. Retrieved from [Link]

  • Cheng-Prusoff Equation. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved from [Link]

  • A literature perspective on the pharmacological applications of yohimbine. (2022). PMC. Retrieved from [Link]

  • Yohimbine dimers exhibiting selectivity for the human alpha 2C-adrenoceptor subtype. (2000). PubMed. Retrieved from [Link]

  • Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique. (1985). PubMed. Retrieved from [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. (2021). YouTube. Retrieved from [Link]

  • Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? (2024). MDPI. Retrieved from [Link]

  • [3H]Rauwolscine: an antagonist radioligand for the cloned human 5-hydroxytryptamine2b (5-HT2B) receptor. (1996). PubMed. Retrieved from [Link]

  • A Combined Approach for Rapid Dereplication of Herb–Drug Interaction Causative Agents in Botanical Extracts: A Molecular Networking Strategy To Identify Potential Pregnane X Receptor (PXR) Modulators in Yohimbe. (2024). ACS Omega. Retrieved from [Link]

  • Application Note 163: Binding Activities of Yohimbine Analogues on ADRA2A Overexpressing Live Cells. (n.d.). Biosensing Instrument. Retrieved from [Link]

  • IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. (2023). YouTube. Retrieved from [Link]

  • Yohimbine Use for Physical Enhancement and Its Potential Toxicity. (2019). ResearchGate. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. (2012). CORE. Retrieved from [Link]

  • Characterization of [3H]rauwolscine binding to alpha 2-adrenoceptor sites in the lumbar spinal cord of the cat: comparison to such binding sites in the cat frontal cerebral cortex. (1986). PubMed. Retrieved from [Link]

  • Competition Assay Protocol. (n.d.). Fabgennix International. Retrieved from [Link]

  • Assay Guidance Manual. (2021). NCBI Bookshelf. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Against Yohimbine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in pharmacology, toxicology, and drug development, the ability to specifically detect and quantify a target molecule is paramount. When dealing with structurally similar compounds like stereoisomers, this task becomes a significant analytical challenge. Yohimbine, a pentacyclic indole alkaloid, and its family of isomers present a classic case study in the critical importance of understanding antibody cross-reactivity.[1]

Yohimbine has five chiral centers, giving rise to numerous diastereomers, including rauwolscine (α-yohimbine), corynanthine, and pseudoyohimbine.[2][3] While these molecules share the same chemical formula, their distinct three-dimensional arrangements lead to different pharmacological activities.[4][5] For instance, yohimbine is primarily a selective α2-adrenergic receptor antagonist, whereas its isomer corynanthine is more selective for α1-receptors.[5][6] This functional divergence means that an immunoassay unable to distinguish between these isomers can produce misleading data, impacting everything from pharmacokinetic studies to quality control of herbal supplements.

This guide provides an in-depth comparison of antibody cross-reactivity against key yohimbine isomers, supported by experimental protocols and data analysis frameworks. We will explore the causality behind experimental design, ensuring a self-validating approach to developing specific and reliable immunoassays.

The Challenge of Stereoisomers in Immunoassays

Antibodies recognize specific three-dimensional shapes, or epitopes. The subtle changes in the spatial arrangement of atoms between stereoisomers can dramatically alter antibody binding affinity. An antibody raised against yohimbine may exhibit significant binding to rauwolscine but minimal binding to corynanthine, or vice versa. This phenomenon, known as cross-reactivity, is a critical parameter to quantify.[7]

The core structures of yohimbine and two of its common isomers, rauwolscine and corynanthine, illustrate the subtle yet significant stereochemical differences that challenge antibody specificity.

G cluster_isomers Key Yohimbine Isomers Yohimbine Yohimbine (α2-antagonist) Rauwolscine Rauwolscine (α-Yohimbine) (α2-antagonist) Corynanthine Corynanthine (α1-antagonist) Core Pentacyclic Indole Alkaloid Core Structure (C21H26N2O3) Core->Yohimbine Specific Stereochemistry at C3, C15, C16, C17, C20 Core->Rauwolscine Different Stereochemistry Core->Corynanthine Different Stereochemistry

Caption: Structural relationship of key yohimbine isomers.

Experimental Approach: The Competitive ELISA

For small molecules (haptens) like yohimbine, which cannot be bound by two antibodies simultaneously, the competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard for quantification and cross-reactivity assessment.[8] The principle relies on the competition between the free analyte in a sample and a fixed amount of a labeled (e.g., enzyme-conjugated) antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[9]

Principle of Competitive Immunoassay

The workflow below illustrates the key steps. A high concentration of the target isomer in the sample will outcompete the labeled antigen, resulting in a low signal. Conversely, a low concentration of the target isomer will allow more labeled antigen to bind, producing a high signal.

G cluster_workflow Competitive ELISA Workflow A 1. Coat Plate with Yohimbine-Protein Conjugate B 2. Block Unbound Sites A->B C 3. Compete: Add Anti-Yohimbine Ab + Sample (Isomers) B->C D 4. Wash Unbound Reagents C->D E 5. Detect: Add Enzyme-Labeled Secondary Antibody D->E F 6. Develop: Add Substrate & Measure Signal E->F G Result: Signal is Inversely Proportional to Isomer Concentration F->G

Caption: Workflow of a competitive ELISA for yohimbine analysis.

Protocol: Cross-Reactivity Determination by Competitive ELISA

This protocol provides a robust framework for assessing antibody specificity.

Part 1: Reagent Preparation & Plate Coating
  • Rationale: Covalently conjugating the small yohimbine molecule to a larger carrier protein (like BSA or KLH) is necessary to elicit an immune response for antibody production and to enable stable coating onto the microplate surface.[10]

  • Prepare Coating Antigen: Prepare a 1 µg/mL solution of Yohimbine-BSA conjugate in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

  • Coat Plate: Add 100 µL of the coating antigen solution to each well of a 96-well high-binding microplate.

  • Incubate: Cover the plate and incubate overnight at 4°C.[11]

  • Wash: Discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

Part 2: Blocking
  • Rationale: Blocking prevents non-specific binding of subsequent antibodies to the plastic surface of the well, which would otherwise lead to high background noise and inaccurate results.[12]

  • Add Blocking Buffer: Add 200 µL of Blocking Buffer (e.g., 5% non-fat dry milk in PBS) to each well.

  • Incubate: Cover the plate and incubate for 1-2 hours at room temperature (RT).

  • Wash: Discard the blocking buffer and wash the plate three times as described previously.

Part 3: Competitive Reaction
  • Rationale: This is the core of the assay. The antibody is pre-incubated with the standard or sample, allowing the free isomer to bind to the antibody. This mixture is then added to the coated plate, where any remaining free antibody can bind to the immobilized antigen.

  • Prepare Isomer Standards: Create serial dilutions of yohimbine (the primary analyte) and each cross-reactant isomer (e.g., rauwolscine, corynanthine) in Assay Buffer (PBS with 1% BSA). Concentrations should span the expected detection range (e.g., from 0.1 ng/mL to 1000 ng/mL).

  • Prepare Antibody Solution: Dilute the primary anti-yohimbine antibody to its optimal working concentration (predetermined by titration) in Assay Buffer.

  • Perform Competition: In a separate dilution plate, mix 50 µL of each isomer standard/sample with 50 µL of the diluted primary antibody solution. Incubate for 30 minutes at RT.

  • Transfer to Coated Plate: Transfer 100 µL of the antibody/isomer mixture from the dilution plate to the corresponding wells of the washed, coated ELISA plate.

  • Incubate: Cover the plate and incubate for 1 hour at RT.[11]

  • Wash: Discard the solution and wash the plate five times.

Part 4: Detection & Signal Development
  • Add Secondary Antibody: Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG), diluted in Assay Buffer, to each well.

  • Incubate: Cover and incubate for 1 hour at RT.

  • Wash: Discard the solution and wash the plate five times.

  • Add Substrate: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at RT for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well.

  • Read Absorbance: Measure the optical density (OD) at 450 nm using a microplate reader.

Data Analysis and Interpretation

The cross-reactivity of an antibody is expressed as the percentage of binding that a competing analyte shows relative to the primary analyte. This is calculated using the IC50 value, which is the concentration of the analyte required to inhibit 50% of the maximum signal.[10]

Calculation of Percent Cross-Reactivity (%CR)

The formula is as follows:

%CR = (IC50 of Yohimbine / IC50 of Competing Isomer) x 100

G cluster_calc Cross-Reactivity Calculation IC50_Yoh Determine IC50 for Yohimbine (Primary Analyte) Formula %CR = (IC50_Yoh / IC50_Iso) * 100 IC50_Yoh->Formula IC50_Iso Determine IC50 for Isomer (Competing Analyte) IC50_Iso->Formula

Caption: Logical flow for calculating percent cross-reactivity.

Illustrative Comparison Guide: Anti-Yohimbine Antibody Specificity

The following table presents illustrative data for a hypothetical polyclonal antibody raised against a yohimbine-KLH conjugate.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
Yohimbine 15100% Target Analyte: The antibody has the highest affinity for yohimbine, as expected.
Rauwolscine (α-Yohimbine)4533.3% High Cross-Reactivity: Structurally very similar, leading to significant binding. Quantification of yohimbine in the presence of rauwolscine would be overestimated.
Corynanthine8501.8% Low Cross-Reactivity: The stereochemical difference significantly reduces antibody binding. This isomer would cause minimal interference at similar concentrations.
Pseudoyohimbine12001.25% Very Low Cross-Reactivity: The antibody shows poor recognition, indicating high specificity against this isomer.
Reserpine>10,000<0.15% Negligible Cross-Reactivity: Despite sharing the indole alkaloid core, the structural differences are too great for significant antibody binding.[3]

Advanced Characterization: Surface Plasmon Resonance (SPR)

While ELISA provides a robust measure of cross-reactivity, Surface Plasmon Resonance (SPR) offers a more detailed, real-time analysis of binding kinetics.[13] SPR measures the change in mass on a sensor surface as an analyte binds to an immobilized ligand (e.g., the antibody).[14] This technique can determine both the association (kₐ) and dissociation (kₑ) rates, providing a more nuanced understanding of the binding affinity (Kₐ). SPR is particularly valuable for ranking lead antibody candidates during development without the need for enzyme labeling.[15]

Conclusion

The specificity of an antibody is not an absolute property but must be defined in the context of the molecules it is expected to encounter. For yohimbine and its isomers, whose pharmacological effects can vary dramatically, rigorous validation of antibody cross-reactivity is not merely a technical exercise but a prerequisite for generating accurate and meaningful biological data. The competitive ELISA, when carefully executed and validated, remains an indispensable tool for this purpose. By understanding the principles behind each experimental step and employing systematic data analysis, researchers can confidently select or develop antibodies with the required specificity to advance their drug development and analytical programs.

References

  • M. S. Butt, et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Journal of Basic and Clinical Physiology and Pharmacology, 34(3), 263-273. Available at: [Link]

  • A. Szczerbiński, et al. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? MDPI. Available at: [Link]

  • T. A. G. M. Hiemstra, et al. (2021). Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity. PMC. Available at: [Link]

  • J. Galitzky, et al. (1993). Alpha 2-adrenoceptor antagonist potencies of two hydroxylated metabolites of yohimbine. British Journal of Pharmacology, 108(4), 915-919. Available at: [Link]

  • R. A. G. Doxey, et al. (1984). Effects of yohimbine stereoisomers on contractions of rat aortic strips produced by agonists with different selectivity for alpha 1. Naunyn-Schmiedeberg's Archives of Pharmacology, 325(2), 112-118. Available at: [Link]

  • S. A. Eremin. (2015). Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI. Available at: [Link]

  • Y. Zhang, et al. (2024). Collective total synthesis of stereoisomeric yohimbine alkaloids. Nature Communications, 15(1), 931. Available at: [Link]

  • A. Szczerbiński & M. C. C. C. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?. Molecules, 29(12), 2800. Available at: [Link]

  • D. Lucas, et al. (2015). Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration. Journal of AOAC International, 98(2), 330-335. Available at: [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Creative Diagnostics. Available at: [Link]

  • Y. H. P. H. Y. H. P. H. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. NIH. Available at: [Link]

  • A. C. Uhlig, et al. (2013). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PLoS One, 8(5), e61613. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Bio-Rad. Available at: [Link]

  • T. S. T. S. (1997). Production and Characterization of Antibodies against Fumonisin B1. Applied and Environmental Microbiology, 63(10), 3924-3931. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Yohimbine. PubChem. Available at: [Link]

  • S. A. E. S. A. E. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences. Available at: [Link]

  • Examine.com. (2022). Research Breakdown on Yohimbine. Examine.com. Available at: [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA kit. Available at: [Link]

  • M. S. Butt, et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Taylor & Francis Online. Available at: [Link]

  • S. Ivanova, et al. (2017). UHPLC/MS detection of yohimbine in food supplements. ResearchGate. Available at: [Link]

  • D. M. R. D. M. R. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(2), 1541-1547. Available at: [Link]

  • ResearchGate. (n.d.). Result of cross-reactivity test determined by sandwich ELISA method. ResearchGate. Available at: [Link]

  • Federal Institute for Risk Assessment. (2009). Scientific assessment of yohimbe (Pausinystalia yohimbe). BfR. Available at: [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. MBL Life Science. Available at: [Link]

  • World Health Organization. (n.d.). WHO Guideline for the safe production and quality control of monoclonal antibodies and related products for use in humans. WHO. Available at: [Link]

  • Wikipedia. (n.d.). Yohimbine. Wikipedia. Available at: [Link]

  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. Rapid Novor. Available at: [Link]

  • A. M. A. M. (2015). A concise, enantioselective approach for the synthesis of yohimbine alkaloids. Chemical Science, 6(11), 6245-6249. Available at: [Link]

  • Microbe Notes. (2022). Competitive ELISA Protocol and Animation. Microbe Notes. Available at: [Link]

  • A. P. A. P. (2023). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. ACS Omega, 8(5), 4683-4690. Available at: [Link]

  • W. E. W. E. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 23. Available at: [Link]

  • S. S. S. S. (2012). Production and characterization of monoclonal antibodies against YopM effector protein of Yersinia pestis. Indian Journal of Medical Research, 136(3), 463-470. Available at: [Link]

  • Biocompare.com. (2025). Antibody Generation Methods. Biocompare. Available at: [Link]

Sources

Navigating the Nuances of Natural Compounds: A Guide to Reproducibility in Beta-Yohimbine Research

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – In the intricate world of pharmacological research, ensuring the reproducibility of experimental results is paramount. This is particularly true when investigating natural compounds and their stereoisomers, where subtle molecular differences can lead to significant variations in biological activity. This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the experimental reproducibility of beta-yohimbine, a stereoisomer of the well-known alpha-2 adrenergic antagonist, yohimbine.

The guide provides a deep dive into the mechanistic underpinnings of this compound and its related alkaloids, offering a comparative analysis of their performance and highlighting the critical factors that can influence experimental outcomes. By establishing a framework for standardized experimental protocols, this publication aims to foster greater consistency and reliability in the scientific community's exploration of these potent compounds.

The Core Challenge: Stereoisomers and Scientific Consistency

Yohimbine, an indole alkaloid extracted from the bark of the Pausinystalia yohimbe tree, exists in several stereoisomeric forms, including this compound, rauwolscine (also known as alpha-yohimbine), and corynanthine. While all are recognized for their ability to block alpha-2 adrenergic receptors, their unique three-dimensional structures can influence their binding affinities and functional effects, making direct comparisons and the replication of results a significant challenge.

"The subtle yet critical differences between stereoisomers like this compound are at the heart of the reproducibility challenge," explains a senior application scientist. "Our goal with this guide is to provide the scientific community with the tools and knowledge to navigate these complexities and produce more consistent and reliable data."

Unraveling the Mechanism of Action

The primary pharmacological action of this compound and its counterparts is the antagonism of alpha-2 adrenergic receptors. These receptors play a crucial role in the sympathetic nervous system by regulating the release of norepinephrine. By blocking these receptors, yohimbine alkaloids disrupt the negative feedback loop, leading to an increase in norepinephrine levels in the synapse and a subsequent enhancement of sympathetic activity.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicle NE_release Norepinephrine Release NE_vesicle->NE_release Action Potential alpha2_receptor α2-Adrenergic Receptor NE_release->alpha2_receptor Binds to NE Norepinephrine NE_release->NE alpha2_receptor->NE_release Inhibits (-) postsynaptic_receptor Adrenergic Receptor NE->postsynaptic_receptor Activates beta_yohimbine This compound beta_yohimbine->alpha2_receptor Blocks

Caption: A diagram illustrating the signaling pathway of α2-adrenergic receptor antagonism by this compound.

Key Determinants of Experimental Reproducibility

The guide identifies several critical factors that can impact the consistency of research findings with yohimbine isomers:

  • Isomer Purity: The presence of other stereoisomers in a sample can significantly alter the observed pharmacological effects. The use of highly purified and well-characterized compounds is essential.

  • Compound Stability: Yohimbine alkaloids can be sensitive to pH, light, and temperature, potentially leading to degradation and altered activity. Proper storage and handling are crucial.

  • Experimental Design: Variations in experimental models, cell lines, and assay conditions can all contribute to divergent results. The guide advocates for the adoption of standardized protocols.

  • Biological Variability: Inherent biological differences in receptor expression and signaling pathways can also play a role in experimental variability.

A Standardized Protocol for In Vitro Binding Assays

To address the need for greater consistency, the guide provides a detailed, step-by-step protocol for a competitive radioligand binding assay. This "gold standard" method allows for the precise determination of the binding affinity of a compound to its target receptor.

start Start prepare_membranes Prepare Cell Membranes (Expressing α2-receptors) start->prepare_membranes prepare_reagents Prepare Radioligand and This compound Solutions start->prepare_reagents incubation Incubate Membranes with Radioligand & this compound prepare_membranes->incubation prepare_reagents->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioligand (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis end End analysis->end

Caption: A visual workflow of the recommended competitive radioligand binding assay.

Comparative Data and Future Directions

The guide includes a comparative table of the available binding affinity data for yohimbine and its isomers. A significant finding is the current lack of specific binding affinity data for this compound across the different alpha-2 adrenergic receptor subtypes (α2A, α2B, and α2C), highlighting a critical gap in the existing literature.

The publication concludes with practical advice on interpreting results and troubleshooting common issues that can lead to a lack of reproducibility. It emphasizes the need for meticulous experimental design, rigorous compound characterization, and transparent reporting of methods and data.

This guide serves as a vital resource for any researcher working with this compound and its stereoisomers. By promoting a more standardized and rigorous approach, it aims to enhance the quality and reliability of research in this important area of pharmacology, ultimately accelerating the path from discovery to potential therapeutic applications.

References

A comprehensive list of references is provided within the full guide to support the technical claims and protocol standards. These include peer-reviewed articles on the pharmacology of yohimbine, methodologies for receptor binding assays, and discussions on the broader challenges of scientific reproducibility.

  • Jabir, N. R., et al. (2022). A literature perspective on the pharmacological applications of yohimbine. Annals of Medicine, 54(1), 2435-2451. [Link]

  • Nowacka-Kruk, A., et al. (2024). Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? International Journal of Molecular Sciences, 25(1), 1. [Link]

  • Lalchandani, S. G., et al. (2003). Yohimbine dimers exhibiting selectivity for the human alpha 2C-adrenoceptor subtype. Journal of Pharmacology and Experimental Therapeutics, 307(3), 969-976. [Link]

  • Farouk, F., et al. (2013). A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations. Pharmacognosy Magazine, 9(33), 4-8. [Link]

  • Baker, M. (2016). 1,500 scientists lift the lid on reproducibility. Nature, 533(7604), 452-454. [Link]

  • Heal, D. J., et al. (2013). The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors. Pharmacology & Therapeutics, 137(2), 151-180. [Link]

  • Chayka, A., et al. (2024). Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine. Journal of Medicinal Chemistry, 67(1), 433-439. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). Yohimbine. PubChem Compound Summary for CID 8969. [Link]

  • NIST. (2024). Certification of Standard Reference Material® 3383: Yohimbe-Containing Solid Oral Dosage Form. [Link]

  • Sharma, P., et al. (2021). Reproducibility challenges in the search for antibacterial compounds from nature. PLoS One, 16(7), e0255437. [Link]

  • The Fountain Magazine. (n.d.). Reproducibility in Today's Science. [Link]

  • Malvern Panalytical. (2017). The challenges of reproducibility in life science research. [Link]

  • Biosensing Instrument. (n.d.). Application Note 163: Binding Activities of Yohimbine Analogues on ADRA2A Overexpressing Live Cells. [Link]

  • Chiu, C. W., et al. (2022). Yohimbine, an α2-Adrenoceptor Antagonist, Suppresses PDGF-BB-Stimulated Vascular Smooth Muscle Cell Proliferation by Downregulating the PLCγ1 Signaling Pathway. International Journal of Molecular Sciences, 23(19), 11894. [Link]

  • German Federal Institute for Risk Assessment. (2009). Scientific assessment of yohimbe (Pausinystalia yohimbe). [Link]

  • Liu, H. B., et al. (2013). Mechanism of Selective Inhibition of Yohimbine and Its Derivatives in Adrenoceptor α2 Subtypes. Journal of Chemistry, 2013, 871320. [Link]

  • Farag, M. A., & El-Ahmady, S. H. (2009). Stability Indicating Assay of Yohimbine Hydrochloride Using High Performance Liquid Chromatography. Journal of Applied Sciences Research, 5(7), 693-698. [Link]

  • Sharma, A., et al. (2019). In vitro production of alkaloids: Factors, approaches, challenges and prospects. Pharmacognosy Reviews, 13(25), 44-51. [Link]

  • Schlessinger, A., et al. (2021). Synthesis of Conformationally Liberated Yohimbine Analogues and Evaluation of Cytotoxic Activity. ACS Omega, 6(29), 18965-18974. [Link]

The Isomeric Divide: A Guide to Utilizing Beta-Yohimbine as a Negative Control in Alpha-Yohimbine Studies

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmacology, the subtle dance of stereoisomers at receptor binding sites can lead to vastly different physiological outcomes. This guide provides an in-depth technical comparison of alpha-yohimbine and its stereoisomer, beta-yohimbine, establishing a robust framework for the use of this compound as a scientifically valid negative control in experimental designs. For researchers in drug development and neuroscience, understanding this isomeric distinction is paramount for generating clean, interpretable data.

The Criticality of Stereoisomerism in Pharmacology: The Case of Yohimbine

Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia johimbe tree, exists as several stereoisomers, with alpha-yohimbine and this compound being of significant interest.[1] Alpha-yohimbine is widely recognized for its potent antagonist activity at α2-adrenergic receptors.[2][3] This action underpins its physiological effects, including increased sympathetic outflow, and its investigation for various therapeutic applications.

A negative control is an essential component of any rigorous scientific experiment, designed to demonstrate that any observed effects are due to the experimental variable and not other factors.[4] In the context of pharmacological studies, an ideal negative control for a receptor-active compound is a structurally similar molecule that lacks significant affinity for the target receptor. This is where the stereoisomer this compound presents a compelling case.

Comparative Pharmacological Profiles: A Tale of Two Isomers

The justification for using this compound as a negative control lies in the stereoselective binding of yohimbine isomers to their target receptors. While both alpha- and this compound share the same molecular formula and connectivity, their three-dimensional arrangement dictates their interaction with the chiral environment of receptor binding pockets.

Receptor Binding Affinities: The Quantitative Distinction

Alpha-yohimbine is a potent antagonist of α2-adrenergic receptors, with high affinity for all three subtypes (α2A, α2B, and α2C).[1] It also exhibits moderate to weak affinity for other receptors, including α1-adrenergic, serotonin (5-HT), and dopamine D2 receptors.[1][5] This promiscuity necessitates the use of a stringent negative control to dissect the specific contributions of α2-adrenoceptor blockade.

While comprehensive binding data for this compound is less abundant in publicly accessible literature, the fundamental principles of stereochemistry strongly suggest a significantly lower affinity for α2-adrenergic receptors compared to its alpha isomer. The spatial arrangement of key functional groups in this compound is predicted to result in a poor fit within the α2-adrenoceptor binding site, thereby diminishing its antagonistic activity.

Receptor SubtypeAlpha-Yohimbine (Ki, nM)This compound (Ki, nM)
α2A-Adrenergic ~1-10Expected to be significantly higher
α2B-Adrenergic ~1-10Expected to be significantly higher
α2C-Adrenergic ~1-10Expected to be significantly higher
α1-Adrenergic Moderate AffinityUnknown, but likely differs from alpha-yohimbine
5-HT Receptors Moderate to Weak AffinityUnknown, but likely differs from alpha-yohimbine
Dopamine D2 Receptors Moderate to Weak AffinityUnknown, but likely differs from alpha-yohimbine
Note: The Ki values for alpha-yohimbine are approximate and can vary between studies and experimental conditions. The data for this compound is largely inferred from the principles of stereoselectivity and requires empirical validation.

Experimental Validation of this compound as a Negative Control

The theoretical basis for using this compound as a negative control must be empirically validated within the context of your specific experimental system. A receptor binding assay is the gold standard for this purpose.

Protocol: Competitive Radioligand Binding Assay to Validate this compound as a Negative Control

This protocol outlines a standard procedure to determine the binding affinity of this compound for α2-adrenergic receptors, in comparison to alpha-yohimbine.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human α2A-adrenergic receptor.

  • [³H]-Rauwolscine (a high-affinity α2-adrenoceptor antagonist radioligand).

  • Alpha-yohimbine hydrochloride.

  • This compound hydrochloride.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Incubation Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes + [³H]-Rauwolscine.

    • Non-specific Binding: Cell membranes + [³H]-Rauwolscine + a high concentration of a non-labeled α2-antagonist (e.g., 10 µM phentolamine).

    • Alpha-Yohimbine Competition: Cell membranes + [³H]-Rauwolscine + varying concentrations of alpha-yohimbine (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • This compound Competition: Cell membranes + [³H]-Rauwolscine + varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (alpha- or this compound).

    • Use a non-linear regression analysis to fit the data to a one-site or two-site competition model and determine the IC₅₀ value for each compound.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A significantly higher Ki value for this compound compared to alpha-yohimbine will confirm its suitability as a negative control.

Signaling Pathways and Experimental Workflows

Understanding the downstream consequences of α2-adrenoceptor antagonism is crucial for interpreting experimental results.

Diagram: Alpha-2 Adrenergic Receptor Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Alpha2_AR α2-Adrenergic Receptor Norepinephrine->Alpha2_AR Agonist Binding Alpha_Yohimbine Alpha-Yohimbine Alpha_Yohimbine->Alpha2_AR Antagonist Binding (High Affinity) Beta_Yohimbine This compound Beta_Yohimbine->Alpha2_AR Negligible Binding (Low Affinity) Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Response Phosphorylates targets leading to

Caption: Differential binding of yohimbine isomers to the α2-adrenergic receptor.

Diagram: Experimental Workflow for Control Validation

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing α2-AR) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with [³H]-Rauwolscine & Competitors Membrane_Prep->Incubation Reagents Prepare Radioligand & Competitors Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve_Fitting Non-linear Regression (Competition Curves) Counting->Curve_Fitting Ki_Calculation Calculate Ki Values Curve_Fitting->Ki_Calculation Validation Validate this compound as Negative Control Ki_Calculation->Validation

Caption: Workflow for validating this compound as a negative control.

Limitations and Considerations

While this compound is a strong candidate for a negative control, it is crucial to acknowledge potential limitations:

  • Purity: Ensure the highest possible purity of both alpha- and this compound to avoid cross-contamination that could confound results.

  • Off-Target Effects: While predicted to have low affinity for α2-adrenoceptors, this compound's activity at other receptors is not well-characterized. It is prudent to consider potential off-target effects, especially at high concentrations.

  • System-Specific Validation: The inertness of this compound should be confirmed in the specific functional assay being used, not just in a binding assay.

Conclusion: Best Practices for Rigorous Research

References

  • A literature perspective on the pharmacological applications of yohimbine. (2022). PMC. Retrieved from [Link]

  • Application Note 163: Binding Activities of Yohimbine Analogues on ADRA2A Overexpressing Live Cells. (2025). Biosensing Instrument. Retrieved from [Link]

  • Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine. (n.d.). PMC. Retrieved from [Link]

  • Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry. (1986). PubMed. Retrieved from [Link]

  • yohimbine [Ligand Id: 102] activity data from GtoPdb and ChEMBL. (n.d.). GtoPdb. Retrieved from [Link]

  • The pharmacological activities and possible mechanisms of action of yohimbine against different human diseases/disorders. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Effects of Stereoisomers on Drug Activity. (2019). ResearchGate. Retrieved from [Link]

  • Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? (2024). MDPI. Retrieved from [Link]

  • Stereochemistry in Drug Action. (n.d.). PMC. Retrieved from [Link]

  • Effect of yohimbine on reinstatement of operant responding in rats is dependent on cue contingency but not food reward history. (n.d.). NIH. Retrieved from [Link]

  • yohimbine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Investigation of Antidepressant Properties of Yohimbine by Employing Structure-Based Computational Assessments. (2022). MDPI. Retrieved from [Link]

  • The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. (n.d.). PMC. Retrieved from [Link]

  • Yohimbine treatment of organic erectile dysfunction in a dose-escalation trial. (n.d.). AUA Journals. Retrieved from [Link]

  • Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states. (2000). PubMed. Retrieved from [Link]

  • The Basics of Optical Isomerism and its Role in Biological Activity of Drugs: Asymmetric Drug Synthesis and Resolution. (2020). ResearchGate. Retrieved from [Link]

  • Full article: A literature perspective on the pharmacological applications of yohimbine. (n.d.). Taylor & Francis. Retrieved from [Link]

  • The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. (2023). Oxford Academic. Retrieved from [Link]

  • (PDF) Investigation of Antidepressant Properties of Yohimbine by Employing Structure-Based Computational Assessments. (2022). ResearchGate. Retrieved from [Link]

  • Yohimbine | C21H26N2O3 | CID 8969. (n.d.). PubChem. Retrieved from [Link]

Sources

A Comparative Guide to the Central vs. Peripheral Effects of Yohimbine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the nuanced differences between stereoisomers is paramount. Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, and its isomers present a classic case study in how subtle changes in three-dimensional structure can dramatically alter physiological effects. While all are primarily known for their interaction with adrenergic receptors, their varied affinities give rise to distinct central and peripheral profiles. This guide provides an in-depth comparison of yohimbine, rauwolscine (alpha-yohimbine), and corynanthine, supported by experimental data and protocols to empower researchers in their experimental design and interpretation.

The Chemical Foundation: Stereoisomerism and Receptor Affinity

Yohimbine possesses multiple chiral centers, giving rise to a variety of stereoisomers.[1] The most commonly studied are yohimbine, rauwolscine, and corynanthine. These molecules share the same chemical formula (C21H26N2O3) but differ in the spatial arrangement of their atoms.[2] This stereochemical difference is the critical determinant of their binding affinity and selectivity for various neurotransmitter receptors, which in turn dictates their balance of central versus peripheral effects.

The primary targets for yohimbine and rauwolscine are the α2-adrenergic receptors, for which they act as potent antagonists.[1][3] Corynanthine, in contrast, shows a preferential affinity for α1-adrenergic receptors.[4] These receptors are distributed throughout both the central nervous system (CNS) and peripheral tissues, and their differential blockade is the root of the isomers' distinct pharmacological profiles.

Data Summary: Receptor Binding Profiles

The following table summarizes the receptor binding affinities for the key yohimbine isomers. A lower Ki value indicates a higher binding affinity.

Isomer Primary Target(s) Other Notable Affinities Key Mechanistic Implication
Yohimbine α2-Adrenergic Antagonist[1][2]5-HT1A/1B/1D, Dopamine D2/D3 (moderate affinity)[1][2]Broad-spectrum α2-blockade leading to significant CNS and peripheral sympathetic activation.
Rauwolscine (α-Yohimbine) Potent & Selective α2-Adrenergic Antagonist[5]Similar profile to yohimbine, but often with higher selectivity for α2 subtypes.[5][6]Stronger and more targeted α2-blockade, potentially altering the side-effect profile compared to yohimbine.[5]
Corynanthine α1-Adrenergic Antagonist[4][7]Lower affinity for α2-receptors compared to yohimbine and rauwolscine.[4]Actions are often opposite to yohimbine, particularly in the cardiovascular system (e.g., vasodilation).[7]

Central Nervous System (CNS) Effects: A Tale of Two Receptors

The ability of these alkaloids to cross the blood-brain barrier is a prerequisite for their central effects.[8][9] Once in the CNS, their interaction with adrenergic and other receptors modulates neurotransmitter release and neuronal activity, influencing mood, alertness, and behavior.

Mechanism of Central Action

Central α2-receptors act as presynaptic autoreceptors on noradrenergic neurons. Their activation provides a negative feedback signal that inhibits the release of norepinephrine (NE). By antagonizing these receptors, yohimbine and rauwolscine block this feedback loop, leading to a significant increase in synaptic NE levels in brain regions like the amygdala and hypothalamus.[9][10] This surge in central noradrenergic activity is largely responsible for their stimulant and anxiogenic effects.

Comparative CNS Effects:
  • Yohimbine: The increased central NE release makes yohimbine a potent CNS stimulant, increasing alertness and motivation.[3] However, this same mechanism can induce significant anxiety, nervousness, and even panic attacks, particularly at higher doses, through stimulation of the hypothalamic-pituitary-adrenal (HPA) axis.[1]

  • Rauwolscine: As a more potent and selective α2-antagonist, rauwolscine also produces CNS stimulation. Some evidence suggests it may offer a "smoother" stimulation with fewer of the anxiogenic side effects commonly associated with yohimbine, though this is not definitively established.[5] This potential difference makes it an attractive alternative in performance-enhancing formulations.

  • Corynanthine: With its primary action at α1-receptors, corynanthine's central effects are less pronounced and distinct from the other isomers. Central α1-receptors are involved in arousal and cognitive function, but the net effect of corynanthine blockade in the CNS is not as well-characterized as the α2-antagonism of its isomers.

cluster_CNS Central Nervous System Yoh_Rau Yohimbine / Rauwolscine Alpha2_CNS Presynaptic α2-Receptor (Autoreceptor) Yoh_Rau->Alpha2_CNS Antagonizes NE_Neuron Noradrenergic Neuron Alpha2_CNS->NE_Neuron Inhibits (Negative Feedback) NE_Release Increased Norepinephrine (NE) Release NE_Neuron->NE_Release Anxiety Anxiety / Alertness NE_Release->Anxiety

Caption: Central mechanism of Yohimbine/Rauwolscine.

Peripheral Effects: System-Wide Sympathetic Activation

Peripherally, α-adrenergic receptors are critical for regulating cardiovascular function, metabolism, and other autonomic processes. The distinct receptor preferences of the yohimbine isomers lead to markedly different peripheral outcomes.

Cardiovascular System:
  • Yohimbine & Rauwolscine: By blocking peripheral α2-receptors on sympathetic nerve terminals, these isomers increase the release of norepinephrine into the bloodstream. This leads to increased heart rate and blood pressure, which can be a significant risk for individuals with pre-existing cardiovascular conditions.[1] The effects are dose-dependent, with higher doses posing greater risks.[11]

  • Corynanthine: As an α1-antagonist, corynanthine's effects are largely opposite. Postsynaptic α1-receptors on vascular smooth muscle mediate vasoconstriction. By blocking these receptors, corynanthine promotes vasodilation, leading to a decrease in vascular resistance and blood pressure.[7] In experimental models, intravenous corynanthine was the most potent isomer at lowering blood pressure.[12]

Metabolic Effects (Lipolysis):
  • Yohimbine & Rauwolscine: Adipocytes (fat cells) express α2-receptors that, when activated, inhibit lipolysis (the breakdown of fat). Yohimbine and rauwolscine antagonize these receptors, thereby removing the "brake" on fat breakdown.[3] This mechanism, which increases the availability of free fatty acids for energy, is the basis for their inclusion in many weight-loss and pre-workout supplements.[3] This is a purely peripheral effect.

Erectile Function:
  • Yohimbine: Yohimbine's traditional use as an aphrodisiac stems from a combination of central and peripheral effects.[2] Peripherally, it is thought to promote vasodilation in the penile area, increasing blood inflow.[8] Centrally, its stimulant effects may also contribute to sexual performance.[10]

cluster_Peripheral Peripheral Tissues cluster_Adipocyte Adipocyte (Fat Cell) cluster_Vessel Vascular Smooth Muscle Adipocyte_Alpha2 α2-Receptor Lipolysis Lipolysis (Fat Breakdown) Adipocyte_Alpha2->Lipolysis Inhibits Vessel_Alpha1 α1-Receptor Vasoconstriction Vasoconstriction Vessel_Alpha1->Vasoconstriction Mediates Yoh_Rau Yohimbine / Rauwolscine Yoh_Rau->Adipocyte_Alpha2 Antagonizes Cory Corynanthine Cory->Vessel_Alpha1 Antagonizes

Caption: Peripheral mechanisms of Yohimbine isomers.

Experimental Workflows for Differentiating Effects

Distinguishing between central and peripheral drug actions is a fundamental challenge in pharmacology. The causality behind experimental design hinges on isolating one system from the other.

Workflow: Central vs. Peripheral Administration

A robust method involves comparing the outcomes of direct central administration (e.g., intracerebroventricular, ICV) with peripheral administration (e.g., intravenous, IV, or intraperitoneal, IP). A compound that elicits a response via IV but not ICV administration is likely acting peripherally. Conversely, a compound that is more potent or elicits a different response following ICV administration demonstrates central action.

cluster_exp Experimental Design cluster_interp Interpretation start Hypothesis: Isomer X effect is central or peripheral? group1 Group 1: Peripheral Admin (IV/IP) start->group1 group2 Group 2: Central Admin (ICV) start->group2 measure Measure Physiological Endpoint (e.g., Blood Pressure, Behavior) group1->measure group2->measure decision Compare Responses measure->decision central_eff Conclusion: Primarily Central Effect (Response only/greater with ICV) decision->central_eff ICV > IV/IP peripheral_eff Conclusion: Primarily Peripheral Effect (Response only/greater with IV/IP) decision->peripheral_eff IV/IP > ICV mixed_eff Conclusion: Mixed Central & Peripheral Effects decision->mixed_eff IV/IP ≈ ICV

Caption: Workflow for differentiating central vs. peripheral effects.

Appendix: Key Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of yohimbine isomers for α1- and α2-adrenergic receptors. This protocol is self-validating through the inclusion of known competitors and saturation binding analysis.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissue or cell lines expressing the target receptor (e.g., human α2A-adrenergic receptors expressed in HEK293 cells).

  • Radioligand Selection: Use a high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [3H]Rauwolscine for α2-receptors).

  • Competition Assay:

    • Incubate a fixed concentration of the radioligand and prepared membranes with increasing concentrations of the unlabeled test compound (yohimbine, rauwolscine, or corynanthine).

    • A known antagonist (e.g., phentolamine) should be used as a positive control.

    • Non-specific binding is determined in the presence of a high concentration of the unlabeled control antagonist.

  • Incubation & Separation: Incubate tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium. Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC50 (concentration of drug that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

Protocol 2: Cardiovascular Monitoring in Conscious, Freely Moving Rodents

Objective: To assess the effects of centrally versus peripherally administered yohimbine isomers on blood pressure and heart rate. This protocol's self-validating nature comes from using each animal as its own control (pre- vs. post-injection) and comparing different administration routes.

Methodology:

  • Surgical Implantation:

    • Under anesthesia, surgically implant a radiotelemetry transmitter with a pressure-sensing catheter into the abdominal aorta or carotid artery of a rat.

    • For central administration studies, implant a guide cannula directed at a cerebral ventricle (e.g., the lateral ventricle). Allow animals to recover for at least one week.

  • Acclimatization: Acclimate the conscious, freely moving animal to the recording chamber to establish a stable baseline of cardiovascular parameters.

  • Baseline Recording: Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 60 minutes.

  • Drug Administration:

    • Peripheral: Administer the test isomer (e.g., yohimbine, 1 mg/kg) via an intraperitoneal (IP) or intravenous (IV) injection.

    • Central: Administer a microinjection of the test isomer (e.g., yohimbine, 20 µg) through the pre-implanted ICV cannula.

    • A vehicle control (e.g., saline) must be administered on a separate day to control for injection stress.

  • Post-Injection Recording: Continuously record MAP and HR for at least 2-3 hours following administration.

  • Data Analysis: Analyze the change in MAP and HR from the pre-injection baseline. Compare the magnitude, onset, and duration of the cardiovascular response between the peripheral and central administration routes. Statistical analysis (e.g., two-way ANOVA) should be used to determine significance.

Conclusion

The pharmacological dissection of yohimbine isomers provides a compelling illustration of structure-activity relationships. While yohimbine and rauwolscine are potent α2-antagonists that drive significant central and peripheral sympathetic activity, leading to stimulant, anxiogenic, cardiovascular, and metabolic effects, corynanthine acts as an α1-antagonist with distinct and often opposing peripheral effects, particularly vasodilation. For drug development professionals, these differences are critical. A researcher aiming to develop a lipolytic agent might seek to enhance the peripheral α2-antagonism of rauwolscine while limiting its blood-brain barrier permeability to reduce CNS side effects.[13] Conversely, a neuroscientist studying anxiety might use yohimbine as a pharmacological stressor to probe central noradrenergic pathways. A thorough understanding of these divergent profiles, validated through rigorous experimental protocols, is essential for leveraging these powerful compounds in research and therapeutic development.

References

  • Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - MDPI. Available from: [Link]

  • Ergogenic and Sympathomimetic Effects of Yohimbine: A Review - MDPI. Available from: [Link]

  • A literature perspective on the pharmacological applications of yohimbine - PMC. Available from: [Link]

  • Full article: A literature perspective on the pharmacological applications of yohimbine. Available from: [Link]

  • What is the mechanism of Yohimbine Hydrochloride? - Patsnap Synapse. Available from: [Link]

  • Yohimbe: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available from: [Link]

  • Rauwolscine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews - WebMD. Available from: [Link]

  • Yohimbine | C21H26N2O3 | CID 8969 - PubChem - NIH. Available from: [Link]

  • Discover Rauwolscine's Edge Over Yohimbine HCl!. Available from: [Link]

  • Yohimbine and rauwolscine reduce food intake of genetically obese (obob) and lean mice. Available from: [Link]

  • Rauwolscine and Rauwolfia: Read your label carefully - Operation Supplement Safety. Available from: [Link]

  • Yohimbine vs. Rauwolscine: Unpacking the Differences and Similarities - Oreate AI Blog. Available from: [Link]

  • Differentiation of peripheral and central effects of analgesic drugs - PubMed. Available from: [Link]

  • Yohimbine (oral route) - Side effects & dosage - Mayo Clinic. Available from: [Link]

  • Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk? - PMC. Available from: [Link]

  • Corynanthine - ResearchGate. Available from: [Link]

  • Yohimbine diastereoisomers: cardiovascular effects after central and peripheral application in the rat - PubMed. Available from: [Link]

  • Investigation of Antidepressant Properties of Yohimbine by Employing Structure-Based Computational Assessments - PubMed. Available from: [Link]

  • Yohimbine effects on blood pressure and plasma catecholamines in human hypertension - PubMed. Available from: [Link]

  • Experimental Methods for Identifying Drug-Drug Interactions - Creative Bioarray. Available from: [Link]

  • Yohimbine anxiogenesis in the elevated plus maze is disrupted by bilaterally disconnecting the bed nucleus of the stria terminalis from the central nucleus of the amygdala - PubMed. Available from: [Link]

  • Comparison of three different experimental methods for the assessment of peripheral compartment pharmacokinetics in humans - PubMed. Available from: [Link]

  • The alpha 2-adrenergic receptor antagonist yohimbine inhibits epinephrine-induced platelet aggregation in healthy subjects - PubMed. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Beta-Yohimbine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of beta-yohimbine, the rigorous assessment of its purity is a critical determinant of downstream experimental success and preclinical development. This guide provides an in-depth comparison of analytical methodologies for evaluating the purity of synthesized this compound, with a particular focus on the detection and quantification of stereoisomeric impurities. Drawing upon established analytical principles and field-proven insights, this document will equip you with the knowledge to select and implement the most appropriate purity assessment strategy for your specific needs.

The Stereochemical Challenge of this compound Synthesis

This compound is a diastereomer of yohimbine, a well-known indole alkaloid. The synthesis of yohimbine and its related alkaloids is a complex undertaking due to the presence of multiple chiral centers in the molecule.[1] Consequently, synthetic routes to this compound can often yield a mixture of stereoisomers, including yohimbine, pseudoyohimbine, corynanthine, and alloyohimbine. The separation and quantification of these closely related compounds represent a significant analytical challenge. This guide will explore the most effective techniques to address this challenge.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique for purity assessment is contingent on several factors, including the expected impurity profile, the required level of sensitivity and resolution, and the available instrumentation. Here, we compare the most commonly employed methods for the analysis of yohimbine alkaloids: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Planar chromatography where a solvent moves over a stationary phase by capillary action, separating components based on their differential affinities.
Suitability for Yohimbine Alkaloids Highly suitable, especially for non-volatile and thermally labile compounds. Excellent for separating stereoisomers with the right column and mobile phase.Suitable for volatile and thermally stable derivatives of yohimbine. May require derivatization.[2]A simple, rapid, and cost-effective method for screening and quantification, but with lower resolution compared to HPLC and GC.[3]
Resolution of Stereoisomers Excellent, particularly with chiral stationary phases.Can be effective, but may require specialized columns and careful optimization.Moderate. May not fully resolve all closely related diastereomers.
Sensitivity High, dependent on the detector used (e.g., UV, Fluorescence, MS).Very high, especially with a mass spectrometer as the detector.Good, with limits of detection and quantitation in the nanogram range.[4]
Sample Throughput Moderate, with typical run times of 10-60 minutes per sample.[5]High, with faster run times compared to HPLC.[6]High, as multiple samples can be run simultaneously on a single plate.
Cost Higher initial instrument cost and ongoing solvent expenses.[6]Higher initial instrument cost, but potentially lower solvent costs.[2]Lower instrument and operational costs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Purity

HPLC is the cornerstone technique for assessing the purity of synthesized this compound due to its high resolving power for non-volatile, structurally similar compounds.

Rationale for Method Selection: A reversed-phase HPLC method is chosen for its robustness and wide applicability. The use of a C18 column provides excellent separation of the relatively non-polar yohimbine alkaloids. The mobile phase composition is optimized to achieve baseline separation of the key stereoisomers.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in methanol to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]

    • Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV at 270 nm.[7]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its potential stereoisomeric impurities by comparing their retention times with those of certified reference standards.

    • Calculate the percentage purity of this compound by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Workflow for HPLC Purity Assessment:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (270 nm) separate->detect identify Peak Identification detect->identify integrate Peak Area Integration identify->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity assessment of this compound.

Chiral HPLC for Enantiomeric Purity

For a comprehensive purity assessment, especially if the synthetic route could lead to the formation of enantiomers, a chiral HPLC method is indispensable.

Rationale for Method Selection: Chiral stationary phases (CSPs) create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation. The choice of a specific CSP and mobile phase is crucial for achieving resolution.

Step-by-Step Protocol:

  • Sample Preparation: Same as for the achiral HPLC method.

  • Chiral HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak AD-H.

    • Mobile Phase: A mixture of n-hexane and isopropanol, with a small amount of a basic modifier like diethylamine.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the retention times of the this compound enantiomers.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized product.

Rationale for Method Selection: GC offers high separation efficiency for volatile compounds, and the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.

Step-by-Step Protocol:

  • Sample Preparation and Derivatization (if necessary):

    • Dissolve a known amount of the synthesized this compound in a suitable solvent like methanol.

    • If the compound is not sufficiently volatile, derivatization (e.g., silylation) may be required.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient starting from a low temperature and ramping up to a higher temperature to elute all components.

    • Injection Mode: Split or splitless, depending on the concentration of the sample.

    • MS Detector: Electron ionization (EI) mode with a scan range appropriate for the expected impurities.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using an internal standard or by relative peak area percentages.

Logical Relationship of Analytical Techniques:

Analytical_Techniques cluster_synthesis Synthesized this compound cluster_analysis Purity Assessment cluster_result Final Product synthesis Crude Product hplc HPLC (Diastereomeric Purity) synthesis->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) synthesis->chiral_hplc gcms GC-MS (Volatile Impurities) synthesis->gcms nmr NMR (Structural Confirmation) synthesis->nmr pure_product Pure this compound hplc->pure_product chiral_hplc->pure_product gcms->pure_product nmr->pure_product

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Beta-Yohimbine Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of beta-yohimbine is paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in field-proven insights and established validation principles. We will delve into the nuances of various techniques, offering a comprehensive look at their performance characteristics to aid in the selection of the most appropriate method for your laboratory's needs.

The importance of robust and validated analytical methods cannot be overstated. Inter-laboratory validation ensures that a method is not only accurate and precise within a single laboratory but can also be successfully transferred and replicated across different sites, instruments, and analysts. This is a critical step in the standardization of quality control and is a core tenet of good manufacturing practices (GMP). This guide is structured to provide a clear rationale for experimental choices and to present self-validating protocols that adhere to the highest standards of scientific integrity.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for this compound is a critical decision that depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and throughput needs. High-Performance Liquid Chromatography (HPLC) with UV detection, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are among the most commonly employed techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and non-aqueous capillary electrophoresis (NACE) have also been utilized.[1][2]

Each method offers a unique set of advantages and limitations. HPLC provides a good balance of sensitivity, specificity, and cost-effectiveness for routine quality control. HPTLC is a high-throughput and cost-effective method suitable for the analysis of multiple samples simultaneously, particularly for screening purposes.[1][3][4][5] LC-MS offers the highest sensitivity and selectivity, making it ideal for the analysis of complex matrices and for detecting trace amounts of this compound.[6][7][8][9]

Below is a summary of the performance characteristics of these methods based on published validation data.

ParameterHPLC-UVHPTLCLC-IT/MSGC-MSNACE
Linearity Range Not explicitly stated, but method validated80–1000 ng/spot[3][4][5] / 200-1200 ng/spot[1]0.1-50 µg/mL[7]10-1000 µg/mL[2]10-1000 µg/mL[2]
Correlation Coefficient (R²) Not explicitly stated0.9965[3][4][5] / 0.99312[1]Not explicitly statedNot explicitly statedNot explicitly stated
Accuracy (% Recovery) Not explicitly stated98.08-99.03%[1]96.5-108.2%[7]91.2-94.0%[2]91.2-94.0%[2]
Precision (% RSD) Within-day: 1.51%, Between-day: 1.35%[10]Intraday: 0.68-1.64%, Interday: 0.52-1.90%[1]Intra- and interday: 1.36% to 2.73%[7]1.4-4.3%[2]1.4-4.3%[2]
Limit of Detection (LOD) Not explicitly stated5 ng/spot[3][4] / 23.58 ng[1]0.1 ng/mL[7]0.6 µg/mL[2]1.0 µg/mL[2]
Limit of Quantitation (LOQ) Not explicitly stated40 ng/spot[3][4] / 71.44 ng[1]Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols: A Deep Dive

The following sections provide detailed, step-by-step methodologies for the most common analytical techniques for this compound, along with the scientific rationale behind the experimental choices. All protocols should be validated in your laboratory according to the International Council for Harmonisation (ICH) guidelines.[11][12][13][14][15]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and quantitative accuracy. The choice of a reversed-phase C18 column is standard for separating moderately polar compounds like this compound from less polar impurities. The mobile phase composition is critical for achieving optimal separation. A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is typically used. The addition of an amine modifier like triethylamine helps to reduce peak tailing by masking residual silanol groups on the silica-based stationary phase, which can interact with the basic nitrogen atom in the yohimbine structure.[16]

Experimental Workflow: HPLC-UV Analysis of this compound

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and dissolve sample Filter Filter solutions (0.45 µm) Sample->Filter Standard Prepare standard solutions of known concentration Standard->Filter Inject Inject onto HPLC system Filter->Inject Separate Isocratic separation on C18 column Inject->Separate Detect UV Detection at 270 nm Separate->Detect Calibrate Generate calibration curve Detect->Calibrate Quantify Quantify this compound in sample Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol:

  • Standard Preparation: Accurately weigh and dissolve yohimbine hydrochloride standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: For pharmaceutical preparations, grind tablets or empty capsules and dissolve the powder in the solvent. For complex matrices like dietary supplements containing powdered bark, an extraction step may be necessary.[2]

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size).[16]

    • Mobile Phase: A mixture of water and methanol (e.g., 55:45 v/v) containing 0.5% triethylamine.[16] The isocratic elution simplifies the method and improves reproducibility.

    • Flow Rate: 1.0 mL/min.[16]

    • Detection: UV at 270 nm.[16]

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solutions. The peak area of this compound is used for quantification.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous analysis of a large number of samples. The choice of the stationary phase (silica gel) and the mobile phase is crucial for achieving good separation. The mobile phase, a mixture of chloroform, methanol, and ammonia, is optimized to provide a compact and well-resolved band for yohimbine hydrochloride.[3][4][5] The ammonia helps to suppress the ionization of the basic yohimbine molecule, leading to better peak shape.

Experimental Workflow: HPTLC Analysis of this compound

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC Analysis cluster_data Data Analysis Sample Prepare sample solution Apply Apply samples and standards to HPTLC plate Sample->Apply Standard Prepare standard solutions Standard->Apply Develop Develop the plate in a saturated chamber Apply->Develop Dry Dry the plate Develop->Dry Scan Densitometric scanning Dry->Scan Calibrate Generate calibration curve from standards Scan->Calibrate Quantify Quantify this compound in samples Calibrate->Quantify

Caption: Workflow for HPTLC analysis of this compound.

Detailed Protocol:

  • Standard and Sample Preparation: Prepare standard solutions of yohimbine hydrochloride in methanol.[1] Extract samples as described for the HPLC method.

  • Chromatography:

    • Stationary Phase: HPTLC aluminum sheets precoated with silica gel 60 F254.[3][4]

    • Application: Apply the standard and sample solutions as bands onto the HPTLC plate using an automated applicator.

    • Mobile Phase: A mixture of chloroform, methanol, and ammonia (e.g., 97:3:0.2 v/v/v).[3][4]

    • Development: Develop the plate in a saturated chromatographic chamber to a specific distance.

    • Drying: Dry the plate in an oven or with a stream of warm air.

  • Densitometric Analysis: Scan the dried plate with a densitometer at a specified wavelength. The peak areas of the separated bands are used for quantification.

Ensuring Trustworthiness: A Self-Validating System

A validated analytical method is a self-validating system. This means that the protocol has built-in checks and balances to ensure the reliability of the results. Key validation parameters that must be assessed according to ICH guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14] For this compound, this means separating it from its isomers (e.g., yohimbine, corynanthine) and any degradation products or matrix components.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[14] This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

By thoroughly evaluating these parameters, a laboratory can have a high degree of confidence in the analytical data generated for this compound.

Conclusion

The choice of an analytical method for this compound requires careful consideration of the specific application and available resources. This guide has provided a comparative overview of common techniques, along with detailed protocols and the scientific rationale behind them. By adhering to the principles of method validation outlined here and in the ICH guidelines, researchers and drug development professionals can ensure the generation of reliable and reproducible data, which is the bedrock of scientific integrity and product quality.

References

  • Estimation of yohimbine base in complex mixtures by quantitative HPTLC application. (URL: [Link])

  • The Development and Validation of a Targeted LC-HRAM-MS/MS Methodology to Separate and Quantify p-Synephrine and m-Synephrine in Dietary Supplements. (URL: [Link])

  • Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/MS methods. (URL: [Link])

  • A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations. (URL: [Link])

  • Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry. (URL: [Link])

  • A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations. (URL: [https://www.researchgate.net/publication/236121516_A_validated_high_performance_thin_layer_chromatography_method_for_determination_of_yohimbine_hydrochloride_in_pharmaceutical_preparations]([Link]_ chromatography_method_for_determination_of_yohimbine_hydrochloride_in_pharmaceutical_preparations))

  • Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation. (URL: [Link])

  • Validated methods for determination of yohimbine hydrochloride in the presence of its degradation products. (URL: [Link])

  • A validated high performance thin layer chromatography method for determination of yohimbine hydrochloride in pharmaceutical preparations. (URL: [Link])

  • Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods. (URL: [Link])

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])

  • UHPLC/MS detection of yohimbine in food supplements. (URL: [Link])

  • Validation of Analytical Procedures Q2(R2). (URL: [Link])

  • Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration. (URL: [Link])

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: [Link])

  • ICH Guidelines for Analytical Method Validation Explained. (URL: [Link])

  • ICH guideline Q2(R2) on validation of analytical procedures. (URL: [Link])

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Yohimbine
Reactant of Route 2
Reactant of Route 2
beta-Yohimbine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.